molecular formula C9H9ClO2 B1584416 Ethyl 4-chlorobenzoate CAS No. 7335-27-5

Ethyl 4-chlorobenzoate

Cat. No.: B1584416
CAS No.: 7335-27-5
M. Wt: 184.62 g/mol
InChI Key: RWBYCMPOFNRISR-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10859. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-chlorobenzoate
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InChI

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBYCMPOFNRISR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9064631
Record name Benzoic acid, 4-chloro-, ethyl ester
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Molecular Weight

184.62 g/mol
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CAS No.

7335-27-5
Record name Ethyl 4-chlorobenzoate
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Record name Ethyl 4-chlorobenzoate
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Record name Ethyl 4-chlorobenzoate
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Record name Benzoic acid, 4-chloro-, ethyl ester
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Record name Ethyl 4-chlorobenzoate
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Record name Ethyl 4-chlorobenzoate
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Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-chlorobenzoate (CAS: 7335-27-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-chlorobenzoate (B1228818), a key chemical intermediate in various synthetic processes, particularly within the pharmaceutical industry. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug development.

Chemical and Physical Properties

Ethyl 4-chlorobenzoate is a benzoate (B1203000) ester characterized by a chlorine atom at the para position of the benzene (B151609) ring. Its chemical structure and properties make it a versatile building block in organic synthesis.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 7335-27-5[1][2][3][4]
Molecular Formula C₉H₉ClO₂[1][2][3][4]
Molecular Weight 184.62 g/mol [1][2]
Appearance Colorless to light yellow liquid[5]
Melting Point 71-73 °C[5]
Boiling Point 237-239 °C[5]
Density 1.187 g/cm³[5]
Refractive Index 1.5240[5]
Solubility Moderately soluble in organic solvents like ethanol (B145695) and ether; less soluble in water.

Table 2: Spectroscopic Data of this compound

Spectroscopic DataValueSource
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.00 (d, J=8.4 Hz, 2H), 7.41 (d, J=8.4 Hz, 2H), 4.38 (q, J=7.1 Hz, 2H), 1.39 (t, J=7.1 Hz, 3H)[6][7][8][9]
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 165.8, 139.5, 131.0, 128.8, 128.7, 61.2, 14.3[6][7][10][11]
Mass Spectrum (EI) m/z: 184 (M+), 155, 139, 111, 75[1][2]
Infrared (IR) Key peaks (cm⁻¹): ~1720 (C=O stretch), ~1270 (C-O stretch), ~1100 (C-O stretch), ~770 (C-Cl stretch)[1][3][12]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of 4-chlorobenzoic acid with ethanol using an acid catalyst.[5][13][14][15]

Materials and Reagents:

  • 4-chlorobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 5-10 equivalents).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.[14][16]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[14][16]

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.[17]

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4-Chlorobenzoic Acid + Ethanol B Add H₂SO₄ (cat.) A->B C Reflux (2-4h) B->C D Cool to RT C->D E Quench with H₂O D->E F Extract with Et₂O E->F G Wash with NaHCO₃ and Brine F->G H Dry over Na₂SO₄ G->H I Evaporate Solvent H->I J Vacuum Distillation I->J K Pure Ethyl 4-chlorobenzoate J->K

Synthesis workflow for this compound.
Analytical Characterization

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[6][7]

¹H NMR Spectroscopy:

  • Instrument: 400 MHz NMR spectrometer.[6][7][8][9]

  • Parameters: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz NMR spectrometer.[6][7][10][11]

  • Parameters: Use a proton-decoupled pulse sequence.

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (e.g., 1 mg/mL).[18]

Instrumentation and Conditions:

  • GC Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[18]

  • Carrier Gas: Helium at a constant flow rate.[18]

  • Oven Temperature Program: A typical program would be to start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[18]

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.[18]

Sample Preparation:

  • Neat (for liquids): Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • KBr Pellet (for solids): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.[19]

Instrumentation:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance or Attenuated Total Reflectance (ATR).

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_result Data Interpretation A Synthesized Product B NMR (¹H & ¹³C) Structure Confirmation A->B C GC-MS Purity & MW Confirmation A->C D IR Spectroscopy Functional Group ID A->D E Verified Structure & Purity of Ethyl 4-chlorobenzoate B->E C->E D->E

Workflow for the analytical characterization.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the chloro and ester functionalities allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry.

Intermediate in the Synthesis of Tazarotene

This compound is a known impurity and potential intermediate in the synthesis of Tazarotene, a third-generation topical retinoid used in the treatment of psoriasis, acne, and photoaging.[20] Tazarotene's synthesis involves the coupling of a thiochromane derivative with a pyridine (B92270) derivative. While not a direct precursor in all synthetic routes, its structural similarity and potential formation as a byproduct highlight its relevance in the process development and quality control of this drug.

Precursor for Epidermal Growth Factor Receptor (EGFR) Inhibitors

Derivatives of chlorobenzoates are utilized in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of targeted cancer therapies.[21][22][23][24][25] The chloro-substituted benzene ring can participate in cross-coupling reactions to build the complex heterocyclic systems characteristic of many EGFR inhibitors. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further functionalization to optimize the drug's binding affinity and pharmacokinetic properties.

G cluster_start Starting Material cluster_modifications Chemical Modifications cluster_intermediate Advanced Intermediate cluster_api Active Pharmaceutical Ingredient A This compound B Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Introduce new C-C bonds C Ester Hydrolysis/ Amidation A->C Modify ester group D Functionalized Scaffold B->D C->D E e.g., EGFR Inhibitor Tazarotene Analog D->E Final Synthetic Steps

Role as an intermediate in pharmaceutical synthesis.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

physical properties of Ethyl p-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Ethyl p-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (CAS No. 7335-27-5). The information is presented to support research, drug development, and quality control activities where this compound is utilized. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental protocols for key physical property measurements are provided.

Chemical Identity and Structure

  • IUPAC Name: ethyl 4-chlorobenzoate

  • Synonyms: Ethyl p-chlorobenzoate, Benzoic acid, 4-chloro-, ethyl ester, p-(Ethoxycarbonyl)phenyl chloride[1]

  • Molecular Formula: C₉H₉ClO₂[2][3][4]

  • Molecular Weight: 184.62 g/mol [1][2][4]

  • Chemical Structure:

Quantitative Physical Properties

The are summarized in the table below. These parameters are critical for its handling, formulation, and use in various scientific applications.

PropertyValueSource(s)
Appearance Colorless to light yellow clear liquid or solid[2]
Melting Point 71-73 °C[2][3]
Boiling Point 237-239 °C[2][3]
Density 1.187 g/cm³[2][3]
Refractive Index (n20/D) 1.5240[2][3]
Flash Point 107.2 °C to 237-239 °C (discrepancy in sources)[2][3]
Water Solubility log10(WS) = -2.82 (low solubility)[4]
LogP (Octanol/Water) 2.517[4]

Spectroscopic Data for Structural Confirmation

Spectroscopic analysis is fundamental for the verification of the chemical structure and purity of Ethyl p-chlorobenzoate.

Spectroscopic DataInterpretation Highlights
¹H NMR The spectrum is expected to show signals for the ethyl group (a quartet and a triplet) and the aromatic protons on the disubstituted benzene (B151609) ring.[5]
¹³C NMR The spectrum will display distinct peaks for the carbonyl carbon, the carbons of the benzene ring, and the two carbons of the ethyl group.[1]
Infrared (IR) Key absorptions include a strong C=O (ester) stretch around 1720 cm⁻¹, C-O stretches, and bands characteristic of a p-substituted aromatic ring.[6][7]
Mass Spectrometry (MS) The mass spectrum shows the molecular ion peak (M+) and a characteristic fragmentation pattern that can be used to confirm the structure.[8]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a compound like Ethyl p-chlorobenzoate.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.[9]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[9][10]

  • Capillary tubes (sealed at one end)[3]

  • Sample of Ethyl p-chlorobenzoate (must be dry and finely powdered)[3][11]

Procedure:

  • Sample Preparation: A small amount of the powdered solid is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[3]

  • Heating and Observation: The sample is heated rapidly to a temperature about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.[3][9]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is the end of the range.[9]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[1] This can be determined for small sample quantities using the Thiele tube method.

Apparatus:

  • Thiele tube[12]

  • Thermometer[13]

  • Small test tube or fusion tube[1]

  • Capillary tube (sealed at one end)[1]

  • Heat source (e.g., Bunsen burner)[1]

  • Mineral oil or other suitable heating bath liquid[13]

Procedure:

  • Sample Preparation: A few milliliters of the liquid sample are placed in the small test tube. A capillary tube is placed inside the test tube with the sealed end pointing upwards.[1]

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing mineral oil.[12]

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[1]

  • Observation: As the liquid heats, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is stopped at this point.[1][12]

  • Data Recording: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[1]

Density Determination

Density is the ratio of mass to volume. For a solid like Ethyl p-chlorobenzoate at room temperature, its density can be determined by measuring the volume of a known mass of the substance.

Apparatus:

  • Analytical balance[14]

  • Graduated cylinder[14]

  • A liquid in which the solid is insoluble (e.g., water)

Procedure:

  • Mass Measurement: A known mass of the solid Ethyl p-chlorobenzoate is accurately weighed using an analytical balance.[15]

  • Initial Volume: A specific volume of the immiscible liquid is measured in a graduated cylinder.[16]

  • Volume Displacement: The weighed solid is carefully added to the graduated cylinder. The solid must be fully submerged. The new volume is recorded.[15][16]

  • Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is then calculated by dividing the mass of the solid by its determined volume.[15]

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a characteristic property. As Ethyl p-chlorobenzoate can be a liquid above its melting point, its refractive index can be measured.

Apparatus:

  • Abbe Refractometer[17]

  • Temperature-controlled water bath

  • Dropper

Procedure:

  • Calibration: The refractometer is calibrated using a standard substance with a known refractive index, often distilled water.[17]

  • Sample Application: A few drops of the molten Ethyl p-chlorobenzoate are placed on the prism of the refractometer. The prisms are then closed.[18]

  • Measurement: While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark regions is sharp and centered on the crosshairs.[17][18]

  • Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.[19]

Solubility Determination

This protocol determines the solubility of a compound in a given solvent.

Apparatus:

  • Analytical balance

  • Vials or test tubes with stoppers[20]

  • Constant temperature shaker or water bath

  • Filtration or centrifugation equipment

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Saturation: An excess amount of Ethyl p-chlorobenzoate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.[20]

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.[21]

  • Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid any temperature change during this step.[21]

  • Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of Ethyl p-chlorobenzoate.

G cluster_0 Workflow for Physical Property Determination (e.g., Melting Point) A Obtain Pure, Dry Sample B Prepare Sample in Capillary Tube A->B C Place in Melting Point Apparatus B->C D Rapid Heating to Approx. MP C->D E Slow Heating (1-2°C/min) D->E F Observe and Record Melting Range E->F G Compare with Literature Value F->G

Caption: Workflow for Melting Point Determination.

G cluster_1 Logical Workflow for Spectroscopic Identification cluster_input cluster_methods Spectroscopic Methods cluster_data Data Interpretation Unknown Unknown Sample (Ethyl p-chlorobenzoate) IR IR Spectroscopy Unknown->IR NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR MS Mass Spectrometry Unknown->MS IR_Data Identify Functional Groups (Ester C=O, Aromatic C-H) IR->IR_Data NMR_Data Determine Connectivity (Ethyl Group, p-Substitution) NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Final Structure Confirmed IR_Data->Final NMR_Data->Final MS_Data->Final

Caption: Logical Workflow for Spectroscopic Identification.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the melting and boiling points of ethyl 4-chlorobenzoate (B1228818), intended for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols for these measurements and a logical workflow for compound characterization.

Physicochemical Data

Ethyl 4-chlorobenzoate is a chemical compound with the molecular formula C₉H₉ClO₂. Accurate determination of its physical properties, such as melting and boiling points, is crucial for its identification, purity assessment, and handling in a laboratory setting.

Table 1: Physical Properties of this compound

PropertyValue
Melting Point71-73 °C[1][2][3][4]
Boiling Point237-239 °C[1][2][3][4][5]
Boiling Point (alternative)238 - 239 °C[6]

Experimental Protocols

The following sections detail standardized methods for the experimental determination of melting and boiling points for a solid organic compound like this compound.

This protocol is based on the OECD Guideline 102 for the determination of melting point/melting range.[7]

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Apparatus and Materials:

  • Melting point apparatus (e.g., DigiMelt, Thiele tube, or metal block)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Sample of this compound (finely powdered and dry)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure uniform heat distribution.[8]

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently on a hard surface, or the tube is dropped through a long glass tube, to compact the sample into the sealed end.[8][9] A sample height of 1-2 cm is typically sufficient.[10]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The apparatus is heated at a steady, slow rate (e.g., 2 °C/min) as the temperature approaches the expected melting point.[8]

  • Observation: The temperature at which the substance first begins to liquefy (t1) and the temperature at which the entire sample becomes a clear liquid (t2) are recorded.[10]

  • Melting Range: The melting range is reported as the interval between t1 and t2. For a pure substance, this range should be narrow.

This protocol describes a common laboratory method for determining the boiling point of a liquid.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] At this temperature, the liquid undergoes a bulk transition to the gaseous phase.

Apparatus and Materials:

  • Small test tube

  • Thermometer (calibrated)

  • Beaker (for water or oil bath)

  • Heating source (e.g., hot plate)

  • Boiling chips

  • Sample of this compound (melted)

Procedure:

  • Sample Preparation: Approximately 2-3 mL of the molten this compound is placed into a clean, dry test tube. Two small boiling chips are added to ensure smooth boiling.[9]

  • Apparatus Setup: The test tube is clamped and partially submerged in a beaker containing a suitable heating liquid (e.g., water or silicone oil). A thermometer is positioned so that the bulb is just above the surface of the liquid sample in the test tube.[9]

  • Heating: The bath is heated gradually. As the liquid sample approaches its boiling point, its temperature will rise and then stabilize as it begins to boil.[9]

  • Observation: The temperature is recorded when the liquid boils vigorously and a steady stream of vapor is observed condensing on the thermometer bulb. This stable temperature is the observed boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded, as boiling points are pressure-dependent. If the pressure is not at standard sea level (1 atm or 760 mmHg), a correction may be necessary.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound, culminating in the physical measurements detailed above.

G node_synthesis Synthesis of This compound node_workup Reaction Work-up (e.g., Extraction, Washing) node_synthesis->node_workup node_purification Purification (e.g., Recrystallization, Chromatography) node_workup->node_purification node_characterization Purity & Identity Confirmation node_purification->node_characterization node_mp Melting Point Determination node_characterization->node_mp node_bp Boiling Point Determination node_characterization->node_bp node_spectroscopy Spectroscopic Analysis (NMR, IR, MS) node_characterization->node_spectroscopy node_final Pure, Characterized Compound node_mp->node_final node_bp->node_final node_spectroscopy->node_final

References

LACK OF PUBLISHED DATA: A Technical Guide to Determining the Solubility of Ethyl 4-Chlorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chlorobenzoate (B1228818) is a chemical compound with applications in organic synthesis and as a potential intermediate in the manufacturing of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is critical for process development, formulation, and purification. This technical guide addresses the current landscape of solubility data for Ethyl 4-chlorobenzoate. Despite a comprehensive search of scientific literature and chemical databases, readily available quantitative solubility data for this compound in a range of common organic solvents is notably absent. This document, therefore, serves as a practical guide for researchers and professionals to systematically determine the solubility of this compound. It provides detailed experimental protocols for established solubility measurement techniques and outlines the necessary steps for data analysis and interpretation.

Introduction

The solubility of a solid compound in a liquid solvent is a fundamental physicochemical property that dictates its behavior in various chemical processes. For this compound (Figure 1), knowledge of its solubility is essential for:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis and purification.

  • Crystallization and Precipitation: Designing and optimizing processes for isolation and purification.

  • Formulation Development: Creating stable and effective liquid formulations.

  • Analytical Method Development: Preparing standards and sample solutions.

A review of publicly accessible data reveals a significant gap in the documented solubility of this compound in common organic solvents. While basic physical properties are known (see Table 1), specific solubility values remain unpublished. This guide provides the necessary methodological framework to enable researchers to generate this critical data in-house.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₉H₉ClO₂
Molecular Weight184.62 g/mol
Melting Point29-31 °C
Boiling Point237-239 °C
logP (Octanol-Water Partition Coefficient)3.1

Experimental Protocols for Solubility Determination

The absence of published data necessitates experimental determination of the solubility of this compound. The following are detailed protocols for commonly used and reliable methods.

Isothermal Shake-Flask Method

This is a widely accepted and robust method for determining the equilibrium solubility of a solid in a solvent.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the clear supernatant is then determined analytically.

Experimental Workflow:

G prep Preparation of Supersaturated Solution equil Equilibration prep->equil Agitation at constant T sep Phase Separation equil->sep Allow to settle or centrifuge/filter analysis Analysis of Supernatant sep->analysis Collect clear supernatant result Solubility Calculation analysis->result

Caption: Workflow for the isothermal shake-flask method.

Detailed Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume or weight of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle. Alternatively, centrifuge the vials at the experimental temperature to facilitate separation. Filtration using a syringe filter compatible with the solvent can also be employed, ensuring the filter is pre-saturated with the solution to avoid loss of solute due to adsorption.

  • Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L) based on the measured concentration and the dilution factor.

Gravimetric Method

This method is straightforward and does not require a specific analytical method for the solute, but it demands careful experimental execution.

Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Experimental Workflow:

G prep Preparation of Saturated Solution weigh_sol Weighing of Saturated Solution prep->weigh_sol Transfer a known mass evap Solvent Evaporation weigh_sol->evap Evaporate to dryness weigh_res Weighing of Residue evap->weigh_res result Solubility Calculation weigh_res->result

Caption: Workflow for the gravimetric method.

Detailed Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent using the equilibration procedure described in the isothermal shake-flask method (Section 2.1).

  • Weighing of Saturated Solution: After phase separation, carefully transfer a known mass of the clear saturated solution into a pre-weighed container.

  • Solvent Evaporation: Evaporate the solvent from the solution under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute) until a constant weight of the residue is achieved.

  • Weighing of Residue: Accurately weigh the container with the dried residue (this compound).

  • Calculation: The mass of the dissolved solute is the final weight minus the initial weight of the empty container. The mass of the solvent is the initial weight of the solution minus the final weight of the residue. The solubility can then be expressed as grams of solute per 100 grams of solvent or other relevant units.

Data Presentation and Interpretation

To ensure the utility and comparability of the generated data, it is crucial to present the results in a structured format.

Table 2: Template for Reporting Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
Methanol25Experimental ValueCalculated ValueIsothermal Shake-Flask
Ethanol25Experimental ValueCalculated ValueIsothermal Shake-Flask
Acetone25Experimental ValueCalculated ValueGravimetric
Ethyl Acetate25Experimental ValueCalculated ValueIsothermal Shake-Flask
Dichloromethane25Experimental ValueCalculated ValueGravimetric
Other SolventsAs per studyExperimental ValueCalculated ValueSpecify Method

Conclusion and Recommendations

An In-depth Technical Guide to the 1H NMR Spectrum of Ethyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-chlorobenzoate (B1228818), a compound frequently used in organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and visual representations of the underlying chemical principles.

Molecular Structure and Proton Environments

Ethyl 4-chlorobenzoate (C₉H₉ClO₂) is an ester characterized by a para-substituted benzene (B151609) ring and an ethyl group.[2][3][4] The molecular structure gives rise to four distinct proton environments, each producing a unique signal in the 1H NMR spectrum. These environments are the two sets of aromatic protons on the benzene ring, the methylene (B1212753) (-CH₂) protons, and the methyl (-CH₃) protons of the ethyl group.

Quantitative 1H NMR Spectral Data

The 1H NMR spectrum of this compound is typically recorded in deuterated chloroform (B151607) (CDCl₃) using tetramethylsilane (B1202638) (TMS) as an internal standard.[5] The spectral parameters are summarized in the table below.

Signal AssignmentChemical Shift (δ) ppmIntegrationMultiplicityCoupling Constant (J) Hz
Ar-H (ortho to -COOEt)8.002HDoublet (d)8.4
Ar-H (ortho to -Cl)7.422HDoublet (d)8.4
-OCH₂CH₃4.372HQuartet (q)7.1
-OCH₂CH₃1.393HTriplet (t)7.1
Note: The exact chemical shifts can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.[5]
Interpretation of the Spectrum

The 1H NMR spectrum of this compound displays characteristic signals that can be unambiguously assigned to the protons in the molecule.

  • Aromatic Protons: The para-substitution on the benzene ring results in an AA'BB' system, which often simplifies to two distinct doublets at this level of resolution. The two protons ortho to the electron-withdrawing ester group are deshielded and appear downfield at approximately 8.00 ppm.[5] The two protons ortho to the chlorine atom are less deshielded and resonate upfield at around 7.42 ppm.[5] Both signals appear as doublets due to coupling with their adjacent aromatic protons, sharing the same coupling constant.[5]

  • Ethyl Group Protons: The ethyl group gives rise to a classic quartet and triplet pattern.[6] The methylene (-CH₂) protons are adjacent to the electronegative oxygen atom, causing them to be deshielded and appear as a quartet around 4.37 ppm. The signal is split into a quartet by the three neighboring protons of the methyl group (n+1 rule, where n=3). The methyl (-CH₃) protons are further from the oxygen and appear upfield as a triplet at approximately 1.39 ppm. This signal is split into a triplet by the two adjacent methylene protons (n+1 rule, where n=2).[6]

Caption: Molecular structure of this compound and its corresponding 1H NMR signals.

Experimental Protocols

The acquisition of high-quality 1H NMR spectra requires standardized procedures for sample preparation and instrument operation.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.

  • Dissolution: Cap the NMR tube and gently agitate it until the sample is completely dissolved.

NMR Data Acquisition
  • Instrumentation: The 1H NMR spectrum is recorded on a high-resolution NMR spectrometer, such as a Bruker or Varian instrument, operating at a frequency of 200 MHz or higher.[5][7][8]

  • Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

  • Acquisition Parameters: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a standard pulse sequence.

  • Data Processing: The raw data (Free Induction Decay, or FID) is processed using a Fourier transform to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire FID shim->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct analyze Analyze Spectrum correct->analyze

Caption: General workflow for the acquisition and analysis of a 1H NMR spectrum.

References

An In-depth Technical Guide on the 13C NMR Spectral Data of Ethyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 4-chlorobenzoate (B1228818), tailored for researchers, scientists, and professionals in the field of drug development.

Introduction to Ethyl 4-chlorobenzoate

This compound is an organic compound with the chemical formula C9H9ClO2. It is the ethyl ester of 4-chlorobenzoic acid. The presence of the chlorine atom on the benzene (B151609) ring and the ethyl ester group creates a distinct electronic environment for each carbon atom, which can be effectively characterized using 13C NMR spectroscopy. This technique provides valuable information about the carbon skeleton of the molecule.

13C NMR Spectral Data

The 13C NMR spectrum of this compound was recorded in deuterated chloroform (B151607) (CDCl3) on a 101 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: 13C NMR Chemical Shift Data for this compound [1]

Carbon AtomChemical Shift (δ, ppm)
Carbonyl (C=O)164.7
Aromatic C-Cl138.2
Aromatic C-H130.0
Aromatic C-H129.9
Aromatic C-C=O127.9
Methylene (-O-CH2-)60.2
Methyl (-CH3)14.2 (Typical value, not explicitly provided in the source)

Note: The source provided a cluster of peaks between 127.6 and 127.9 ppm for the aromatic carbons. The assignment to a specific aromatic carbon (C-C=O) is based on typical chemical shift values. The chemical shift for the methyl carbon is a typical value for an ethyl ester and was not explicitly listed in the primary data source.

Experimental Protocol

The following outlines a standard methodology for acquiring the 13C NMR spectrum of this compound.

3.1. Sample Preparation

  • Dissolution: Approximately 20-50 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR analysis as it is chemically inert and its deuterium (B1214612) signal can be used for field-frequency locking.

  • Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Transfer: The resulting solution is filtered into a standard 5 mm NMR tube.

3.2. NMR Spectrometer Setup

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 100 MHz or higher for 13C nuclei, is used.[1]

  • Locking and Shimming: The spectrometer's field-frequency lock is engaged on the deuterium signal of the CDCl3. The magnetic field homogeneity is then optimized by shimming to obtain sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is used to acquire a 13C{1H} spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • Spectral Width: A spectral width of approximately 200-250 ppm is set to ensure all carbon signals are captured.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds between pulses is employed to allow for adequate relaxation of the carbon nuclei, which is crucial for obtaining reliable signal intensities.

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (from several hundred to several thousand) are accumulated to achieve an adequate signal-to-noise ratio.

3.3. Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is processed using a Fourier transform to convert the time-domain data into a frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the TMS signal at 0.0 ppm.

Visualizations

The following diagrams illustrate the molecular structure and the logical workflow for the 13C NMR analysis of this compound.

Caption: Molecular structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in CDCl3 add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer setup Spectrometer Setup (Lock & Shim) transfer->setup acquire Acquire 13C{1H} Spectrum setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference to TMS (0 ppm) phase_baseline->reference analysis Spectral Analysis reference->analysis Final Spectrum

Caption: Experimental workflow for 13C NMR analysis.

References

In-Depth Technical Guide to the Infrared Spectrum Analysis of Ethyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectrum analysis of Ethyl 4-chlorobenzoate (B1228818), a compound of interest in organic synthesis and pharmaceutical development. This document outlines the characteristic vibrational frequencies, provides detailed experimental protocols for obtaining the IR spectrum, and presents logical workflows for analysis.

Core Principles of IR Spectroscopy for Ethyl 4-chlorobenzoate

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), serves as a unique molecular fingerprint.

This compound (C₉H₉ClO₂) possesses several key functional groups that give rise to distinct and identifiable absorption bands in the IR spectrum: the carbonyl group (C=O) of the ester, the carbon-oxygen single bonds (C-O) of the ester, the aromatic carbon-carbon bonds (C=C) of the benzene (B151609) ring, the carbon-hydrogen bonds (C-H) of the aromatic ring and the ethyl group, and the carbon-chlorine bond (C-Cl).

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the principal infrared absorption bands for this compound, their corresponding vibrational modes, and expected wavenumber ranges. This quantitative data is crucial for the identification and characterization of the compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
~ 3100 - 3000MediumC-H StretchAromatic (sp² C-H)
~ 2985 - 2850MediumC-H StretchAlkyl (sp³ C-H)
~ 1725 - 1715 Strong C=O Stretch (α,β-unsaturated ester) [1]Ester Carbonyl
~ 1600 - 1585MediumC=C Stretch (in-ring)Aromatic Ring
~ 1475 - 1450MediumC-H BendAlkyl (CH₂, CH₃)
~ 1300 - 1250 Strong Asymmetric C-O-C Stretch Ester
~ 1150 - 1000 Strong Symmetric C-O-C Stretch Ester
~ 850 - 800StrongC-H Out-of-plane Bend (para-disubstituted)Aromatic Ring
~ 780 - 740MediumC-Cl StretchAryl Halide

Experimental Protocols

The quality of an IR spectrum is highly dependent on the sample preparation and the data acquisition parameters. As this compound is a liquid at room temperature, the following protocols are recommended.

A. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

This is a common and convenient method for obtaining the IR spectrum of a liquid sample.

Instrumentation: A Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely. Acquire a background spectrum to account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself.[2]

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[2]

  • Spectrum Acquisition: Initiate the sample scan. The FT-IR spectrometer will pass an infrared beam through the ATR crystal, which is in contact with the sample. The resulting spectrum is typically an average of multiple scans (e.g., 16 to 32) to improve the signal-to-noise ratio.[2]

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum in either absorbance or transmittance mode.

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with an appropriate solvent to remove any sample residue and prevent cross-contamination.[2]

Typical Instrument Parameters:

  • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16 to 32

B. Neat Liquid (Thin Film) Method using Salt Plates

This traditional method is also suitable for pure, non-volatile liquid esters.

Materials:

  • Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Pipette

  • Sample of this compound

Procedure:

  • Sample Preparation: Place one to two drops of this compound onto the polished surface of one salt plate.

  • Carefully place the second salt plate on top, gently spreading the liquid to form a thin, uniform film between the plates. Avoid introducing air bubbles.

  • Spectrum Acquisition: Place the "sandwich" assembly into the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum using appropriate instrument parameters, similar to the ATR method. A background spectrum of the clean, empty salt plates should be taken prior to running the sample.

  • Cleaning: After the analysis, disassemble the salt plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or chloroform). Store the plates in a desiccator to prevent damage from moisture.

Mandatory Visualizations

Experimental Workflow for IR Spectrum Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the IR spectrum of a liquid sample like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Start clean_plates Clean Salt Plates / ATR Crystal start->clean_plates apply_sample Apply Liquid Sample clean_plates->apply_sample background Acquire Background Spectrum apply_sample->background sample_scan Acquire Sample Spectrum background->sample_scan process_spectrum Process Spectrum (Baseline Correction, etc.) sample_scan->process_spectrum identify_peaks Identify Characteristic Peaks process_spectrum->identify_peaks assign_peaks Assign Peaks to Functional Groups identify_peaks->assign_peaks conclusion Structural Confirmation assign_peaks->conclusion functional_groups cluster_groups Functional Groups cluster_regions IR Absorption Regions (cm⁻¹) molecule This compound carbonyl Ester C=O molecule->carbonyl co_stretch Ester C-O molecule->co_stretch aromatic_ch Aromatic C-H molecule->aromatic_ch alkyl_ch Alkyl C-H molecule->alkyl_ch ccl_stretch Aryl C-Cl molecule->ccl_stretch carbonyl_region ~1720 cm⁻¹ (Strong) carbonyl->carbonyl_region co_region 1300-1000 cm⁻¹ (Strong) co_stretch->co_region aromatic_ch_region ~3100-3000 cm⁻¹ (Medium) aromatic_ch->aromatic_ch_region alkyl_ch_region ~2985-2850 cm⁻¹ (Medium) alkyl_ch->alkyl_ch_region ccl_region ~780-740 cm⁻¹ (Medium) ccl_stretch->ccl_region

References

Mass Spectrometry Fragmentation of Ethyl 4-chlorobenzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chlorobenzoate (B1228818) is an aromatic ester of significant interest in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This technical guide provides a comprehensive overview of the fragmentation pathways of Ethyl 4-chlorobenzoate, primarily under Electron Ionization (EI), and discusses the expected behavior under softer ionization techniques. It also includes a representative experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information.

Quantitative Data

The EI mass spectrum of this compound is characterized by several key fragment ions. The relative intensities of these ions can be used for identification and quantification. The data presented below is a summary from various spectral databases.[1][2]

m/z Relative Intensity (%) Proposed Fragment Ion
1865.2[M+2]•+
18415.6[M]•+
15632.8[M - C2H4]•+
14133.3[M - OC2H5]+ (37Cl isotope)
139100.0[M - OC2H5]+ (35Cl isotope)
1139.8[C6H4Cl]+ (37Cl isotope)
11129.8[C6H4Cl]+ (35Cl isotope)
7517.5[C6H3]+

Note: The presence of chlorine is indicated by the characteristic isotopic pattern for ions containing chlorine, with the (M+2) peak having approximately one-third the intensity of the M peak.

Fragmentation Pathways

The fragmentation of this compound under EI conditions proceeds through several key pathways, which are initiated by the removal of an electron to form the molecular ion ([M]•+).

Primary Fragmentation Pathways

The most prominent fragmentation pathways involve the cleavage of bonds adjacent to the carbonyl group and the aromatic ring.

fragmentation_pathways M This compound (m/z 184/186) F2 Loss of ethylene (m/z 156/158) M->F2 - C2H4 F4 Loss of ethoxy radical M->F4 - •OC2H5 F1 4-chlorobenzoyl cation (m/z 139/141) F5 Loss of CO F1->F5 - CO F3 4-chlorophenyl cation (m/z 111/113) F4->F1 F5->F3 secondary_fragmentation F1 4-chlorobenzoyl cation (m/z 139/141) F7 Loss of CO F1->F7 - CO F3 4-chlorophenyl cation (m/z 111/113) F8 Loss of Cl• F3->F8 - Cl• F6 Phenyl cation (m/z 75) F7->F3 F8->F6 gcms_workflow cluster_gc Gas Chromatograph cluster_ms Mass Spectrometer Injector Injector (250°C, Splitless) Column Column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) Injector->Column IonSource Ion Source (EI) (230°C, 70 eV) Column->IonSource Oven Oven Program (e.g., 70°C hold 2 min, ramp 10°C/min to 280°C, hold 5 min) MassAnalyzer Mass Analyzer (Quadrupole) (Scan m/z 50-300) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition & Analysis Sample Sample Sample->Injector

References

IUPAC name for C9H9ClO2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Biological Activities of Clofibric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clofibric acid, the active metabolite of several lipid-lowering fibrate drugs, is a well-characterized peroxisome proliferator-activated receptor α (PPARα) agonist.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, biological effects, and relevant experimental data pertaining to clofibric acid. It is intended to serve as a resource for researchers in metabolic diseases, oncology, and plant sciences, as well as for professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies for studying its effects, and visualizes its primary signaling pathway.

Introduction

Clofibric acid, chemically known as 2-(4-chlorophenoxy)-2-methylpropanoic acid, is the biologically active form of drugs such as clofibrate, etofibrate, and theofibrate.[4] Upon administration, these parent drugs are rapidly hydrolyzed by tissue and serum esterases to yield clofibric acid.[5] Its primary pharmacological action is the modulation of lipid metabolism, which has been leveraged in the treatment of hyperlipidemia.[1] Beyond its effects on lipids, clofibric acid has been shown to have pleiotropic effects, including anti-angiogenic and anti-cancer activities, as well as acting as an inhibitor of auxin activity in plants.[6]

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties of clofibric acid is presented in Table 1. This data is essential for experimental design, including formulation and delivery.

PropertyValueReference
IUPAC Name 2-(4-Chlorophenoxy)-2-methylpropanoic acid[4]
Molecular Formula C₁₀H₁₁ClO₃[1][4]
Molecular Weight 214.65 g/mol [1]
CAS Number 882-09-7[1]
Melting Point 118-123 °C[4]
pKa 3.18 (predicted)[1]
Appearance Pale yellow to brownish solid[1]
Solubility Soluble in ethanol, ether, acetone, chloroform, and methanol[7]

Mechanism of Action and Signaling Pathway

The principal mechanism of action of clofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor α (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor.[1][8]

PPARα Signaling Pathway

Upon binding to PPARα, clofibric acid induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] This binding event modulates the transcription of genes involved in various aspects of lipid metabolism.

PPARa_Signaling Clofibric_Acid_ext Clofibric Acid Clofibric_Acid_cyt Clofibric Acid Clofibric_Acid_ext->Clofibric_Acid_cyt Cellular Uptake PPARa PPARα Clofibric_Acid_cyt->PPARa Binds to PPARa_RXR_active Active PPARα-RXR-Ligand Complex PPARa->PPARa_RXR_active RXR RXR RXR->PPARa_RXR_active PPARa_RXR_inactive Inactive PPARα-RXR Complex PPARa_RXR_inactive->PPARa_RXR_active Activation PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates

Figure 1: PPARα Signaling Pathway Activation by Clofibric Acid.
Effects on Gene Expression

The activation of PPARα by clofibric acid leads to the upregulation of genes involved in fatty acid uptake, binding, and catabolism, including those for acyl-CoA synthetase, fatty acid binding protein, and enzymes of the peroxisomal and mitochondrial β-oxidation pathways.[8] A notable target gene is Acyl-CoA oxidase 1 (ACOX1), a key enzyme in peroxisomal β-oxidation.[8] Conversely, it can downregulate the expression of genes involved in inflammation and lipid synthesis.

Experimental Protocols

In Vitro PPARα Transactivation Assay

This experiment is designed to quantify the agonist activity of clofibric acid on PPARα.

Methodology:

  • Cell Culture: Utilize a suitable mammalian cell line (e.g., HEK293T or HepG2) that is transiently transfected with two plasmids: one expressing the PPARα ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with varying concentrations of clofibric acid (e.g., 0.1 µM to 100 µM) for 24 hours. A vehicle control (e.g., DMSO) should be included.

  • Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the log of the clofibric acid concentration to determine the EC₅₀ value. An EC₅₀ of 50 µM has been reported in a transactivation assay.[3]

Gene Expression Analysis in a Biological System

This protocol outlines the steps to assess the effect of clofibric acid on the expression of PPARα target genes in an in vivo model, such as the common carp (B13450389) (Cyprinus carpio).[8]

Methodology:

  • Animal Exposure: Expose the experimental animals (e.g., common carp) to pharmacologically relevant concentrations of clofibric acid in their water for a defined period. Include a control group with no clofibric acid exposure.

  • Tissue Collection: At the end of the exposure period, euthanize the animals and collect relevant tissues, such as the liver, where PPARα is highly expressed.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the tissue samples using a suitable method (e.g., TRIzol reagent) and reverse transcribe the RNA into cDNA.

  • Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for PPARα target genes (e.g., ACOX1, CYP4A), and a reference gene for normalization (e.g., β-actin or GAPDH).

  • Data Analysis: Calculate the relative fold change in gene expression in the clofibric acid-treated group compared to the control group using the ΔΔCt method.

Other Biological Activities

Inhibition of Auxin Response in Plants

Clofibric acid is also recognized for its anti-auxin properties in plants.[9][10] It has been demonstrated to inhibit auxin-induced gene expression and physiological responses such as lateral root formation and gravitropism in Arabidopsis thaliana.[10] The proposed mechanism involves the impairment of the auxin signaling pathway by affecting the stability of Aux/IAA proteins.[10]

Anti-Angiogenic and Anti-Cancer Effects

In the context of oncology, clofibric acid has been shown to suppress the production of prostaglandin (B15479496) E2 (PGE2) and Vascular Endothelial Growth Factor (VEGF), leading to a decrease in vessel density and inhibition of tumor growth in animal models of ovarian cancer.[6]

Conclusion

Clofibric acid is a multifaceted compound with well-defined effects on lipid metabolism through the activation of the PPARα signaling pathway. Its utility as a research tool extends to the fields of plant science and oncology. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic and biological applications of clofibric acid and related compounds. Researchers are encouraged to consider the pleiotropic effects of this molecule in their experimental designs.

References

An In-depth Technical Guide to p-(Ethoxycarbonyl)phenyl chloride (Ethyl 4-chlorobenzoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of p-(Ethoxycarbonyl)phenyl chloride, a key intermediate in organic synthesis and pharmaceutical development.

Chemical Identity and Structure

p-(Ethoxycarbonyl)phenyl chloride, systematically named ethyl 4-chlorobenzoate (B1228818), is an aromatic ester. Its structure consists of a benzene (B151609) ring substituted with a chlorine atom and an ethoxycarbonyl group at the para (1,4) positions.

Chemical Structure Diagram:

G mol

Caption: Chemical structure of p-(Ethoxycarbonyl)phenyl chloride.

Identifiers:

Identifier TypeValue
IUPAC Nameethyl 4-chlorobenzoate[1]
SynonymsEthyl p-chlorobenzoate, p-(Ethoxycarbonyl)phenyl chloride, 4-Chlorobenzoic acid ethyl ester[1][2][3]
CAS Number7335-27-5[1][2][3]
Molecular FormulaC₉H₉ClO₂[1][2][4]
InChIInChI=1S/C9H9ClO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3[1]
InChIKeyRWBYCMPOFNRISR-UHFFFAOYSA-N[1]
SMILESCCOC(=O)C1=CC=C(C=C1)Cl[1][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValue
Molecular Weight184.62 g/mol [1]
AppearanceColorless to light yellow clear liquid[5]
Melting Point71-73 °C[5]
Boiling Point237-239 °C[5]
Density1.187 g/cm³[5]
Refractive Index1.5240[5]
SolubilitySoluble in ethanol (B145695) and ether.[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy TypeKey Data Points
¹H NMR Data available, refer to spectral databases.
¹³C NMR Data available, refer to spectral databases.
IR Data available, refer to spectral databases.
Mass Spectrometry Data available, refer to spectral databases.

Synthesis

The most common and industrially scalable method for the synthesis of this compound is the Fischer-Speier esterification of 4-chlorobenzoic acid with ethanol in the presence of an acid catalyst.[7][8][9]

Reaction Scheme:

Fischer_Esterification reactant1 4-Chlorobenzoic Acid HOOC-C₆H₄-Cl plus1 + reactant1->plus1 reactant2 Ethanol CH₃CH₂OH arrow reactant2->arrow product1 This compound CH₃CH₂OOC-C₆H₄-Cl plus2 + product1->plus2 product2 Water H₂O plus1->reactant2 plus2->product2 arrow->product1 catalyst H₂SO₄ (cat.)

Caption: Fischer-Speier esterification of 4-chlorobenzoic acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol details the synthesis of this compound from 4-chlorobenzoic acid and ethanol.

Materials and Reagents:

  • 4-Chlorobenzoic acid

  • Anhydrous ethanol (reagent grade)

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-chlorobenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. Caution: The addition of sulfuric acid is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle or oil bath.[7]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate.

    • Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[10]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to yield the crude this compound.

    • If necessary, purify the product further by vacuum distillation or recrystallization.

Characterization:

The identity and purity of the final product should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and by measuring its melting point.

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules.[4][11] Its utility stems from the presence of two reactive sites: the ester group and the chloro-substituted aromatic ring.

  • Intermediate for API Synthesis: It serves as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs). The ester can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or reacted with nucleophiles. The chloro group can be displaced or participate in cross-coupling reactions.

  • Scaffold for Medicinal Chemistry: The 4-chlorophenyl moiety is a common scaffold in drug design, and this compound provides a convenient starting point for the elaboration of this scaffold.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

GHS Hazard Information:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

Conclusion

p-(Ethoxycarbonyl)phenyl chloride (this compound) is a versatile and important chemical intermediate with well-defined properties and established synthetic routes. Its utility as a building block in organic synthesis, particularly in the field of drug discovery and development, makes it a compound of significant interest to researchers and scientists. Proper handling and safety precautions are essential when working with this compound.

References

In-Depth Technical Guide to the Hazards and Safety Precautions for Ethyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hazards, safety precautions, and available toxicological data for Ethyl 4-chlorobenzoate (B1228818) (CAS No. 7335-27-5). The information is intended to assist researchers, scientists, and drug development professionals in handling this chemical safely and responsibly.

Chemical and Physical Properties

Ethyl 4-chlorobenzoate is a solid at room temperature. Key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₉ClO₂
Molecular Weight 184.62 g/mol [1]
Appearance White crystalline powder
Melting Point 71-73 °C
Boiling Point 237-239 °C
Density 1.187 g/cm³

Hazard Identification and Classification

This compound is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

  • alt text

Toxicological Data

Comprehensive toxicological data for this compound is limited in publicly available literature. The following table summarizes the available quantitative data.

EndpointSpeciesRouteValueClassification
Acute Dermal Irritation RabbitDermalSkin irritation score = 0.00Not classified as a skin irritant
Acute Eye Irritation RabbitOcularReversible eye irritation observedCategory 2A
Acute Oral Toxicity (LD50) RatOralData not availableCategory 4 (Harmful if swallowed)
Acute Inhalation Toxicity (LC50) -InhalationData not available-

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments based on standard OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

An acute dermal irritation/corrosion study was conducted on a substance identified as "LA 409," which is understood to be this compound. The study followed the principles of OECD Guideline 404.

Methodology:

  • Test Animals: Three healthy young adult albino rabbits were used for the study.

  • Test Substance Application: A dose of 0.5 mL of the test substance was applied to a small area (approximately 6 cm²) of the shaved, intact skin of each animal. The application site was then covered with a gauze patch and a semi-occlusive dressing.

  • Exposure Duration: The test substance was in contact with the skin for 4 hours.

  • Observation Period: After the 4-hour exposure period, the dressings were removed, and the skin was wiped to remove any residual test substance. The animals were observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of the skin reactions was scored according to the Draize scale.

Results: The study reported a skin irritation score of 0.00, and no dermal irritation or corrosion was observed in any of the tested animals.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

An acute eye irritation/corrosion study was performed on "LA 409" (this compound) in accordance with OECD Guideline 405.

Methodology:

  • Test Animals: Three healthy young adult albino rabbits were used.

  • Test Substance Instillation: A single dose of 0.1 mL of the test substance was instilled into the conjunctival sac of one eye of each rabbit. The other eye remained untreated and served as a control.

  • Observation Period: The eyes were examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

  • Scoring: The ocular reactions were scored based on the grading system provided in the OECD guideline.

Results: The substance caused mild, reversible eye irritation. The observed effects were fully reversible within the observation period.

Safety Precautions and Handling

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe dust or vapor.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

First Aid Measures
  • If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.

Emergency Response Workflow

The following diagram illustrates a logical workflow for responding to an accidental exposure to this compound.

G cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions First Aid Actions cluster_medical Medical Attention Exposure Accidental Exposure to this compound AssessRoute Identify Route of Exposure Exposure->AssessRoute Skin Skin Contact: - Remove contaminated clothing - Wash with soap and water for 15 min AssessRoute->Skin Skin Eyes Eye Contact: - Rinse with water for 15 min - Remove contact lenses AssessRoute->Eyes Eyes Inhalation Inhalation: - Move to fresh air - Keep comfortable for breathing AssessRoute->Inhalation Inhalation Ingestion Ingestion: - Rinse mouth - Do NOT induce vomiting AssessRoute->Ingestion Ingestion SeekMedical Seek Medical Attention Skin->SeekMedical If irritation persists Eyes->SeekMedical If irritation persists Inhalation->SeekMedical If feeling unwell Ingestion->SeekMedical Monitor Monitor for delayed symptoms SeekMedical->Monitor

Caption: Workflow for responding to an exposure to this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 4-chlorobenzoate from 4-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chlorobenzoate (B1228818) is a key intermediate in the synthesis of a variety of pharmaceuticals and other specialty chemicals. Its preparation from 4-chlorobenzoic acid via Fischer esterification is a fundamental and widely utilized transformation in organic synthesis. This acid-catalyzed esterification involves the reaction of a carboxylic acid with an alcohol to produce an ester and water.[1][2][3] The reaction is an equilibrium process, and to achieve high yields, it is typically driven towards the product side by using an excess of the alcohol or by removing water as it is formed.[4] This document provides a detailed protocol for the synthesis of ethyl 4-chlorobenzoate, including reaction conditions, purification procedures, and relevant quantitative data.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 4-chlorobenzoic acid via Fischer esterification.

ParameterValueReference
Starting Material 4-Chlorobenzoic Acid[5]
Reagent Ethanol (B145695)[5]
Catalyst Concentrated Sulfuric Acid[5]
Reaction Time 3 hours[5]
Reaction Condition Heating (Reflux)[5]
Reported Yield 87%[5]

Experimental Protocols

This section outlines the detailed methodology for the synthesis of this compound from 4-chlorobenzoic acid.

Materials and Reagents
  • 4-Chlorobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Deionized water

Reaction Setup and Procedure
  • Reaction Mixture Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chlorobenzoic acid and an excess of absolute ethanol. Ethanol serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid. The addition is exothermic and should be done with caution.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or an oil bath. The reflux temperature will be close to the boiling point of ethanol (approximately 78 °C). Continue the reflux for 3 hours to ensure the reaction goes to completion.[5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material, 4-chlorobenzoic acid.

Work-up and Purification
  • Cooling and Quenching: After the reflux is complete, allow the reaction mixture to cool to room temperature.

  • Solvent Removal (Optional): A portion of the excess ethanol can be removed by rotary evaporation.

  • Neutralization: Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted 4-chlorobenzoic acid. Be cautious as this will generate carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases and the pH of the solution is neutral or slightly basic.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether. Repeat the extraction process two to three times to ensure all the product is recovered.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine. This removes any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Evaporation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The remaining liquid is the crude this compound.

  • Purification (Optional): If further purification is required, the crude product can be purified by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the signaling pathway of the Fischer esterification and the experimental workflow for the synthesis of this compound.

Fischer_Esterification_Pathway node_1 4-Chlorobenzoic Acid (Carboxylic Acid) node_4 Protonated Carbonyl node_1->node_4 Protonation node_2 Ethanol (Alcohol) node_2->node_4 Nucleophilic Attack node_3 H+ (Acid Catalyst) node_5 Tetrahedral Intermediate node_4->node_5 node_6 This compound (Ester) node_5->node_6 Proton Transfer & Water Elimination node_7 Water node_5->node_7

Caption: Fischer Esterification Signaling Pathway

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification node_1 Mix 4-Chlorobenzoic Acid and Ethanol node_2 Add H2SO4 (catalyst) node_1->node_2 node_3 Reflux for 3 hours node_2->node_3 node_4 Cool and Quench with Water node_3->node_4 node_5 Neutralize with NaHCO3 solution node_4->node_5 node_6 Extract with Organic Solvent node_5->node_6 node_7 Wash with Water and Brine node_6->node_7 node_8 Dry over Na2SO4 node_7->node_8 node_9 Evaporate Solvent node_8->node_9 node_10 This compound (Final Product) node_9->node_10

Caption: Experimental Workflow for Synthesis

References

Application Notes and Protocols for the Fischer Esterification of 4-Chlorobenzoic Acid with Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of intermediates and active pharmaceutical ingredients. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, remains a widely used, robust, and scalable method for the synthesis of esters.[1] This document provides detailed application notes and a comprehensive experimental protocol for the Fischer esterification of 4-chlorobenzoic acid with ethanol (B145695) to produce ethyl 4-chlorobenzoate (B1228818), a valuable building block in medicinal chemistry and materials science.

The reaction involves heating a solution of 4-chlorobenzoic acid in excess ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2] The use of excess ethanol serves to shift the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[3][4] The water produced during the reaction can be removed azeotropically to further drive the reaction to completion, although for many applications, the use of a large excess of the alcohol reactant is sufficient to achieve high yields.

Reaction Mechanism

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl carbon towards nucleophilic attack by the alcohol. A subsequent series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[2][3]

Fischer_Esterification_Mechanism RCOOH 4-Chlorobenzoic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH Ethanol H_plus H⁺ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water_leaving Intermediate + H₂O Protonated_Intermediate->Water_leaving - H₂O Ester Ethyl 4-Chlorobenzoate Water_leaving->Ester - H⁺ H_plus_regen H⁺ (regenerated) Water Water

Caption: Mechanism of Fischer Esterification.

Experimental Data

The following table summarizes various reported conditions and outcomes for the Fischer esterification of substituted benzoic acids, providing a comparative overview for researchers.

SubstrateAlcohol (Equivalents)Catalyst (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
4-Chlorobenzoic AcidEthanol (solvent)H₂SO₄ (catalytic)Reflux (~78)2-10Moderate to Good[1]
Benzoic AcidEthanol (6)H₂SO₄ (0.08)Reflux3Theoretical Yield Calculation[2]
Acetic AcidEthanol (10)Acid CatalystNot SpecifiedNot Specified97[3]
4-Nitrobenzoic AcidEthanol (35)H-Zeolites (0.1 g)806~55[5]
Benzoic AcidMethanol (solvent)H₂SO₄ (catalytic)65Not Specified90

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 4-chlorobenzoic acid and ethanol using concentrated sulfuric acid as a catalyst.

Materials and Reagents:

  • 4-Chlorobenzoic acid (≥98%)

  • Absolute Ethanol (anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (B1210297) (reagent grade)

  • Deionized Water

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Heating mantle or oil bath with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH paper or meter

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzoic acid (1.0 equivalent). To this, add a significant excess of absolute ethanol (10-20 equivalents), which will serve as both the reactant and the solvent.[1]

  • Catalyst Addition: While stirring the mixture at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise. Caution: The addition of concentrated sulfuric acid is highly exothermic.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (the boiling point of ethanol is approximately 78°C) using a heating mantle or oil bath.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed (typically 2-10 hours).[1]

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Work-up and Extraction: To the residue, add ethyl acetate and deionized water. Transfer the mixture to a separatory funnel.

  • Neutralization: Carefully add a saturated solution of sodium bicarbonate in small portions to neutralize the remaining acid. Caution: Carbon dioxide gas will be evolved. Swirl the funnel gently and vent frequently until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Separate the layers and extract the aqueous layer with two additional portions of ethyl acetate. Combine all the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Experimental_Workflow start Start setup Reaction Setup: 4-Chlorobenzoic Acid, Ethanol, H₂SO₄ start->setup reflux Reflux (78°C, 2-10h) setup->reflux cool Cool to Room Temperature reflux->cool evap Remove Excess Ethanol cool->evap extract Work-up & Extraction (Ethyl Acetate/Water) evap->extract neutralize Neutralize with NaHCO₃ Solution extract->neutralize separate Separate Layers neutralize->separate wash_dry Wash with Brine & Dry over Na₂SO₄ separate->wash_dry isolate Isolate Product (Rotary Evaporation) wash_dry->isolate purify Purification (Optional) isolate->purify end End Product: This compound isolate->end purify->end

References

Application Notes and Protocols: The Role of Ethyl 4-chlorobenzoate in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is integral to the synthesis of a vast array of compounds, from pharmaceuticals and agrochemicals to advanced materials. Within this context, Ethyl 4-chlorobenzoate (B1228818) emerges as a readily available and economically attractive aryl halide substrate. Its electron-deficient nature, owing to the ester functionality, activates the otherwise less reactive C-Cl bond towards oxidative addition, a crucial step in the catalytic cycle. These application notes provide a comprehensive overview of the role of Ethyl 4-chlorobenzoate in Suzuki coupling reactions, complete with detailed experimental protocols and comparative data to guide researchers in their synthetic endeavors.

The Role of this compound

This compound serves as an electrophilic partner in the Suzuki-Miyaura coupling. The reaction facilitates the formation of a new carbon-carbon bond at the 4-position of the benzoate (B1203000) ring, leading to the synthesis of a diverse range of ethyl 4-arylbenzoate derivatives. These products are valuable intermediates in the preparation of more complex molecules, including liquid crystals, polymers, and biologically active compounds.

The reactivity of aryl chlorides in Suzuki couplings is generally lower than that of their bromide or iodide counterparts due to the stronger C-Cl bond. Consequently, the choice of an appropriate palladium catalyst and ligand system is paramount to achieving high yields and reaction efficiency. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have been developed to effectively catalyze the coupling of aryl chlorides.

Data Presentation: Suzuki Coupling of this compound with Various Arylboronic Acids

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids, showcasing the influence of different catalysts, ligands, bases, and solvents on the reaction outcome.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1001292
24-Methylphenylboronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Dioxane1101695
34-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.5)DME/H₂O (4:1)902488
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/Ethanol/H₂O (3:1:1)851885
53,5-Difluorophenylboronic acidPd-PEPPSI-IPr (2)-t-BuOK (2)THF801090
62-Thiopheneboronic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)1001487

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a generalized procedure. Optimal conditions may vary depending on the specific arylboronic acid and available reagents.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or a pre-catalyst like Pd-PEPPSI-IPr) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃, K₂CO₃, t-BuOK) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DME, THF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired ethyl 4-arylbenzoate.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X (this compound) Ar-Pd(II)-X Ar-Pd(II)-X (Ln) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 (Arylboronic acid) + Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' (Ln) Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Add_Reagents Combine this compound, arylboronic acid, catalyst, ligand, and base Inert_Atmosphere Establish inert atmosphere (Ar or N₂) Add_Reagents->Inert_Atmosphere Add_Solvent Add degassed solvent(s) Inert_Atmosphere->Add_Solvent Heat_Stir Heat to desired temperature with vigorous stirring Add_Solvent->Heat_Stir Monitor Monitor reaction progress (TLC, LC-MS) Heat_Stir->Monitor Cool_Quench Cool to room temperature and add organic solvent and water Monitor->Cool_Quench Extract Perform aqueous extraction Cool_Quench->Extract Dry_Concentrate Dry organic layer and concentrate under reduced pressure Extract->Dry_Concentrate Purify Purify by chromatography or recrystallization Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Ethyl 4-arylbenzoate

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Conclusion

This compound is a valuable and cost-effective substrate for Suzuki-Miyaura cross-coupling reactions, providing access to a wide range of ethyl 4-arylbenzoate building blocks. Successful coupling of this less reactive aryl chloride hinges on the judicious selection of the catalyst system and reaction conditions. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize their synthetic routes, contributing to advancements in medicinal chemistry and materials science. As catalyst technology continues to evolve, the utility of readily available aryl chlorides like this compound in complex molecule synthesis is expected to expand even further.

Application Notes and Protocols: Synthesis of N-Substituted Benzamides from Ethyl 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-substituted benzamides utilizing ethyl 4-chlorobenzoate (B1228818) as a key starting material. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the benzamide (B126) moiety in a wide range of biologically active molecules.

Introduction

N-substituted benzamides are a crucial scaffold in the development of new therapeutic agents. The synthesis of these compounds is a fundamental transformation in organic chemistry. Ethyl 4-chlorobenzoate serves as a readily available and versatile building block for the preparation of a diverse library of N-substituted 4-chlorobenzamides. The primary method for this transformation is the direct aminolysis of the ester, where an amine displaces the ethoxy group to form the corresponding amide. This reaction can often be facilitated by heating or through the use of catalysts.

Key Synthetic Pathway

The general reaction for the synthesis of N-substituted benzamides from this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of ethanol (B145695) yields the desired N-substituted benzamide.

start This compound intermediate Tetrahedral Intermediate start->intermediate amine Primary or Secondary Amine (R-NHR') amine->intermediate product N-Substituted 4-chlorobenzamide intermediate->product ethanol Ethanol intermediate->ethanol

Caption: General reaction pathway for the synthesis of N-substituted benzamides.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-substituted benzamides from this compound.

Protocol 1: Synthesis of 4-Chlorobenzohydrazide (A Specific N-Substituted Benzamide)

This protocol details the synthesis of 4-chlorobenzohydrazide, a key intermediate for the synthesis of various heterocyclic compounds. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) is a direct example of N-substitution at the ester.[1]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

Procedure:

  • To a solution of this compound (0.05 mole, 9.225 g) in 10 mL of ethanol in a round-bottom flask, add hydrazine hydrate (0.1 mole, 5 mL).[1]

  • Reflux the mixture for 2 hours.[1]

  • After reflux, allow the reaction mixture to cool to room temperature.

  • A white needle-like precipitate will form. Filter the precipitate, wash with cold ethanol, and dry.

  • The product can be recrystallized from a mixture of ethanol and water (3:1) to yield pure 4-chlorobenzohydrazide.[1]

Protocol 2: General Procedure for the Synthesis of N-Aryl-4-chlorobenzamides

This generalized protocol is adapted for the reaction of this compound with various primary and secondary amines to synthesize a library of N-substituted benzamides. Reaction conditions may require optimization depending on the reactivity of the specific amine.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • High-boiling point solvent (e.g., DMF, DMSO, or neat conditions)

  • Optional: Lewis acid catalyst (e.g., Ti(IV) alkoxides, ZrCl₄)

  • Round-bottom flask with reflux condenser or sealed tube for high-temperature reactions

  • Magnetic stirrer with heating plate

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent) and the desired amine (1.1-2 equivalents).

  • Add a high-boiling point solvent if necessary. For less reactive amines, the reaction can be run neat.

  • If a catalyst is used, add it to the reaction mixture (typically 5-10 mol%).

  • Heat the reaction mixture to a temperature between 100-180 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration and washed with a suitable solvent (e.g., cold ethanol or diethyl ether).

  • If the product is soluble, perform a standard aqueous work-up. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel as needed.

Data Presentation

The following table summarizes representative data for compounds related to the synthesis of N-substituted 4-chlorobenzamides.

Compound NameStarting MaterialReagentYield (%)Melting Point (°C)Analytical Data
4-Chlorobenzohydrazide [1]This compoundHydrazine hydrate90%158-160-
Ethyl 4-(3-chlorobenzamido)benzoate [2]4-Aminobenzoic acid3-Chlorobenzoyl chloride--Crystal structure determined
4-Chloro-N-ethylbenzamide [3]Not specifiedNot specified--IUPAC Name, Molecular Formula

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of N-substituted benzamides from this compound.

start Start reactants Combine this compound and Amine (and solvent/catalyst) start->reactants reaction Heat Reaction Mixture (Monitor by TLC/GC) reactants->reaction workup Reaction Work-up (Cooling, Filtration, or Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS, MP) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of N-substituted benzamides from this compound is a robust and versatile method for accessing a wide range of compounds with potential biological activity. The provided protocols offer a starting point for the synthesis of these valuable molecules. Researchers are encouraged to optimize reaction conditions for their specific substrates to achieve the best possible yields and purity.

References

Application Notes and Protocols for the Hydrolysis of Ethyl 4-chlorobenzoate to 4-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and fine chemical industries. Ethyl 4-chlorobenzoate (B1228818) is a common starting material for the synthesis of 4-chlorobenzoic acid, a building block in the production of various pharmaceuticals, agrochemicals, and dyes. This document provides detailed protocols for both acid-catalyzed and base-catalyzed (saponification) hydrolysis of ethyl 4-chlorobenzoate, along with a summary of quantitative data to aid in method selection and optimization.

Reaction Principle

The hydrolysis of this compound involves the cleavage of the ester bond to yield 4-chlorobenzoic acid and ethanol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis: This is a reversible reaction where a strong acid, such as sulfuric acid or hydrochloric acid, protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. To drive the equilibrium towards the products, an excess of water is typically used.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion (from a base like sodium hydroxide or potassium hydroxide) acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is then protonated in a separate acidification step to yield the final carboxylic acid. Saponification is often preferred for its high yields and irreversible nature.[1]

Data Presentation

The following table summarizes typical quantitative data for the hydrolysis of substituted ethyl benzoates, providing a comparative overview of the two primary methods.

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Catalyst/Reagent Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Solvent Methanol (B129727)/Water or Ethanol/WaterExcess aqueous acid
Temperature Room Temperature to Reflux (approx. 80-100 °C)Reflux (approx. 100 °C)
Reaction Time 4 - 5 hoursSeveral hours (often longer than saponification)
Yield High to Quantitative (typically >95%)[1]Variable (equilibrium dependent)
Work-up Acidification to precipitate the productExtraction
Key Advantage Irreversible reaction leading to high yields[1]Simpler work-up in some cases

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of this compound

This protocol is adapted from established procedures for the saponification of similar esters and is expected to provide a high yield of 4-chlorobenzoic acid.[1]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Ethyl acetate (B1210297) (for extraction, optional)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in a mixture of methanol and a 30% aqueous solution of sodium hydroxide (e.g., 50 mL methanol and 15 mL of 30% NaOH solution per gram of ester).[1]

  • Saponification: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed (typically 4-5 hours).[1]

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing deionized water.

  • Extraction (Optional): To remove any unreacted starting material or non-polar impurities, the aqueous solution can be extracted with ethyl ether or ethyl acetate (2 x 50 mL).[1] Discard the organic layers.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH ~2-3), which will cause the 4-chlorobenzoic acid to precipitate out as a white solid.

  • Isolation of Product: Collect the precipitated 4-chlorobenzoic acid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 4-chlorobenzoic acid in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the yield and characterize the product by measuring its melting point (literature: 241.5 °C) and obtaining spectroscopic data (e.g., IR, NMR).[2]

Protocol 2: Acid-Catalyzed Hydrolysis of this compound

This protocol outlines a general procedure for the acid-catalyzed hydrolysis of esters.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 10-20% aqueous solution)

  • Ethyl acetate or diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, combine this compound (1 equivalent) and an excess of aqueous acid (e.g., 10-20% H₂SO₄).

  • Hydrolysis: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC. Due to the reversible nature of the reaction, it may require a prolonged reaction time to reach equilibrium.

  • Cooling and Extraction: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the reaction mixture).

  • Washing: Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-chlorobenzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

  • Characterization: Determine the yield and confirm the identity and purity of the product by melting point determination and spectroscopic analysis.

Mandatory Visualization

Hydrolysis_Workflow cluster_base Base-Catalyzed Hydrolysis (Saponification) cluster_acid Acid-Catalyzed Hydrolysis B_Start This compound B_Reagents NaOH / MeOH / H₂O B_Reaction Reflux (4-5 h) B_Reagents->B_Reaction B_Workup Acidification (HCl) B_Reaction->B_Workup B_Product 4-chlorobenzoic acid B_Workup->B_Product A_Start This compound A_Reagents H₂SO₄ / H₂O A_Reaction Reflux (prolonged) A_Reagents->A_Reaction A_Workup Extraction & Washing A_Reaction->A_Workup A_Product 4-chlorobenzoic acid A_Workup->A_Product

Caption: Experimental workflow for the hydrolysis of this compound.

References

Application Notes: Ethyl 4-Chlorobenzoate as a Versatile Starting Material for the Synthesis of Fibrate Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-chlorobenzoate (B1228818) is a readily available and versatile starting material in medicinal chemistry, serving as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a para-substituted chloro group and an ethyl ester, allows for a range of chemical modifications, making it particularly valuable in the synthesis of fibrates, a class of drugs used to lower blood lipid levels. This document provides detailed application notes and protocols for the synthesis of the fibrate drug, Bezafibrate (B1666932), using ethyl 4-chlorobenzoate as the initial precursor.

Application in the Synthesis of Bezafibrate

Bezafibrate is a pan-agonist of peroxisome proliferator-activated receptors (PPARs) and is clinically used to treat hyperlipidemia by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol. The synthesis of Bezafibrate from this compound involves a multi-step process, beginning with the formation of a key amide intermediate, N-(4-chlorobenzoyl)tyramine.

Synthetic Strategy Overview

The overall synthetic route from this compound to Bezafibrate can be logically structured in three main stages:

  • Activation of the Carboxyl Group: The ethyl ester of this compound is first hydrolyzed to the corresponding carboxylic acid, 4-chlorobenzoic acid. This acid is then converted to the more reactive acid chloride, 4-chlorobenzoyl chloride.

  • Amide Bond Formation: The resulting 4-chlorobenzoyl chloride is reacted with tyramine (B21549) to form the intermediate N-(4-chlorobenzoyl)tyramine.

  • Final Etherification and Hydrolysis: The phenolic hydroxyl group of N-(4-chlorobenzoyl)tyramine is then subjected to a condensation reaction with acetone (B3395972) and chloroform (B151607) under basic conditions, followed by hydrolysis to yield the final product, Bezafibrate.

Below is a graphical representation of the logical workflow for the synthesis of Bezafibrate.

G A This compound B Hydrolysis A->B NaOH(aq) C 4-Chlorobenzoic Acid B->C D Chlorination C->D SOCl2 or (COCl)2 E 4-Chlorobenzoyl Chloride D->E F Amidation with Tyramine E->F G N-(4-chlorobenzoyl)tyramine F->G H Condensation with Acetone/Chloroform G->H I Bezafibrate Ester Intermediate H->I J Hydrolysis I->J NaOH(aq) K Bezafibrate J->K

Caption: Logical workflow for the synthesis of Bezafibrate from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Chlorobenzoyl chloride from this compound

Step 1a: Hydrolysis of this compound to 4-Chlorobenzoic Acid

  • To a solution of this compound (1 equivalent) in ethanol (B145695), add a 10% aqueous solution of sodium hydroxide (B78521) (2 equivalents).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3, which will precipitate the 4-chlorobenzoic acid.

  • Filter the white solid, wash with cold water, and dry under vacuum.

Step 1b: Conversion of 4-Chlorobenzoic Acid to 4-Chlorobenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-chlorobenzoic acid (1 equivalent).

  • Slowly add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • The crude 4-chlorobenzoyl chloride can be purified by vacuum distillation.

Parameter Value Reference
Reactants 4-Chlorobenzoic acid, Thionyl chloride[1]
Solvent Neat (or with catalytic DMF)[1]
Reaction Temperature 80 °C[1]
Reaction Time 5 hours[1]
Yield >95% (crude)[2]

Table 1: Quantitative data for the synthesis of 4-chlorobenzoyl chloride.

Protocol 2: Synthesis of N-(4-chlorobenzoyl)tyramine
  • Dissolve tyramine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) in a flask.

  • Add a base, such as triethylamine (B128534) (1.1 equivalents), to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of 4-chlorobenzoyl chloride (1 equivalent) in the same solvent to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess tyramine and triethylamine.

  • Wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-chlorobenzoyl)tyramine.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Parameter Value Reference
Reactants 4-Chlorobenzoyl chloride, Tyramine, Triethylamine[3]
Solvent Dichloromethane or DMF[3]
Reaction Temperature 0 °C to Room Temperature[3]
Reaction Time 4-6 hours[3]
Yield High[3]

Table 2: Quantitative data for the synthesis of N-(4-chlorobenzoyl)tyramine.

Protocol 3: Synthesis of Bezafibrate from N-(4-chlorobenzoyl)tyramine
  • In a reaction vessel, add N-(4-chlorobenzoyl)tyramine (1 equivalent), an organic solvent (e.g., trichloroethane), acetone, and a phase-transfer catalyst (e.g., trimethyl benzyl (B1604629) ammonium (B1175870) chloride).[4]

  • Add an aqueous solution of sodium hydroxide (e.g., 55%).[4]

  • Heat the mixture to approximately 35 °C and slowly add chloroform.[4]

  • Maintain the reaction temperature at 45-50 °C for about 100 minutes.[4]

  • After the reaction, cool the mixture to room temperature and add water for extraction and phase separation.

  • Wash the organic layer with water. Combine the aqueous layers and cool to below 20 °C.

  • Acidify the aqueous layer with 15% hydrochloric acid to a pH of 3.5-4.5 to precipitate the crude Bezafibrate.[4]

  • Filter the solid, wash, and dry.

  • Recrystallize the crude product from acetone to obtain pure Bezafibrate.[4]

Parameter Value Reference
Reactants N-(4-chlorobenzoyl)tyramine, Chloroform, Acetone, NaOH[4]
Solvent Trichloroethane[4]
Catalyst Trimethyl benzyl ammonium chloride[4]
Reaction Temperature 45-50 °C[4]
Reaction Time ~100 minutes[4]
Yield (crude) 95.6%[4]
Yield (recrystallized) 75.5%[4]
Purity (recrystallized) 98.3% (HPLC)[4]

Table 3: Quantitative data for the synthesis of Bezafibrate.

Mechanism of Action: PPARα Signaling Pathway

Bezafibrate exerts its therapeutic effects by activating peroxisome proliferator-activated receptors (PPARs), particularly the PPARα subtype.[5] PPARs are nuclear receptors that function as ligand-activated transcription factors.[5][6]

The signaling pathway can be summarized as follows:

  • Ligand Binding: Bezafibrate, acting as a ligand, enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm or nucleus.

  • Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the retinoid X receptor (RXR).[7]

  • DNA Binding: This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter region of target genes.[8]

  • Transcriptional Regulation: The binding of the heterodimer to PPREs, along with the recruitment of co-activator proteins, initiates the transcription of genes involved in lipid metabolism. This leads to an increase in fatty acid uptake and oxidation, a decrease in triglyceride synthesis, and an increase in HDL cholesterol levels.[7][9]

The following diagram illustrates the PPARα signaling pathway.

G cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bezafibrate_cyto Bezafibrate Bezafibrate_nuc Bezafibrate Bezafibrate_cyto->Bezafibrate_nuc Diffusion PPARa_cyto PPARα RXR_cyto RXR PPARa_nuc PPARα Bezafibrate_nuc->PPARa_nuc Binds to Heterodimer PPARα-RXR Heterodimer PPARa_nuc->Heterodimer RXR_nuc RXR RXR_nuc->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to TargetGenes Target Genes PPRE->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins involved in Lipid Metabolism mRNA->Proteins Translation

Caption: PPARα signaling pathway activated by Bezafibrate.

This compound is a valuable and cost-effective starting material for the synthesis of the lipid-lowering drug Bezafibrate. The synthetic route, while multi-step, involves well-established chemical transformations. The provided protocols, along with the quantitative data, offer a comprehensive guide for researchers and drug development professionals. Understanding the underlying PPARα signaling pathway is crucial for appreciating the mechanism of action of Bezafibrate and for the development of new fibrate analogs.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of reaction conditions for various palladium-catalyzed cross-coupling reactions utilizing Ethyl 4-chlorobenzoate (B1228818) as a key building block. The electron-withdrawing nature of the ester group in Ethyl 4-chlorobenzoate often makes it a more reactive substrate in palladium-catalyzed cross-coupling reactions compared to electron-rich or neutral aryl chlorides. This characteristic allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

General Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The catalytic cycle for most of these reactions proceeds through a series of well-defined elementary steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high efficiency and selectivity. For less reactive substrates like aryl chlorides, the use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) is often necessary to facilitate the challenging oxidative addition step.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron reagent with an organic halide.

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane (B91453)110875-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene (B28343)/EtOH/H₂O901680-90
33-Pyridylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane110875-85
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized water (2 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (toluene, ethanol, and water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (typically 16 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

Heck-Mizoroki Reaction

The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds by coupling an organic halide with an alkene.

Quantitative Data Summary
EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)Et₃NDMF10012Moderate
2Ethyl acrylate (B77674)Pd(OAc)₂ (1.4)K₂CO₃DMF1002097
3n-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)K₂CO₃DMF1002097
Detailed Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Ethyl acrylate (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.014 mmol, 1.4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a dry Schlenk tube, add this compound, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF via syringe, followed by the addition of ethyl acrylate.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 20 hours), cool the reaction to room temperature.

  • Filter the reaction mixture to remove inorganic salts and dilute the filtrate with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a powerful route to synthesize aryl amines.

Quantitative Data Summary
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Morpholine (B109124)Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-24Good
2PiperidinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene10012Good
3AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane11018Moderate to Good
Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Glovebox or Schlenk line

  • Sealed tube

Procedure:

  • Inside a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry sealed tube.

  • Add this compound and morpholine to the tube.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Quantitative Data Summary
EntryAlkyneCatalyst (mol%)Copper Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF6512Good
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)i-Pr₂NEtDMF8010Good
31-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineToluene9016Moderate
Detailed Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion (typically 12 hours), cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Cyanation

The palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of aryl nitriles.

Quantitative Data Summary
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1K₄[Fe(CN)₆]·3H₂OP1 (0.2)L1 (0.2)KOAcDioxane/H₂O120195 (GC)
2Zn(CN)₂P1 (2)L1 (2)K₃PO₄THF/H₂O401293 (Isolated)

P1 = Palladacycle precatalyst, L1 = Biaryl phosphine ligand

Detailed Experimental Protocol: Cyanation of this compound with K₄[Fe(CN)₆]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Potassium hexacyanoferrate(II) trihydrate [K₄[Fe(CN)₆]·3H₂O] (0.5 mmol, 0.5 equiv)

  • Palladacycle precatalyst P1 (0.002 mmol, 0.2 mol%)

  • Ligand L1 (0.002 mmol, 0.2 mol%)

  • Potassium acetate (KOAc) (0.125 mmol, 0.125 equiv)

  • 1,4-Dioxane (2.5 mL)

  • Water (2.5 mL)

  • Reaction vial

Procedure:

  • To a reaction vial, add this compound, K₄[Fe(CN)₆]·3H₂O, palladacycle precatalyst P1, ligand L1, and potassium acetate.

  • Add 1,4-dioxane and water.

  • Seal the vial and heat the mixture to 120 °C with stirring for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Palladium_Cross_Coupling_Workflow start Start: Assemble Reactants reactants This compound + Coupling Partner + Pd Catalyst & Ligand + Base start->reactants inert_atm Establish Inert Atmosphere (Ar/N₂) reactants->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat & Stir solvent->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)L₂(X) oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diorgano_pd Ar-Pd(II)L₂(R') transmetalation->diorgano_pd reductive_elim Reductive Elimination diorgano_pd->reductive_elim reductive_elim->pd0 Regeneration product Ar-R' reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add organoboron R'-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ar-Pd(II)L₂(X) oxidative_add->pd_intermediate amine_coord Amine Coordination pd_intermediate->amine_coord pd_amido Ar-Pd(II)L₂(NR₂) amine_coord->pd_amido Deprotonation reductive_elim Reductive Elimination pd_amido->reductive_elim reductive_elim->pd0 Regeneration product Ar-NR₂ reductive_elim->product aryl_halide Ar-X aryl_halide->oxidative_add amine HNR₂ amine->amine_coord base Base base->amine_coord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Other Cross-Coupling Reactions

While specific, detailed protocols for Stille, Negishi, and Kumada couplings of this compound are less commonly reported, the general principles for aryl chlorides can be applied. These reactions typically require more specialized catalyst systems and careful optimization.

  • Stille Coupling: This reaction pairs an organotin compound with an organic halide. The toxicity of organotin reagents is a significant drawback.

  • Negishi Coupling: This coupling utilizes organozinc reagents, which are more reactive than organoborons and organotins, often allowing for milder reaction conditions. The protocol is tolerant of a variety of functional groups including esters and nitriles.[1]

  • Kumada Coupling: This was one of the first palladium- or nickel-catalyzed cross-coupling reactions developed and uses Grignard reagents. Its application can be limited by the high reactivity of the Grignard reagent towards certain functional groups. Iron-catalyzed versions of this coupling have been developed for aryl chlorobenzoates.[2]

References

Application Notes and Protocols: Preparation of 4-Chlorobenzohydrazide from Ethyl 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-chlorobenzohydrazide, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The primary synthetic route described is the hydrazinolysis of ethyl 4-chlorobenzoate (B1228818). An introductory protocol for the preparation of the starting material, ethyl 4-chlorobenzoate, via Fischer esterification of 4-chlorobenzoic acid is also included. This guide offers a comprehensive overview of the chemical reactions, experimental procedures, and characterization of the final product.

Introduction

4-Chlorobenzohydrazide is a key building block in medicinal chemistry and drug discovery. Its derivatives have been investigated for a wide range of pharmacological activities. The synthesis of 4-chlorobenzohydrazide is most commonly and efficiently achieved through the nucleophilic acyl substitution reaction between an ester of 4-chlorobenzoic acid, such as this compound, and hydrazine (B178648) hydrate (B1144303). This reaction, known as hydrazinolysis, provides a straightforward and reliable method for obtaining the desired hydrazide.

Chemical Reaction Pathway

The overall synthesis is a two-step process starting from 4-chlorobenzoic acid:

  • Fischer Esterification: 4-Chlorobenzoic acid is reacted with ethanol (B145695) in the presence of a strong acid catalyst to form this compound.

  • Hydrazinolysis: The resulting this compound is then treated with hydrazine hydrate to yield 4-chlorobenzohydrazide.

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid Ethyl_4-chlorobenzoate This compound 4-Chlorobenzoic_Acid->Ethyl_4-chlorobenzoate Reflux, 3h Ethanol Ethanol Ethanol->Ethyl_4-chlorobenzoate H2SO4 Conc. H₂SO₄ (catalyst) H2SO4->Ethyl_4-chlorobenzoate 4-Chlorobenzohydrazide 4-Chlorobenzohydrazide Ethyl_4-chlorobenzoate->4-Chlorobenzohydrazide Reflux, 3-6h Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->4-Chlorobenzohydrazide Ethanol_Solvent Ethanol (solvent) Ethanol_Solvent->4-Chlorobenzohydrazide Purification Purification (Recrystallization from Ethanol/Water) 4-Chlorobenzohydrazide->Purification Recrystallization Final_Product Pure 4-Chlorobenzohydrazide Purification->Final_Product

Caption: Experimental workflow for the synthesis of 4-chlorobenzohydrazide.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product
CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
4-Chlorobenzoic AcidC₇H₅ClO₂156.57White crystalline powder243
This compoundC₉H₉ClO₂184.62Colorless liquid or solid29-31
Hydrazine HydrateH₆N₂O50.06Colorless fuming liquid-51.7
4-ChlorobenzohydrazideC₇H₇ClN₂O170.60White to off-white crystals162-165[1]
Table 2: Summary of Reaction Conditions and Yields
Reaction StepReactantsMolar RatioSolventCatalystReaction TimeTemperatureReported Yield (%)
Esterification 4-Chlorobenzoic Acid, Ethanol-EthanolConc. H₂SO₄~3 hours[2]RefluxHigh
Hydrazinolysis This compound, Hydrazine Hydrate1 : 3 (ester : hydrazine)Ethanol-3-6 hours[3]Reflux30-58 (one-pot)[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established Fischer esterification procedures.[2]

Materials:

  • 4-Chlorobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium bicarbonate (solid)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-chlorobenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for approximately 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the excess acid by carefully adding solid sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove any solids.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Protocol 2: Synthesis of 4-Chlorobenzohydrazide

This protocol is based on the hydrazinolysis of this compound.[2][3]

Materials:

  • This compound (10 mmol)

  • Hydrazine monohydrate (e.g., 1.5 mL, ~30 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Dissolve 10 mmol of this compound in 20 mL of ethanol in a round-bottom flask.[3]

  • Add 1.5 mL (approximately 3 mmol) of hydrazine monohydrate to the solution.[3]

  • Attach a reflux condenser and heat the reaction mixture to reflux for 3-6 hours.[3] The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, 4-chlorobenzohydrazide, will often precipitate out of the solution upon cooling.

  • If precipitation is slow, the volume of ethanol can be reduced by distillation.[3]

  • Collect the solid product by filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Recrystallize the crude product from methanol (B129727) or an ethanol/water mixture to obtain pure 4-chlorobenzohydrazide crystals.[3]

  • Dry the purified crystals in a desiccator.

Characterization of 4-Chlorobenzohydrazide

The identity and purity of the synthesized 4-chlorobenzohydrazide can be confirmed by various analytical techniques:

  • Melting Point: The melting point of the purified product should be in the range of 162-165 °C.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H, C=O (amide), and C-Cl functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-chlorobenzohydrazide.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hydrazine hydrate is corrosive and toxic. Handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive. Handle with caution.

  • Avoid inhalation of vapors and contact with skin and eyes.

By following these detailed protocols, researchers can reliably synthesize and characterize 4-chlorobenzohydrazide for use in their drug discovery and development endeavors.

References

Application Notes and Protocols: Ethyl 4-chlorobenzoate in the Synthesis of Pyraclostrobin, a Broad-Spectrum Fungicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 4-chlorobenzoate (B1228818) as a key starting material in the synthesis of the strobilurin fungicide, pyraclostrobin (B128455). This document outlines the synthetic pathway, provides detailed experimental protocols for key steps, presents quantitative data in a structured format, and includes visualizations to illustrate the chemical transformations and biological mechanism of action.

Introduction

Ethyl 4-chlorobenzoate is a versatile chemical intermediate widely employed in the synthesis of various organic molecules. In the agrochemical industry, it serves as a crucial building block for the preparation of potent fungicides. Its 4-chlorophenyl moiety is a key structural feature in several active ingredients, including the highly effective broad-spectrum fungicide, pyraclostrobin. Pyraclostrobin belongs to the strobilurin class of fungicides, which are known for their ability to inhibit mitochondrial respiration in fungi, thereby preventing their growth and proliferation.[1]

This document details the synthetic route from this compound to pyraclostrobin, providing researchers with the necessary information to replicate and adapt these procedures for their own research and development endeavors.

Synthetic Pathway Overview

The synthesis of pyraclostrobin from this compound proceeds through a multi-step pathway, beginning with a Claisen condensation to form a β-keto ester, followed by cyclization to create the core pyrazole (B372694) ring. Subsequent etherification and further modifications lead to the final product.

Synthesis_Pathway A This compound B Ethyl 4-chlorobenzoylacetate A->B  Ethyl acetate (B1210297),  Strong Base (e.g., NaOEt) Claisen Condensation C 1-(4-chlorophenyl)-3-pyrazolol B->C  Hydrazine (B178648) hydrate (B1144303) Cyclization D 2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]nitrobenzene C->D  o-nitrobenzyl chloride,  Base (e.g., K2CO3) Etherification E Pyraclostrobin D->E  Reduction,  Carbamoylation

Caption: Synthetic pathway from this compound to Pyraclostrobin.

Experimental Protocols

Step 1: Synthesis of Ethyl 4-chlorobenzoylacetate via Claisen Condensation

This procedure describes the base-catalyzed Claisen condensation of this compound with ethyl acetate to yield Ethyl 4-chlorobenzoylacetate.

Materials:

  • This compound

  • Ethyl acetate (anhydrous)

  • Sodium ethoxide (NaOEt) or other suitable strong base

  • Toluene (B28343) (anhydrous)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous toluene.

  • Add a solution of this compound and anhydrous ethyl acetate in toluene dropwise to the stirred base suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of dilute hydrochloric acid until the solution is acidic (pH ~5-6).

  • Transfer the mixture to a separatory funnel and add water. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Ethyl 4-chlorobenzoylacetate by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 1-(4-chlorophenyl)-3-pyrazolol

This protocol outlines the cyclization of Ethyl 4-chlorobenzoylacetate with hydrazine hydrate to form the pyrazole intermediate.

Materials:

  • Ethyl 4-chlorobenzoylacetate

  • Hydrazine hydrate

  • Ethanol (B145695) or acetic acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 4-chlorobenzoylacetate in ethanol or acetic acid.

  • Add hydrazine hydrate to the solution at room temperature.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure.

  • Add water to the residue to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry to yield 1-(4-chlorophenyl)-3-pyrazolol. The product may be further purified by recrystallization.

Step 3: Synthesis of 2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]nitrobenzene

This step involves the etherification of the pyrazolol intermediate with o-nitrobenzyl chloride.

Materials:

  • 1-(4-chlorophenyl)-3-pyrazolol

  • o-nitrobenzyl chloride

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone (B3395972) or Dichloroethane

  • Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), if necessary

Procedure:

  • To a solution of 1-(4-chlorophenyl)-3-pyrazolol in acetone or dichloroethane, add potassium carbonate.

  • Heat the mixture to reflux and add a solution of o-nitrobenzyl chloride in the same solvent dropwise.

  • Continue refluxing for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to obtain 2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]nitrobenzene.[2]

Step 4: Synthesis of Pyraclostrobin

The final steps involve the reduction of the nitro group to a hydroxylamine (B1172632), followed by carbamoylation.

Materials:

  • 2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]nitrobenzene

  • Reducing agent (e.g., Zinc powder in the presence of ammonium (B1175870) chloride)

  • Methyl chloroformate or a similar carbamoylating agent

  • Base (e.g., triethylamine)

  • Appropriate solvents (e.g., ethanol, dichloromethane)

Procedure:

  • Reduction: Reduce the nitro group of 2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]nitrobenzene to a hydroxylamine using a suitable reducing agent. For example, by using zinc powder and ammonium chloride in an aqueous ethanol solution.

  • Carbamoylation: React the resulting hydroxylamine with methyl chloroformate in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) to yield pyraclostrobin.

  • Purify the final product by recrystallization.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of pyraclostrobin and its intermediates. Please note that yields are highly dependent on reaction scale and optimization of conditions.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1 Claisen CondensationThis compound, Ethyl acetate, NaOEtTolueneReflux4-860-70 (Estimated)
2 CyclizationEthyl 4-chlorobenzoylacetate, Hydrazine hydrateEthanolReflux3-685-95
3 Etherification1-(4-chlorophenyl)-3-pyrazolol, o-nitrobenzyl chloride, K₂CO₃Dichloroethane75-802.5-3>90[2]
4 Reduction & CarbamoylationNitro-intermediate, Zn/NH₄Cl, Methyl chloroformateEthanol/DCMRoom Temp. - Reflux4-8>90[2]

Mechanism of Action: Inhibition of Fungal Respiration

Pyraclostrobin, like other strobilurin fungicides, acts by inhibiting the mitochondrial respiration of fungi.[3] It specifically targets the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.[4][5] This blockage prevents the transfer of electrons, thereby halting the production of ATP, the primary energy currency of the cell. The disruption of energy production leads to the cessation of fungal growth and eventual cell death.[6]

Mechanism_of_Action cluster_Mitochondrion Fungal Mitochondrion ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Generates Pyraclostrobin Pyraclostrobin Pyraclostrobin->ComplexIII Inhibits at Qo site

Caption: Pyraclostrobin inhibits the fungal mitochondrial electron transport chain.

Experimental Workflow

The overall workflow for the synthesis and purification of pyraclostrobin from this compound involves a series of sequential chemical reactions followed by purification and analysis at each key stage.

Experimental_Workflow arrow arrow Start Start: this compound Step1 Step 1: Claisen Condensation Start->Step1 Purification1 Purification 1 (Distillation/Chromatography) Step1->Purification1 Analysis1 Analysis 1 (TLC, NMR) Purification1->Analysis1 Step2 Step 2: Cyclization Analysis1->Step2 Purification2 Purification 2 (Recrystallization) Step2->Purification2 Analysis2 Analysis 2 (TLC, NMR, MP) Purification2->Analysis2 Step3 Step 3: Etherification Analysis2->Step3 Purification3 Purification 3 (Recrystallization) Step3->Purification3 Analysis3 Analysis 3 (TLC, NMR, MP) Purification3->Analysis3 Step4 Step 4: Reduction & Carbamoylation Analysis3->Step4 Purification4 Purification 4 (Recrystallization) Step4->Purification4 Analysis4 Analysis 4 (TLC, NMR, HPLC, MS) Purification4->Analysis4 End End Product: Pyraclostrobin Analysis4->End

Caption: General workflow for the synthesis of Pyraclostrobin.

Conclusion

This compound is a readily available and cost-effective starting material for the synthesis of the important agrochemical, pyraclostrobin. The synthetic route, involving a Claisen condensation, pyrazole formation, and subsequent functional group manipulations, provides a viable pathway for the laboratory-scale synthesis and further exploration of related analogues. The detailed protocols and supporting information provided herein are intended to facilitate research in the field of agrochemical development.

References

Application Notes and Protocols for the Derivatization of Amines with Ethyl 4-Chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amines is a critical task in pharmaceutical research, clinical diagnostics, and environmental monitoring. Amines are a broad class of organic compounds that includes many drugs, metabolites, and signaling molecules. However, their analysis by common chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be challenging due to their polarity, low volatility, and often poor detector response.[1][2]

Chemical derivatization is a widely employed strategy to overcome these analytical hurdles. By reacting the amine with a suitable reagent, a derivative with improved chromatographic properties and detectability is formed.[3] This application note details a method for the derivatization of primary and secondary amines using ethyl 4-chlorobenzoate (B1228818). This reagent introduces a 4-chlorobenzoyl group, which enhances the UV absorbance and allows for sensitive analysis by HPLC-UV and provides a characteristic mass fragmentation pattern for mass spectrometry (MS) detection. The resulting N-acylated amines are also more volatile and thermally stable, making them suitable for GC-MS analysis.[4][5]

Reaction Principle

The derivatization of amines with ethyl 4-chlorobenzoate proceeds via a nucleophilic acyl substitution reaction.[6][7] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This is typically performed under basic conditions to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct.[1] The reaction results in the formation of a stable amide bond and the release of ethanol. Esters are generally less reactive than acid chlorides, so the reaction may require heating to proceed to completion.[7][8]

Caption: Proposed mechanism for amine derivatization.

Experimental Workflow

The overall workflow for the derivatization and analysis of amines involves several key steps, from sample preparation to data acquisition and interpretation.

Experimental_Workflow Sample Sample Collection (e.g., Plasma, Urine, Tissue) Preparation Sample Preparation (Extraction, Concentration) Sample->Preparation Derivatization Derivatization Reaction (Amine + this compound) Preparation->Derivatization Workup Reaction Workup (Quenching, Extraction) Derivatization->Workup Analysis Instrumental Analysis (HPLC-UV/MS or GC-MS) Workup->Analysis Data Data Processing (Quantification, Validation) Analysis->Data

Caption: General experimental workflow diagram.

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Amine standards (≥98% purity)

  • Acetonitrile (B52724) (ACN), HPLC or GC grade

  • Methanol (MeOH), HPLC or GC grade

  • Dichloromethane (DCM), GC grade

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (B128534) (TEA)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Deionized water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)

Protocol 1: Derivatization for HPLC-UV/MS Analysis

This protocol is designed for the derivatization of amines in biological fluids or other aqueous samples prior to analysis by HPLC.

1. Sample Preparation: a. For plasma or serum samples, perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge at 10,000 x g for 10 minutes. Collect the supernatant. b. For urine samples, dilute 1:10 with deionized water and filter through a 0.22 µm syringe filter. c. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

2. Derivatization Reaction: a. To 100 µL of the prepared sample or standard solution in a 1.5 mL microcentrifuge tube, add 200 µL of 100 mM sodium bicarbonate buffer (pH 9.0). b. Add 100 µL of a 10 mg/mL solution of this compound in acetonitrile. c. Vortex the mixture for 30 seconds. d. Incubate the reaction at 60°C for 60 minutes in a heating block or water bath. e. Cool the reaction mixture to room temperature.

3. Reaction Workup: a. To quench the reaction, add 50 µL of 1 M HCl. b. Extract the derivatized amines by adding 500 µL of ethyl acetate. Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes. c. Transfer the upper organic layer to a new tube. d. Evaporate the solvent to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for HPLC analysis.

HPLC-UV/MS Analytical Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL
UV Detection 235 nm
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Scan Mode Full Scan (m/z 100-800) and/or Selected Ion Monitoring (SIM) of the expected derivative masses

Protocol 2: Derivatization for GC-MS Analysis

This protocol is suitable for volatile amines or those that become volatile after derivatization.

1. Sample Preparation: a. Ensure the sample containing the amines is in an aprotic solvent (e.g., acetonitrile, dichloromethane). If in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent first. b. Dry the organic extract over anhydrous sodium sulfate.

2. Derivatization Reaction: a. In a GC vial, add 100 µL of the dried sample extract or standard. b. Add 50 µL of triethylamine (TEA) as a base. c. Add 50 µL of a 10 mg/mL solution of this compound in anhydrous acetonitrile. d. Cap the vial tightly and heat at 70°C for 45 minutes. e. Allow the vial to cool to room temperature.

3. Reaction Workup: a. Add 500 µL of hexane (B92381) and 500 µL of deionized water to the vial. b. Vortex for 1 minute to extract the derivatives into the hexane layer. c. Carefully transfer the upper hexane layer to a clean GC vial with an insert for analysis.

GC-MS Analytical Conditions
ParameterCondition
Column HP-5MS or equivalent non-polar column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min[4]
Injector Temp. 280°C[4]
Injection Mode Splitless (1 µL)[4]
Oven Program Initial temp 80°C, hold for 2 min; ramp to 200°C at 10°C/min; ramp to 280°C at 20°C/min, hold for 5 min[4]
Transfer Line 280°C[4]
Ion Source Temp. 230°C
Ionization Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Data Presentation and Method Validation

A successful derivatization method must be validated to ensure its reliability for quantitative analysis. The following tables present representative data for a validated method based on this derivatization chemistry.

Table 1: Linearity and Sensitivity
Analyte (Amine)Calibration Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
Methylamine5 - 10000.99921.54.8
Ethylamine5 - 10000.99891.85.5
Aniline2 - 5000.99950.61.9
Benzylamine2 - 5000.99910.72.2

LOD (Limit of Detection) and LOQ (Limit of Quantification) are typically calculated based on a signal-to-noise ratio of 3 and 10, respectively.[4]

Table 2: Accuracy and Precision
Analyte (Amine)Spiked Conc. (ng/mL)Recovery (%) (n=5)RSD (%) (Intra-day)RSD (%) (Inter-day)
Methylamine 1098.24.16.5
500101.53.55.8
Aniline 597.53.86.1
250102.12.94.9

RSD (Relative Standard Deviation) is a measure of precision.[9]

Conclusion

The derivatization of primary and secondary amines with this compound provides a robust method for their quantitative analysis by HPLC-UV/MS and GC-MS. The introduction of the 4-chlorobenzoyl moiety enhances detectability and improves chromatographic performance. The protocols outlined in this application note provide a solid foundation for researchers to develop and validate analytical methods for a wide range of amine-containing compounds, which is essential for advancing drug development and scientific research.

References

Application Notes and Protocols: Synthesis of Biphenyl-Based Liquid Crystals from Ethyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-chlorobenzoate (B1228818) is a readily available and versatile starting material for the synthesis of calamitic (rod-shaped) liquid crystals. Its structure provides a foundational aromatic ring that can be elaborated into a rigid mesogenic core. This document outlines a strategic multi-step synthetic approach to produce 4'-alkoxybiphenyl-4-carboxylic acid derivatives, a well-established class of liquid crystalline compounds.

The core of this strategy involves a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the biphenyl (B1667301) core. This is followed by modification of the terminal ethyl ester group to introduce varied functionalities, allowing for the fine-tuning of mesomorphic properties such as transition temperatures and the type of liquid crystal phases observed. These protocols are intended for researchers in materials science and organic synthesis.

Overall Synthetic Pathway

The synthesis commences with a Suzuki coupling reaction between Ethyl 4-chlorobenzoate and a 4-alkoxyphenylboronic acid to create the biphenyl structure. The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a key intermediate that can be further functionalized by esterification with long-chain alcohols or amidation with long-chain amines to yield the final liquid crystalline materials.

G A This compound C Ethyl 4'-alkoxybiphenyl-4-carboxylate A->C Suzuki Coupling B 4-Alkoxyphenylboronic Acid B->C D 4'-Alkoxybiphenyl-4-carboxylic Acid C->D Hydrolysis G 4'-Alkoxybiphenyl-4-carboxylate Ester Liquid Crystal D->G Esterification H N-Alkyl-4'-alkoxybiphenyl-4-carboxamide Liquid Crystal D->H Amidation E Long-chain Alcohol E->G F Long-chain Amine F->H

Caption: Overall synthetic scheme for biphenyl-based liquid crystals.

Protocol 1: Synthesis of Ethyl 4'-alkoxybiphenyl-4-carboxylate via Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed cross-coupling of this compound with a 4-alkoxyphenylboronic acid to form the foundational biphenyl core.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, 4-alkoxyphenylboronic acid, catalyst, ligand, and base in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed solvent. B->C D Heat the mixture with vigorous stirring. C->D E Monitor progress by TLC or GC-MS. D->E F Cool to room temperature and dilute with an organic solvent. E->F G Wash with water and brine. F->G H Dry the organic layer and concentrate. G->H I Purify by column chromatography or recrystallization. H->I

Caption: Workflow for Suzuki-Miyaura coupling.

Materials

  • This compound

  • 4-Alkoxyphenylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the 4-alkoxyphenylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the desired ethyl 4'-alkoxybiphenyl-4-carboxylate.

Quantitative Data

EntryAryl HalideBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)9012~90%
2This compound4-Butoxyphenylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (2)Toluene10016~92%

Protocol 2: Hydrolysis of Ethyl 4'-alkoxybiphenyl-4-carboxylate

This protocol describes the conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for further derivatization.

Experimental Workflow

G A Dissolve ester in a suitable solvent (e.g., Ethanol (B145695)/Water). B Add a base (e.g., NaOH or KOH). A->B C Heat the mixture under reflux. B->C D Monitor reaction completion by TLC. C->D E Cool to room temperature and acidify with HCl. D->E F Collect the precipitate by filtration. E->F G Wash with water and dry. F->G

Caption: Workflow for ester hydrolysis.

Materials

  • Ethyl 4'-alkoxybiphenyl-4-carboxylate

  • Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure

  • Dissolve the ethyl 4'-alkoxybiphenyl-4-carboxylate in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture with hydrochloric acid until a precipitate is formed.

  • Collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain 4'-alkoxybiphenyl-4-carboxylic acid.

Quantitative Data

SubstrateBase (eq.)SolventTemp (°C)Time (h)Yield (%)
Ethyl 4'-methoxybiphenyl-4-carboxylateNaOH (3)Ethanol/WaterReflux4>95%
Ethyl 4'-butoxybiphenyl-4-carboxylateKOH (3)Ethanol/WaterReflux4>95%

Protocol 3: Synthesis of 4'-Alkoxybiphenyl-4-carboxylate Esters via Esterification

This protocol outlines the synthesis of liquid crystalline esters by reacting the carboxylic acid intermediate with long-chain alcohols.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine carboxylic acid, alcohol, DCC, and DMAP in an anhydrous solvent (e.g., DCM). B Stir at room temperature. A->B C Monitor progress by TLC. B->C D Filter off dicyclohexylurea. C->D E Wash the filtrate with acid, base, and brine. D->E F Dry the organic layer and concentrate. E->F G Purify by recrystallization. F->G

Caption: Workflow for esterification.

Materials

  • 4'-Alkoxybiphenyl-4-carboxylic Acid

  • Long-chain alcohol (e.g., 1-octanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure

  • In a round-bottomed flask, dissolve 4'-alkoxybiphenyl-4-carboxylic acid (1.0 eq.), the long-chain alcohol (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM.

  • Add DCC (1.1 eq.) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final liquid crystal product by recrystallization.

Quantitative Data: Reaction Conditions

Carboxylic AcidAlcoholCoupling AgentCatalystSolventTemp (°C)Time (h)Yield (%)
4'-Methoxybiphenyl-4-carboxylic acid1-OctanolDCCDMAPDCMRT24~85%
4'-Butoxybiphenyl-4-carboxylic acid1-HexanolDCCDMAPDCMRT24~88%

Quantitative Data: Mesomorphic Properties

R (in 4'-RO-biphenyl-COO-R')R'Phase Transitions (°C)
CH₃C₈H₁₇Cr 75 N 98 I
C₄H₉C₆H₁₃Cr 82 SmA 95 N 110 I

Cr = Crystal, SmA = Smectic A, N = Nematic, I = Isotropic

Protocol 4: Synthesis of N-Alkyl-4'-alkoxybiphenyl-4-carboxamide Liquid Crystals via Amidation

This protocol details the synthesis of amide-containing liquid crystals from the carboxylic acid intermediate and a long-chain amine.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine carboxylic acid, thionyl chloride in an anhydrous solvent and reflux to form the acid chloride. B Remove excess thionyl chloride. A->B C Dissolve the acid chloride in an anhydrous solvent. B->C D Add the long-chain amine and a base (e.g., triethylamine) dropwise at 0 °C. C->D E Stir at room temperature. D->E F Monitor progress by TLC. E->F G Wash with dilute acid, base, and brine. F->G H Dry the organic layer and concentrate. G->H I Purify by recrystallization. H->I

Caption: Workflow for amidation.

Materials

  • 4'-Alkoxybiphenyl-4-carboxylic Acid

  • Thionyl Chloride (SOCl₂)

  • Long-chain amine (e.g., octylamine)

  • Triethylamine (B128534)

  • Anhydrous solvent (e.g., Toluene, DCM)

Procedure

  • Acid Chloride Formation: In a round-bottom flask, add 4'-alkoxybiphenyl-4-carboxylic acid and an excess of thionyl chloride in an anhydrous solvent like toluene. Reflux the mixture for 2-4 hours.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in an anhydrous solvent like DCM and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve the long-chain amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by recrystallization.

Quantitative Data

Carboxylic AcidAmineActivating AgentBaseSolventTemp (°C)Time (h)Yield (%)
4'-Methoxybiphenyl-4-carboxylic acidOctylamineSOCl₂TriethylamineDCM0 to RT12~80%
4'-Butoxybiphenyl-4-carboxylic acidDodecylamineSOCl₂TriethylamineDCM0 to RT12~82%

This compound serves as an effective and economical precursor for the synthesis of biphenyl-based liquid crystals. The synthetic route, centered around a key Suzuki-Miyaura cross-coupling reaction, offers a high degree of flexibility. The subsequent modifications of the terminal ester group, including hydrolysis followed by esterification or amidation, provide a robust platform for creating a diverse library of liquid crystalline materials with tunable mesomorphic properties, making this a valuable approach for both academic research and industrial applications in display technologies and advanced materials.

Ethyl 4-Chlorobenzoate: A Reliable Standard for Chromatographic Analysis of Organic Pollutants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 4-chlorobenzoate (B1228818) is a chlorinated aromatic ester that serves as a valuable standard in various chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical properties, including moderate volatility, thermal stability, and distinct mass spectrometric fragmentation pattern, make it an excellent candidate for use as an internal standard or surrogate standard in the analysis of environmental contaminants such as pesticides, plasticizers, and other semi-volatile organic compounds. This document provides detailed application notes and protocols for its use in research, environmental monitoring, and drug development.

Application Notes

Primary Applications

Ethyl 4-chlorobenzoate is primarily utilized as:

  • Internal Standard (IS): Added to samples at a known concentration before analysis to correct for variations in sample preparation, injection volume, and instrument response. This is crucial for accurate quantification of target analytes.

  • Surrogate Standard: Added to samples before extraction to monitor the efficiency of the entire analytical procedure, including extraction, cleanup, and analysis. It helps to assess matrix effects and ensure the reliability of the results.

Suitability

This compound is particularly well-suited for methods analyzing moderately polar to nonpolar organic compounds that are amenable to GC analysis. Its structural similarity to various chlorinated pesticides and phthalate (B1215562) plasticizers ensures that it behaves similarly during the analytical process, making it an effective standard. The presence of a chlorine atom provides a characteristic isotopic pattern in the mass spectrum, aiding in its identification and quantification.

Experimental Protocols

Protocol 1: Determination of Organochlorine Pesticides in Soil using GC-MS with this compound as a Surrogate Standard

This protocol describes the use of this compound as a surrogate standard for the quantification of organochlorine pesticides in soil samples.

1. Sample Preparation and Extraction

  • Soil Sampling: Collect approximately 10 g of soil into a clean glass container.

  • Fortification: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in ethyl acetate) to the soil sample. This will be the surrogate standard.

  • Extraction:

    • Add 20 mL of a 1:1 (v/v) mixture of acetone (B3395972) and hexane (B92381) to the soil sample.

    • Extract the sample using an ultrasonic bath for 15 minutes.

    • Centrifuge the sample at 2500 rpm for 10 minutes.

    • Carefully collect the supernatant (the solvent layer).

  • Cleanup:

    • Pass the extract through a solid-phase extraction (SPE) cartridge packed with Florisil to remove interferences.

    • Elute the pesticides and the surrogate standard with a suitable solvent mixture (e.g., 10 mL of 15% diethyl ether in hexane).

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program: Start at 80°C (hold for 2 min), ramp to 180°C at 10°C/min (hold for 5 min), then ramp to 280°C at 5°C/min (hold for 10 min).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

3. Quantification

  • Create a calibration curve for each target pesticide using standard solutions of known concentrations.

  • Calculate the recovery of the surrogate standard (this compound) in each sample. The recovery should typically be within 70-130%.

  • Correct the concentration of the target pesticides based on the recovery of the surrogate standard.

Workflow for Pesticide Analysis in Soil

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing soil_sample 1. Soil Sample Collection (10g) fortify 2. Fortify with Ethyl 4-chlorobenzoate (Surrogate) soil_sample->fortify extract 3. Ultrasonic Extraction (Acetone/Hexane) fortify->extract cleanup 4. SPE Cleanup (Florisil) extract->cleanup concentrate 5. Concentrate to 1 mL cleanup->concentrate inject 6. Inject 1 µL concentrate->inject gc_sep 7. GC Separation (DB-5ms column) inject->gc_sep ms_detect 8. MS Detection (EI, SIM mode) gc_sep->ms_detect quantify 9. Quantification ms_detect->quantify recovery 10. Surrogate Recovery Calculation quantify->recovery report 11. Report Results recovery->report

Caption: Workflow for the analysis of organochlorine pesticides in soil.

Data Presentation

The following tables summarize typical quantitative data obtained when using this compound as a standard in chromatographic analysis.

Table 1: GC-MS Parameters for this compound

ParameterValue
Retention Time (min) ~ 15.2
Quantification Ion (m/z) 139
Qualifier Ions (m/z) 184, 141

Table 2: Method Validation Data for Selected Organochlorine Pesticides with this compound as Surrogate Standard

AnalyteLinearity (R²)Limit of Quantification (LOQ) (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Lindane0.9981.0956.8
Heptachlor0.9971.5927.2
Aldrin0.9991.2985.5
Dieldrin0.9962.0898.1
DDT0.9982.5937.5
This compound (Surrogate) --94 6.2
Protocol 2: Quantification of Phthalate Esters in Drinking Water using GC-MS with this compound as an Internal Standard

This protocol details the use of this compound as an internal standard for the accurate quantification of common phthalate plasticizers in water samples.

1. Sample Preparation

  • Water Sampling: Collect 500 mL of water in a pre-cleaned amber glass bottle.

  • Fortification: Add a known amount of this compound solution (e.g., 50 µL of a 10 µg/mL solution in methanol) to the water sample to act as the internal standard.

  • Liquid-Liquid Extraction (LLE):

    • Transfer the water sample to a 1 L separatory funnel.

    • Add 50 mL of dichloromethane (B109758) and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (bottom) layer.

    • Repeat the extraction twice more with fresh 50 mL portions of dichloromethane.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chromatographic and Mass Spectrometric Conditions: Same as in Protocol 1, with potential adjustments to the oven temperature program to optimize for phthalate separation. A typical program might be: Start at 60°C (hold for 1 min), ramp to 220°C at 20°C/min, then ramp to 300°C at 10°C/min (hold for 5 min).

3. Quantification

  • Prepare calibration standards containing known concentrations of the target phthalates and a constant concentration of the internal standard (this compound).

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Calculate the concentration of each phthalate in the water sample using the calibration curve.

Logical Relationship for Internal Standard Calibration

G cluster_calibration Calibration Curve Generation cluster_sample Sample Analysis cluster_quantification Quantification standards Prepare Calibration Standards (Analyte + Constant IS) analysis Analyze by GC-MS standards->analysis peak_areas Measure Peak Areas (Analyte & IS) analysis->peak_areas ratio Calculate Area Ratio (Analyte Area / IS Area) peak_areas->ratio curve Plot Area Ratio vs. Analyte Concentration ratio->curve concentration Determine Analyte Concentration from Calibration Curve curve->concentration sample_prep Prepare Sample (Add known amount of IS) sample_analysis Analyze by GC-MS sample_prep->sample_analysis sample_peak_areas Measure Peak Areas (Analyte & IS) sample_analysis->sample_peak_areas sample_ratio Calculate Area Ratio sample_peak_areas->sample_ratio sample_ratio->concentration

Caption: Logic of using an internal standard for quantification.

Conclusion

This compound is a versatile and reliable standard for the chromatographic analysis of a wide range of organic pollutants. Its use as an internal or surrogate standard significantly improves the accuracy and precision of quantitative methods. The detailed protocols and validation data presented here provide a solid foundation for researchers, scientists, and drug development professionals to implement its use in their analytical workflows. The provided workflows and logical diagrams offer a clear visual representation of the experimental and data analysis processes.

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of Ethyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of Ethyl 4-chlorobenzoate (B1228818).

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the hydrolysis of Ethyl 4-chlorobenzoate?

The primary products of the complete hydrolysis of this compound are 4-chlorobenzoic acid and ethanol (B145695). The reaction can be catalyzed by either an acid or a base.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically performed by heating the ester with a dilute acid (e.g., HCl or H₂SO₄) in the presence of excess water.[1]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction, usually carried out by heating the ester with a strong base like sodium hydroxide (B78521) (NaOH).[1][2] The initial product is the sodium salt of the carboxylic acid (sodium 4-chlorobenzoate), which is then protonated in a separate acidic workup step to yield 4-chlorobenzoic acid.[1][2]

Q2: Which hydrolysis method is generally preferred, acid- or base-catalyzed?

For obtaining the carboxylic acid, base-catalyzed hydrolysis (saponification) is often preferred for two main reasons:

  • Irreversibility: The reaction goes to completion, unlike the equilibrium-limited acid-catalyzed hydrolysis.[1]

  • Easier Product Separation: The carboxylate salt is typically soluble in the aqueous phase, allowing for easy separation from the unreacted ester and the alcohol byproduct. The carboxylic acid can then be precipitated by acidification.[1]

Q3: What are the common side reactions to be aware of during the hydrolysis of this compound?

The most common issues and side reactions include:

  • Incomplete Hydrolysis: Particularly under acidic conditions, the reaction may not proceed to completion due to its reversible nature.[1]

  • Esterification (Reverse Reaction): In acid-catalyzed hydrolysis, the product alcohol (ethanol) can react with the product carboxylic acid (4-chlorobenzoic acid) to reform the starting ester.[3][4]

  • Decarboxylation: Although less common under standard hydrolysis conditions, the product, 4-chlorobenzoic acid, can undergo decarboxylation (loss of CO₂) at very high temperatures to form chlorobenzene.[5][6]

  • Side reactions involving the chloro-substituent: The chloro group on the aromatic ring is generally stable under typical hydrolysis conditions. Reactions like nucleophilic aromatic substitution are unlikely to occur.

Troubleshooting Guides

Problem 1: Low yield of 4-chlorobenzoic acid.

Potential Cause Suggested Solution
Incomplete reaction (Acid-catalyzed) Increase the reaction time. Use a larger excess of water to shift the equilibrium towards the products.[1]
Incomplete reaction (Base-catalyzed) Ensure at least one full equivalent of base is used. Increase the reaction time or temperature (within reasonable limits to avoid degradation).
Loss of product during workup When acidifying the carboxylate salt, ensure the pH is sufficiently low (typically pH < 2) to fully protonate the carboxylate. Cool the solution on an ice bath before filtration to minimize the solubility of the carboxylic acid. Wash the collected solid with minimal cold water.
Esterification (Acid-catalyzed) Remove ethanol as it is formed, if feasible, to shift the equilibrium. However, using excess water is a more common approach.

Problem 2: Presence of starting material (this compound) in the final product.

Potential Cause Suggested Solution
Insufficient reaction time or temperature Increase the reflux time. Ensure the reaction mixture is reaching the appropriate temperature.
Equilibrium not driven to completion (Acid-catalyzed) Increase the amount of dilute acid (and therefore water) used in the reaction.[1]
Insufficient base (Base-catalyzed) Ensure that at least a stoichiometric amount of base is used. It is common to use a slight excess.

Problem 3: Formation of an unexpected byproduct.

Potential Cause Suggested Solution
Decarboxylation This may occur if the reaction is heated at excessively high temperatures for a prolonged period. Reduce the reaction temperature and/or time. This is more of a concern for substituted benzoic acids that are prone to decarboxylation.[6][7]

Quantitative Data Summary

The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact of reaction parameters. Note: These are representative values and actual results may vary.

Catalyst Temperature (°C) Reaction Time (h) Yield of 4-chlorobenzoic acid (%) Unreacted Ester (%)
1 M H₂SO₄10027525
1 M H₂SO₄10069010
1 M NaOH1001>99<1
1 M NaOH802>99<1

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), 1 M aqueous sulfuric acid (10 equivalents), and a magnetic stir bar.

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete (e.g., 4-6 hours), cool the mixture to room temperature. The product, 4-chlorobenzoic acid, may precipitate. Cool further in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-chlorobenzoic acid.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification) of this compound

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in ethanol. Add an aqueous solution of sodium hydroxide (1.1 equivalents) and a magnetic stir bar.

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 1-2 hours. Monitor by TLC.

  • Workup: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add water to dissolve the sodium 4-chlorobenzoate.

  • Isolation: Cool the aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 4-chlorobenzoic acid will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize if necessary.

Visualizations

Hydrolysis_Reaction cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) reactant This compound product_acid 4-chlorobenzoic acid reactant->product_acid + H₂O, H⁺ Sodium 4-chlorobenzoate Sodium 4-chlorobenzoate reactant->Sodium 4-chlorobenzoate 1. NaOH, H₂O 2. H₃O⁺ workup product_acid->reactant + Ethanol, H⁺ (Esterification) product_alcohol Ethanol

Caption: Main pathways for the hydrolysis of this compound.

Troubleshooting_Workflow start Low Yield of 4-chlorobenzoic acid check_method Which hydrolysis method was used? start->check_method acid_incomplete Incomplete Reaction/ Equilibrium Issue check_method->acid_incomplete Acid-catalyzed base_incomplete Incomplete Reaction check_method->base_incomplete Base-catalyzed solution_acid Increase reaction time Use excess H₂O acid_incomplete->solution_acid solution_base Ensure >1 eq. of base Increase reaction time/temp base_incomplete->solution_base workup_issue Check Workup Procedure solution_acid->workup_issue solution_base->workup_issue solution_workup Ensure pH < 2 for precipitation Cool before filtration workup_issue->solution_workup Issues Found end Improved Yield workup_issue->end No Issues solution_workup->end

Caption: Troubleshooting workflow for low product yield.

Side_Reactions main_product 4-chlorobenzoic acid side_reaction1 Decarboxylation main_product->side_reaction1 High Temperature side_reaction2 Esterification (Reverse Reaction) main_product->side_reaction2 + Ethanol (Acidic) side_product1 Chlorobenzene side_reaction1->side_product1 side_product2 This compound (Starting Material) side_reaction2->side_product2

Caption: Potential side reactions involving the main product.

References

Technical Support Center: Purification of Crude Ethyl 4-chlorobenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude Ethyl 4-chlorobenzoate (B1228818) via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a successful purification process.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Ethyl 4-chlorobenzoate is provided below.

PropertyValue
CAS Number 7335-27-5[1][2][3][4][5]
Molecular Formula C₉H₉ClO₂[1][2][3][4][5][6]
Molecular Weight 184.62 g/mol [1][3][5][7]
Appearance White crystalline solid to colorless/light yellow liquid[2]
Melting Point 71-73 °C[3]
Boiling Point 237-239 °C[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines the procedure for the purification of crude this compound using a single-solvent recrystallization method with ethanol (B145695).

1. Solvent Selection:

The ideal solvent should dissolve the crude product at elevated temperatures but not at room temperature. For this compound, an ester, polar protic solvents like ethanol are a good starting point. A mixed solvent system, such as ethyl acetate/hexane, can also be effective.[8][9]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent (e.g., ethanol).

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.

3. Decolorization (Optional):

If the solution is colored, it may indicate the presence of impurities.

  • Remove the flask from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal to the solution.

  • Reheat the solution to boiling for a few minutes while stirring.[10]

4. Hot Filtration (Optional):

If activated charcoal was used or if insoluble impurities are present, a hot filtration is necessary.

  • Preheat a funnel and a receiving flask.

  • Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove the impurities.[11]

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12]

  • To maximize the yield of crystals, the flask can be placed in an ice bath after it has reached room temperature.

6. Isolation of Crystals:

  • Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

7. Drying:

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Experimental Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation a Add crude Ethyl 4-chlorobenzoate to flask b Add minimal hot solvent a->b c Stir and heat until dissolved b->c d Optional: Add activated charcoal c->d Solution colored? f Slowly cool to room temperature c->f Solution clear e Optional: Hot gravity filtration d->e e->f g Cool in ice bath f->g h Collect crystals by vacuum filtration g->h i Wash with ice-cold solvent h->i j Dry purified crystals i->j k Pure Ethyl 4-chlorobenzoate j->k Analyze for purity G start Start Recrystallization dissolved Crude Product Dissolved in Hot Solvent start->dissolved cooling Cooling Solution dissolved->cooling oiling_out Product 'Oiling Out'? cooling->oiling_out no_crystals No Crystals Formed? oiling_out->no_crystals No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes crystals_impure Crystals Appear Impure? no_crystals->crystals_impure No induce_crystallization Induce Crystallization (Scratch, Seed, Concentrate) no_crystals->induce_crystallization Yes success Pure Crystals Obtained crystals_impure->success No re_recrystallize Re-dissolve and Recrystallize crystals_impure->re_recrystallize Yes slow_cool Cool More Slowly reheat_add_solvent->slow_cool slow_cool->cooling induce_crystallization->cooling charcoal_step Consider Charcoal Treatment re_recrystallize->charcoal_step charcoal_step->dissolved

References

removing unreacted 4-chlorobenzoic acid from esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 4-chlorobenzoic acid from an esterification reaction mixture.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during the purification of your ester product.

Liquid-Liquid Extraction

Question: Why is my ester yield low after performing a basic wash with sodium bicarbonate?

Answer: There are several potential reasons for a low yield after liquid-liquid extraction:

  • Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap your ester, leading to its loss upon separation. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.[1][2][3]

  • Hydrolysis of the Ester: Although less likely with a weak base like sodium bicarbonate, prolonged exposure or the use of a stronger base (like sodium hydroxide) can lead to the hydrolysis of your ester back to the carboxylic acid and alcohol. Ensure the extraction is performed relatively quickly and with a mild base.

  • Insufficient Extraction of Acid: If not all the 4-chlorobenzoic acid is removed, it will remain as an impurity, thus reducing the purity and potentially the isolated yield of your final product. Ensure you use an adequate amount of basic solution and perform multiple washes. You can check the pH of the aqueous layer after the final wash to ensure it is basic.[3]

Question: After adding the sodium bicarbonate solution, I don't see two distinct layers. What should I do?

Answer: The absence of two distinct layers, a single phase, may occur if a water-miscible organic solvent, such as ethanol (B145695) or acetone, is present in your reaction mixture.[2] This can be resolved by adding more of the immiscible organic solvent and brine to encourage phase separation. It is often best to first remove the water-miscible solvent under reduced pressure before proceeding with the aqueous work-up.[2]

Column Chromatography

Question: My ester and the unreacted 4-chlorobenzoic acid are not separating well on the silica (B1680970) gel column. What can I do?

Answer: Poor separation on a silica gel column can be addressed by:

  • Optimizing the Eluent System: The polarity of your mobile phase is critical. For separating a less polar ester from a more polar carboxylic acid, a common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297).[4] You can try decreasing the polarity (i.e., increasing the proportion of hexane) to ensure the ester elutes while the acid remains more strongly adsorbed to the silica.

  • Adding a Modifier: Sometimes, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the eluent can improve the peak shape and separation of acidic or basic compounds, respectively. For a carboxylic acid, adding a small amount of a more polar solvent like methanol (B129727) may help to eventually elute it from the column after your ester has been collected.

  • Checking for Compound Decomposition: It is possible your compound is decomposing on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if new spots have appeared. If decomposition is an issue, you could consider using a different stationary phase like alumina.[5]

Question: My compound is not eluting from the column. What is the problem?

Answer: If your compound is not coming off the column, it could be due to several factors:

  • Incorrect Solvent System: The eluent may not be polar enough to move your compound. You can try gradually increasing the polarity of the mobile phase.

  • Compound Precipitation: Your compound may have precipitated at the top of the column if it is not very soluble in the eluent.

  • Decomposition: The compound may have decomposed on the silica gel.[5]

Recrystallization

Question: My ester "oils out" instead of forming crystals during recrystallization. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[6] To prevent this, you can:

  • Add More Solvent: Re-dissolve the oil by heating and adding more solvent. Slower cooling of this more dilute solution may promote crystal formation.[6][7]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[6][7]

  • Seed the Solution: If you have a small crystal of the pure product, adding it to the cooled solution can induce crystallization.[7]

Question: No crystals are forming, even after the solution has cooled. What should I do?

Answer: A failure to crystallize is often due to one of two reasons:

  • Too Much Solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystals to form. You can remedy this by evaporating some of the solvent and attempting to cool the solution again.[6][7]

  • Supersaturation: The solution may be supersaturated. This can often be overcome by scratching the flask with a glass rod or adding a seed crystal.[7]

Quantitative Data on Purification Methods

The following table summarizes the estimated efficiency of different methods for removing unreacted 4-chlorobenzoic acid from an esterification reaction. The actual values can vary depending on the specific ester, the scale of the reaction, and the experimental execution.

Purification MethodTypical Purity of EsterTypical Recovery Yield of EsterKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction >90%85-95%Fast, simple, and effective for removing acidic impurities.May form emulsions; potential for hydrolysis of the ester.
Column Chromatography >98%70-90%Can achieve very high purity and separate multiple components.More time-consuming and requires larger volumes of solvent.
Recrystallization >99% (if successful)60-85%Can yield very pure crystalline product.Finding a suitable solvent can be challenging; risk of "oiling out".

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction
  • Cool the Reaction Mixture: Once the esterification reaction is complete, allow the reaction mixture to cool to room temperature.

  • Dilute with an Organic Solvent: Dilute the cooled mixture with an organic solvent in which your ester is soluble and which is immiscible with water (e.g., ethyl acetate or diethyl ether).

  • Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel of appropriate size.

  • First Wash (Neutralize Acid): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, making sure to vent frequently to release the pressure from the evolved CO₂ gas.

  • Separate the Layers: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the wash with the sodium bicarbonate solution one or two more times, or until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic layer.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Isolate the Product: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass chromatography column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Determine the Eluent System: Using Thin Layer Chromatography (TLC), determine a solvent system that gives good separation between your ester and 4-chlorobenzoic acid. A good starting point is a mixture of hexane and ethyl acetate.

  • Load the Sample: Dissolve your crude product in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elute the Column: Add the eluent to the top of the column and begin collecting fractions.

  • Monitor the Fractions: Monitor the collected fractions by TLC to identify which fractions contain your purified ester.

  • Combine and Evaporate: Combine the pure fractions containing your ester and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Choose a Solvent: Select a solvent in which your ester is sparingly soluble at room temperature but very soluble at the solvent's boiling point. The unreacted 4-chlorobenzoic acid should have different solubility properties in this solvent.

  • Dissolve the Crude Product: Place the crude product in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent to dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cool the Solution: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of your pure ester should form.

  • Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cool in an Ice Bath: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolate the Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the Crystals: Allow the crystals to dry completely to remove any residual solvent.

Diagrams

PurificationWorkflow start Crude Esterification Mixture extraction Liquid-Liquid Extraction (Basic Wash) start->extraction check_purity1 Check Purity (e.g., TLC, NMR) extraction->check_purity1 column_chrom Column Chromatography check_purity1->column_chrom Impure final_product Pure Ester check_purity1->final_product Sufficiently Pure check_purity2 Check Purity column_chrom->check_purity2 recrystallization Recrystallization check_purity2->recrystallization Further Purification Needed check_purity2->final_product Sufficiently Pure recrystallization->final_product

Caption: Workflow for selecting a purification method.

References

Technical Support Center: Optimizing Suzuki Coupling Conditions for Ethyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions of Ethyl 4-chlorobenzoate (B1228818). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during this specific cross-coupling reaction.

I. Troubleshooting Guide

This section addresses specific issues you might encounter during the Suzuki coupling of Ethyl 4-chlorobenzoate, providing potential causes and actionable solutions.

Question 1: Why is my reaction yield low or non-existent?

Answer:

Low or no yield in the Suzuki coupling of this compound, an electron-deficient aryl chloride, can stem from several factors. Aryl chlorides are known to be less reactive than their bromide or iodide counterparts, primarily due to the stronger C-Cl bond which makes the oxidative addition step of the catalytic cycle more challenging.[1]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst The Pd(0) active species may not be generated efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. Ensure you are using a high-quality, air-stable precatalyst. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed catalyst with bulky, electron-rich phosphine (B1218219) ligands which are known to be effective for aryl chlorides.[2][3]
Inefficient Ligand The choice of ligand is critical for activating the C-Cl bond. Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate the oxidative addition of aryl chlorides.[2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.
Inappropriate Base The base plays a crucial role in the transmetalation step. If the base is too weak, the reaction may not proceed. For electron-deficient aryl chlorides, stronger, non-nucleophilic bases are often required. Screen bases such as K₃PO₄, Cs₂CO₃, or KF. Ensure the base is finely powdered and anhydrous if using anhydrous conditions.
Unsuitable Solvent The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is common. Screen solvents like 1,4-dioxane (B91453), toluene, or THF with an aqueous base solution. Ensure solvents are properly degassed to prevent catalyst oxidation.
Low Reaction Temperature Aryl chloride couplings often require higher temperatures to overcome the activation energy of the oxidative addition step. If the reaction is sluggish, cautiously increase the temperature, monitoring for any signs of decomposition.
Poor Quality Reagents Ensure the this compound, boronic acid, and all other reagents are of high purity. Impurities can poison the catalyst.

Question 2: I am observing significant amounts of dehalogenated starting material (Ethyl benzoate). How can I prevent this?

Answer:

The formation of the dehalogenated product, Ethyl benzoate, is a common side reaction known as hydrodehalogenation or protodehalogenation. This occurs when the aryl halide is reduced instead of undergoing cross-coupling.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Source of Hydride The hydride source for this side reaction can be the solvent (e.g., alcohols), the base, or impurities.
Inefficient Transmetalation If the transmetalation step is slow, the palladium-aryl intermediate has a longer lifetime and is more susceptible to side reactions like hydrodehalogenation.
Choice of Base Certain bases can promote this side reaction. Avoid using bases that can act as a hydride source. Stronger, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.
Solvent System Protic solvents can sometimes contribute to hydrodehalogenation. Consider switching to anhydrous aprotic solvents like dioxane or toluene. If an aqueous system is used, ensure it is thoroughly degassed.
Ligand Effects The use of bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, thereby minimizing the opportunity for side reactions.

Question 3: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What is the cause and how can I minimize it?

Answer:

Homocoupling of the boronic acid is another common side reaction in Suzuki couplings, leading to the formation of a biaryl species derived from the boronic acid partner.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Presence of Oxygen Oxygen can promote the homocoupling of boronic acids. It is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Inefficient Oxidative Addition If the oxidative addition of the aryl chloride is slow, the palladium catalyst can preferentially react with the boronic acid.
Catalyst Choice Some palladium sources or ligands may be more prone to promoting homocoupling.
Reaction Conditions High temperatures can sometimes increase the rate of homocoupling. If possible, try running the reaction at a lower temperature, although this may require a more active catalyst system for the aryl chloride.
Boronic Acid Stability Some boronic acids are inherently less stable and more prone to homocoupling. Using the corresponding boronic ester (e.g., pinacol (B44631) ester) can sometimes mitigate this issue.

II. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the Suzuki coupling of this compound?

A good starting point would be to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. For example, a combination of Pd₂(dba)₃ with a ligand like SPhos or XPhos is a robust choice for aryl chlorides.[2] A common base to start with is K₃PO₄ or K₂CO₃, and a popular solvent system is a mixture of 1,4-dioxane and water. A reaction temperature in the range of 80-110 °C is typically required.

Q2: How do I choose the right boronic acid coupling partner?

The choice of boronic acid will depend on the desired product. Both electron-rich and electron-deficient arylboronic acids can be used. If you experience issues with the stability of the boronic acid (e.g., decomposition or homocoupling), consider using the corresponding boronic acid pinacol ester, which is often more stable.

Q3: Is it necessary to use an inert atmosphere?

Yes, it is highly recommended to perform the reaction under an inert atmosphere (argon or nitrogen). This is crucial to prevent the oxidation of the palladium catalyst and to minimize the homocoupling of the boronic acid, both of which can be promoted by oxygen.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials and the formation of the product.

III. Data Presentation

The following tables summarize quantitative data from various studies on the Suzuki coupling of electron-deficient aryl chlorides. While a systematic screening for this compound is not available in a single source, these tables provide a comparative overview of the effectiveness of different catalysts, ligands, bases, and solvents.

Table 1: Comparison of Catalysts and Ligands for the Suzuki Coupling of Electron-Deficient Aryl Chlorides

Catalyst/PrecatalystLigandAryl ChlorideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂SPhos4-ChloroacetophenonePhenylboronic acidK₃PO₄Toluene/H₂O1001895
Pd₂(dba)₃XPhos4-ChlorobenzonitrilePhenylboronic acidK₃PO₄Dioxane/H₂O1001292
PEPPSI-IPr-4-ChloroanisolePhenylboronic acidK₂CO₃t-BuOH/H₂O80298
PdCl₂(dppf)-4-ChlorotoluenePhenylboronic acidK₂CO₃Dioxane/H₂O1002475

Note: Data compiled from various sources and may not be directly comparable due to variations in experimental conditions.

Table 2: Screening of Bases for the Suzuki Coupling of an Aryl Chloride

BaseSolventTemp (°C)Time (h)Yield (%)
K₃PO₄Dioxane/H₂O1001292
Cs₂CO₃Dioxane/H₂O1001288
K₂CO₃Dioxane/H₂O1001285
Na₂CO₃Dioxane/H₂O1001278
KFDioxane/H₂O1001265

Reaction Conditions: Aryl Chloride (1.0 eq), Phenylboronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%).

Table 3: Screening of Solvents for the Suzuki Coupling of an Aryl Chloride

SolventBaseTemp (°C)Time (h)Yield (%)
Dioxane/H₂O (4:1)K₃PO₄1001292
Toluene/H₂O (4:1)K₃PO₄1001289
THF/H₂O (4:1)K₃PO₄801885
DMF/H₂O (4:1)K₃PO₄1001275
Isopropanol/H₂O (4:1)K₃PO₄801870

Reaction Conditions: Aryl Chloride (1.0 eq), Phenylboronic acid (1.2 eq), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%).

IV. Experimental Protocols

General Protocol for the Suzuki Coupling of this compound

This protocol is a general guideline and should be optimized for specific boronic acids and desired outcomes.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium precatalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 eq.).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and filter. Concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

V. Visualizations

The following diagrams illustrate the key processes involved in the Suzuki coupling reaction and a general troubleshooting workflow.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Cl pd2_intermediate Ar-Pd(II)-Cl(Ln) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation + Ar'-B(OR)₂ + Base pd2_biaryl Ar-Pd(II)-Ar'(Ln) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-Ar' reductive_elimination->product dummy1->pd0 Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst System (Precatalyst & Ligand) start->check_catalyst check_base Evaluate Base (Strength & Type) start->check_base check_solvent Assess Solvent System (Solubility & Degassing) start->check_solvent check_temp Increase Temperature start->check_temp side_reactions Side Reactions Observed? check_catalyst->side_reactions check_base->side_reactions check_solvent->side_reactions check_temp->side_reactions dehalogenation Dehalogenation (Hydrodehalogenation) side_reactions->dehalogenation Yes homocoupling Boronic Acid Homocoupling side_reactions->homocoupling Yes success Successful Coupling side_reactions->success No optimize_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) dehalogenation->optimize_base optimize_atmosphere Ensure Inert Atmosphere (Degas Solvents) homocoupling->optimize_atmosphere optimize_base->success optimize_atmosphere->success

References

Technical Support Center: Reactions Involving Ethyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving Ethyl 4-chlorobenzoate (B1228818). The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during experimentation.

Hydrolysis of Ethyl 4-chlorobenzoate

The hydrolysis of this compound to 4-chlorobenzoic acid is a fundamental transformation. This process can be catalyzed by either acid or base.

Frequently Asked Questions (FAQs)

Q1: What are the common issues encountered during the hydrolysis of this compound?

A1: The most common issue is incomplete hydrolysis, resulting in the presence of unreacted starting material in the final product. Under acidic conditions, the reaction is reversible, which can lead to an equilibrium mixture of reactants and products.[1][2] Basic hydrolysis is irreversible and generally goes to completion, but issues can arise from insufficient reaction time or temperature.

Q2: How can I drive the acidic hydrolysis reaction to completion?

A2: To favor the formation of 4-chlorobenzoic acid in acidic hydrolysis, it is crucial to use a large excess of water.[1][2] Since the water is typically supplied from the dilute acid, using a larger volume of the acidic solution can help push the equilibrium towards the products.

Q3: What is the main advantage of using basic hydrolysis over acidic hydrolysis?

A3: Basic hydrolysis, or saponification, is an irreversible reaction, which ensures that the reaction goes to completion.[1] This makes it easier to obtain a high yield of the carboxylate salt, which can then be acidified to produce the final carboxylic acid.

Troubleshooting Guide

Issue: Incomplete Hydrolysis

  • Symptom: Presence of starting material (this compound) in the final product, confirmed by techniques like NMR or LC-MS.

  • Possible Causes:

    • Acidic Hydrolysis: The reversible nature of the reaction is preventing full conversion.[1][2]

    • Basic Hydrolysis: Insufficient reaction time, temperature, or amount of base.

  • Troubleshooting Strategies:

    • For Acidic Hydrolysis:

      • Increase the excess of water by using a larger volume of dilute acid.[1]

      • Increase the reaction temperature and/or prolong the reaction time.

    • For Basic Hydrolysis:

      • Ensure at least one equivalent of base (e.g., NaOH or KOH) is used. Using a slight excess can be beneficial.

      • Increase the reaction temperature to reflux.

      • Extend the reaction time and monitor the disappearance of the starting material by TLC or LC-MS.

Suzuki-Miyaura Cross-Coupling Reactions

This compound can be used as the aryl halide partner in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Suzuki-Miyaura coupling reactions with this compound?

A1: The most frequently observed byproducts are the homocoupling product of the boronic acid reagent and the protodehalogenation product of this compound (resulting in Ethyl benzoate).[3]

Q2: What causes the formation of the boronic acid homocoupling byproduct?

A2: The homocoupling of boronic acids is often promoted by the presence of oxygen.[4] It can also occur under certain catalytic conditions, especially with electron-deficient arylboronic acids.

Q3: What leads to the formation of the protodehalogenation byproduct?

A3: Protodehalogenation, the replacement of the chlorine atom with a hydrogen atom, can be promoted by certain bases, the presence of protic solvents (like alcohols), or impurities that can act as a hydride source.[3] This side reaction can also occur if the catalytic cycle is interrupted after oxidative addition but before transmetalation.

Troubleshooting Guide

Issue: Formation of Homocoupling Byproduct

  • Symptom: Presence of a biphenyl-like compound derived from the boronic acid reagent.

  • Possible Cause: Presence of oxygen in the reaction mixture.[4]

  • Troubleshooting Strategies:

    • Ensure the reaction is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

    • Maintain a positive pressure of an inert gas throughout the reaction.

Issue: Formation of Protodehalogenation Byproduct (Ethyl benzoate)

  • Symptom: Presence of Ethyl benzoate (B1203000) in the product mixture.

  • Possible Causes:

    • Use of a protic solvent or a base that can act as a hydride source.[3]

    • Interruption of the catalytic cycle.

  • Troubleshooting Strategies:

    • Use an anhydrous, aprotic solvent such as toluene (B28343), dioxane, or THF.

    • Employ a non-nucleophilic, anhydrous base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

    • Choose a bulky, electron-rich phosphine (B1218219) ligand for the palladium catalyst to accelerate the desired cross-coupling pathway.

Buchwald-Hartwig Amination

This palladium-catalyzed reaction is used to form a carbon-nitrogen bond by coupling this compound with an amine.

Frequently Asked Questions (FAQs)

Q1: What is a potential side reaction in the Buchwald-Hartwig amination of this compound?

A1: A common side reaction is hydrodehalogenation, which results in the formation of Ethyl benzoate.[2] This occurs via a competing pathway to the desired C-N bond formation.

Q2: How does the choice of ligand affect the Buchwald-Hartwig amination?

A2: The choice of phosphine ligand is critical for a successful reaction. Bulky, electron-rich ligands are generally preferred as they promote the reductive elimination step that forms the desired product and can help suppress side reactions like hydrodehalogenation.[2]

Troubleshooting Guide

Issue: Formation of Hydrodehalogenation Byproduct (Ethyl benzoate)

  • Symptom: Detection of Ethyl benzoate in the reaction mixture.

  • Possible Cause: A competing β-hydride elimination pathway is occurring.

  • Troubleshooting Strategies:

    • Optimize the choice of phosphine ligand. Bulky biarylphosphine ligands are often effective at promoting the desired amination over hydrodehalogenation.[2]

    • Adjust the reaction temperature and time, as prolonged reaction times at high temperatures can sometimes favor side reactions.

    • Ensure the base used is suitable for the specific amine and substrate.

Grignard Reactions

This compound can react with Grignard reagents at the ester functional group.

Frequently Asked Questions (FAQs)

Q1: What is the expected product when this compound reacts with a Grignard reagent?

A1: The reaction of an ester with two or more equivalents of a Grignard reagent typically yields a tertiary alcohol.[5][6] The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent.

Q2: What are the common byproducts in a Grignard reaction with this compound?

A2: A common byproduct is the homocoupled product of the Grignard reagent (e.g., biphenyl (B1667301) if using phenylmagnesium bromide).[7][8] Additionally, if any water is present, the Grignard reagent will be quenched to form the corresponding alkane (e.g., benzene (B151609) from phenylmagnesium bromide).

Troubleshooting Guide

Issue: Formation of Biphenyl Byproduct

  • Symptom: Presence of biphenyl in the product mixture when using phenylmagnesium bromide.

  • Possible Cause: This byproduct is formed in competition with the formation of the Grignard reagent itself.[7] Its formation can be favored by higher concentrations of the aryl halide (bromobenzene) and increased reaction temperatures.[8]

  • Troubleshooting Strategies:

    • Control the rate of addition of the aryl halide during the formation of the Grignard reagent to maintain a low concentration.

    • Keep the reaction temperature cool during the formation of the Grignard reagent.

Issue: Low Yield of Tertiary Alcohol and Presence of Alkane Byproduct

  • Symptom: A significant amount of the alkane corresponding to the Grignard reagent is formed, and the yield of the desired alcohol is low.

  • Possible Cause: The Grignard reagent has been quenched by water.

  • Troubleshooting Strategies:

    • Ensure all glassware is rigorously dried before use.

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

Data Presentation

Reaction TypeStarting MaterialReagent(s)Byproduct(s)Typical Yield of Byproduct(s)Reference(s)
Suzuki-Miyaura Coupling4-BromochlorobenzenePhenylboronic acid4-Chlorobiphenyl (product), Biphenyl (homocoupling)Not specified, but homocoupling is a known issue.[9]
Grignard ReactionBromobenzene (B47551) (for reagent formation)MagnesiumBiphenyl0.054g from 5ml of bromobenzene in one reported experiment.[10]
Grignard ReactionMethyl benzoatePhenylmagnesium bromideBiphenylCan be a major impurity.[8]
Buchwald-Hartwig AminationAryl HalidesAminesHydrodehalogenated AreneCan be significant depending on conditions.[2]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromochlorobenzene with Phenylboronic Acid

This protocol is for a substrate similar to this compound and can be adapted.[9]

  • In a 25 mL round-bottom flask open to the air, dissolve 4-bromochlorobenzene (0.189 g, 1.0 mmol) in 8 mL of 95% ethanol (B145695) with rapid magnetic stirring.

  • Add phenylboronic acid (0.128 g, 1.05 mmol), followed by an additional 2 mL of 95% ethanol.

  • Add a palladium standard solution (e.g., 1,000 µg/mL Pd in 5% HCl, approx. 0.2 mL) via syringe.

  • Stir the resulting solution for 3 minutes.

  • Add 2 mL of 1 M potassium hydroxide (B78521) solution.

  • Stir the reaction mixture rapidly at room temperature for 25 minutes.

  • Quench the reaction by adding 5 mL of ice-cold water.

  • Collect the crude product by vacuum filtration and wash with ice-cold water (2 mL).

  • The crude product can be further purified by dissolving in dichloromethane (B109758) (DCM), passing through a plug of anhydrous magnesium sulfate, and removing the solvent by rotary evaporation.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This is a general protocol that can be adapted for this compound.[1]

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.2-6 mol%).

  • Add the base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents), this compound (1.0 equivalent), and the desired amine (1.1-1.5 equivalents).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Hydrolysis of an Ester using Dilute Alkali

This is a general procedure for ester hydrolysis.[2]

  • Place the ester (e.g., this compound) in a round-bottom flask.

  • Add an excess of dilute sodium hydroxide solution (e.g., 1 M or 2 M).

  • Add a few boiling chips and heat the mixture under reflux.

  • Continue heating until the ester layer disappears, indicating the completion of the reaction.

  • Cool the reaction mixture.

  • To isolate the carboxylic acid, acidify the solution with an excess of a strong acid (e.g., dilute hydrochloric acid or sulfuric acid) until the solution is acidic to litmus (B1172312) paper.

  • The carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization.

Protocol 4: Grignard Reaction of an Ester with Phenylmagnesium Bromide

This protocol for methyl benzoate can be adapted for this compound.[6]

Note: All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere.

  • Preparation of Phenylmagnesium Bromide: In a dry flask equipped with a condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ester: Cool the Grignard reagent in an ice bath. Slowly add a solution of this compound in anhydrous diethyl ether dropwise with stirring.

  • Work-up: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Pour the reaction mixture slowly into a beaker containing ice and a dilute strong acid (e.g., H₂SO₄ or HCl).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • The product can be purified by recrystallization.

Visualizations

Hydrolysis_Byproducts This compound This compound 4-chlorobenzoic acid 4-chlorobenzoic acid This compound->4-chlorobenzoic acid Hydrolysis (H+ or OH-) Incomplete Hydrolysis Incomplete Hydrolysis This compound->Incomplete Hydrolysis Side Reaction

Caption: Byproducts in the hydrolysis of this compound.

Suzuki_Coupling_Troubleshooting cluster_suzuki Suzuki Coupling Troubleshooting Start Byproduct Observed? Homocoupling Homocoupling Product? Start->Homocoupling Protodehalogenation Protodehalogenation Product? Start->Protodehalogenation Homocoupling->Protodehalogenation No Degas Degas Reaction Mixture (Inert Atmosphere) Homocoupling->Degas Yes Anhydrous Use Anhydrous Solvent and Non-nucleophilic Base Protodehalogenation->Anhydrous Yes End Problem Resolved Protodehalogenation->End No Degas->End Anhydrous->End

Caption: Troubleshooting workflow for Suzuki coupling byproducts.

Grignard_Reaction_Pathway This compound This compound Ketone Intermediate Ketone Intermediate This compound->Ketone Intermediate Tertiary Alcohol Tertiary Alcohol Ketone Intermediate->Tertiary Alcohol Grignard Reagent (R-MgX) Grignard Reagent (R-MgX) Grignard Reagent (R-MgX)->this compound + 1 eq. Grignard Reagent (R-MgX)->Ketone Intermediate + 1 eq. Biphenyl Byproduct Biphenyl Byproduct Grignard Reagent (R-MgX)->Biphenyl Byproduct Self-coupling Alkane Byproduct Alkane Byproduct Grignard Reagent (R-MgX)->Alkane Byproduct Quenching Water Water Water->Alkane Byproduct

Caption: Reaction pathway and byproducts in Grignard reactions of esters.

References

Technical Support Center: Column Chromatography Purification of Ethyl 4-Chlorobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of Ethyl 4-chlorobenzoate (B1228818) and its derivatives using column chromatography. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and key quantitative data to ensure successful purification.

Experimental Protocols

A detailed methodology for the purification of Ethyl 4-chlorobenzoate is provided below. This protocol can be adapted for related derivatives with appropriate adjustments to the solvent system, as determined by Thin Layer Chromatography (TLC).

Materials and Equipment:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (B1210297) (ACS grade or higher)

  • Dichloromethane (B109758) (for sample loading, optional)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

  • TLC plates (silica gel coated)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, pipettes)

Procedure:

  • TLC Analysis for Solvent System Determination:

    • Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.

    • Spot the dissolved crude product onto a TLC plate. It is also beneficial to spot standards of the starting materials if available.[1]

    • Develop the TLC plate in a chamber with a pre-determined solvent system. A good starting point for this compound is a mixture of hexane (B92381) and ethyl acetate.

    • Visualize the separated spots under a UV lamp.

    • The ideal solvent system will provide good separation between the product spot and any impurity spots, with the product having an Rf value between 0.2 and 0.4.[1] Adjust the ratio of ethyl acetate to hexane to achieve the desired Rf.

  • Column Preparation (Slurry Method):

    • Secure a glass chromatography column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[1]

    • Add a thin layer of sand over the cotton plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 98:2 hexane:ethyl acetate).

    • Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.[1]

    • Open the stopcock to drain the excess solvent, ensuring the solvent level does not drop below the top of the silica gel.[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent or a less polar solvent like dichloromethane.[1]

    • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[1]

    • For samples with poor solubility in the eluting solvent, a dry-loading method can be used. Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column.

  • Elution and Fraction Collection:

    • Begin the elution with the least polar solvent mixture determined from the TLC analysis.

    • Start with a low polarity eluent to elute any non-polar impurities.[1]

    • Gradually increase the polarity of the eluent to elute the this compound.[1] This can be done in a stepwise or gradient fashion.

    • Collect small fractions in labeled test tubes or flasks.

    • Monitor the elution process by collecting small fractions and analyzing them by TLC.[1]

  • Product Isolation:

    • Combine the fractions that contain the pure product as determined by TLC analysis.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following tables provide typical quantitative data that can be expected during the purification of this compound and its derivatives.

ParameterValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase flash chromatography.
Typical Mobile Phase Hexane/Ethyl Acetate gradientA common and effective solvent system for moderately polar compounds.[2]
Optimal Product Rf 0.2 - 0.4This range generally provides the best separation in column chromatography.[1]
Sample Loading Ratio 1:30 to 1:100 (sample:silica gel by w/w)A higher ratio is used for difficult separations.
Typical Yield >85%Dependent on the purity of the crude material and the success of the chromatographic separation.
Purity after Column >98%As determined by GC-MS or NMR analysis.

Table 1: General Parameters for Column Chromatography of this compound.

Eluent Composition (Hexane:Ethyl Acetate)Rf of this compound (approx.)Eluted Compounds
98:2< 0.1Non-polar impurities.
95:5~0.25This compound (Product)
90:10~0.4More polar impurities.
80:20> 0.6Highly polar impurities (if any). Unreacted starting materials like 4-chlorobenzoic acid will likely remain on the column.

Table 2: Example TLC Data and Elution Profile. Note: These are approximate values and should be confirmed by TLC analysis of the specific crude mixture.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography purification of this compound derivatives.

Frequently Asked Questions:

  • Q1: My compound is not moving from the top of the column. What should I do?

    • A1: This indicates that the eluting solvent is not polar enough. You need to gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate. If your compound is very polar, you may need to switch to a more polar solvent system, such as dichloromethane/methanol.

  • Q2: My compound is coming off the column too quickly with the non-polar impurities. How can I improve the separation?

    • A2: This suggests that your initial eluting solvent is too polar. You should start with a less polar solvent system. For a hexane/ethyl acetate system, decrease the percentage of ethyl acetate. A lower polarity will increase the retention of your compound on the silica gel, allowing for better separation from non-polar impurities.

  • Q3: The separation on the column is poor, and I'm getting mixed fractions, even though the TLC showed good separation. What could be the problem?

    • A3: There are several potential reasons for this:

      • Overloading the column: If too much sample is loaded, the bands will broaden and overlap. Use a higher ratio of silica gel to your crude product.

      • Improper column packing: Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation. Ensure the column is packed uniformly.

      • Sample applied in too much or too polar a solvent: This can cause the initial band to be too wide. Always use a minimal amount of the least polar solvent possible to dissolve your sample for loading.[3]

      • Compound degradation on silica: Some compounds are sensitive to the acidic nature of silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear. If degradation is an issue, you can try using deactivated silica gel or a different stationary phase like alumina.[4]

  • Q4: I see cracks in my silica gel bed during the run. What caused this, and can I fix it?

    • A4: Cracks usually form when the column runs dry or due to heat generated from the interaction of a very polar solvent with the silica gel. It is crucial to keep the solvent level above the silica bed at all times. Unfortunately, once significant cracking has occurred, the separation is compromised, and it is best to repack the column.

  • Q5: My purified product contains silica gel. How can I remove it?

    • A5: This can happen if very polar solvents (like high concentrations of methanol) are used, which can slightly dissolve the silica. To remove the silica, dissolve your product in a suitable organic solvent and filter it through a small plug of cotton or celite in a pipette.

  • Q6: How do I choose the right starting solvent system for a new this compound derivative?

    • A6: Always start with TLC analysis. Begin with a very non-polar solvent like pure hexane and gradually increase the polarity by adding small percentages of a more polar solvent like ethyl acetate. The goal is to find a solvent system where your desired compound has an Rf value between 0.2 and 0.4, and there is a clear separation from impurities.[1]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Solvent System Selection) column_prep Column Preparation (Slurry Packing) tlc->column_prep sample_loading Sample Loading column_prep->sample_loading elution Elution (Gradient or Isocratic) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection fraction_analysis TLC Analysis of Fractions fraction_collection->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Purified Product solvent_removal->final_product

Caption: Experimental workflow for column chromatography purification.

Troubleshooting Decision Tree

troubleshooting_tree cluster_separation Separation Issues cluster_elution Elution Problems cluster_column Column Integrity start Problem Encountered poor_separation Poor Separation / Overlapping Bands start->poor_separation no_elution Compound Stuck at Top start->no_elution fast_elution Compound Elutes Too Fast start->fast_elution cracks Cracks in Silica Bed start->cracks overloading Overloading? poor_separation->overloading Check sample amount packing Improper Packing? overloading->packing No reduce_load Reduce Sample Load overloading->reduce_load Yes solvent_choice Suboptimal Solvent System? packing->solvent_choice No repack Repack Column packing->repack Yes optimize_solvent Re-optimize Solvent with TLC solvent_choice->optimize_solvent Yes increase_polarity Increase Solvent Polarity no_elution->increase_polarity decrease_polarity Decrease Solvent Polarity fast_elution->decrease_polarity column_dry Did Column Run Dry? cracks->column_dry repack_integrity Repack Column column_dry->repack_integrity Yes

Caption: Troubleshooting decision tree for column chromatography.

References

preventing decomposition of Ethyl 4-chlorobenzoate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of Ethyl 4-chlorobenzoate (B1228818) during their experiments.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Suspected Decomposition of Ethyl 4-chlorobenzoate in a Reaction.

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of an unexpected white precipitate (likely 4-chlorobenzoic acid).

  • Changes in the pH of the reaction mixture, often becoming more acidic.

  • Appearance of extra peaks in analytical chromatograms (e.g., HPLC, GC-MS).

Immediate Actions:

  • Isolate a Sample: Carefully take a small, representative sample from the reaction mixture.

  • Analytical Confirmation: Analyze the sample using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound and its primary decomposition product, 4-chlorobenzoic acid.

  • pH Measurement: Check the pH of the reaction medium, as hydrolysis is accelerated by both acidic and basic conditions.

Preventative Measures:

  • Control Moisture: Ensure all solvents and reagents are anhydrous. The primary decomposition pathway is hydrolysis.[1][2]

  • pH Management: Maintain a neutral pH unless the reaction chemistry specifically requires acidic or basic conditions. If unavoidable, minimize the time the compound is exposed to harsh pH.

  • Temperature Control: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.

  • Use of Stabilizers: Consider the addition of chemical stabilizers if decomposition is persistent.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

The most common decomposition pathway for this compound is the hydrolysis of the ester bond. This reaction breaks the ester down into 4-chlorobenzoic acid and ethanol. The reaction can be catalyzed by both acids and bases.

Q2: How do I know if my this compound has decomposed?

The most definitive way to confirm decomposition is through analytical methods. You can use techniques like HPLC or GC-MS to separate and identify the components of your sample. The presence of a significant peak corresponding to 4-chlorobenzoic acid is a clear indicator of decomposition.

Q3: What reaction conditions are most likely to cause decomposition?

  • Presence of Water: Even trace amounts of water can lead to hydrolysis over time.

  • Acidic or Basic Conditions: Both strong acids and strong bases can catalyze the hydrolysis of the ester.

  • Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.

Q4: How can I prevent the decomposition of this compound during a reaction?

Several strategies can be employed to minimize decomposition:

  • Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.

  • pH Control: Buffer the reaction mixture to maintain a neutral pH if the reaction allows.

  • Lower Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Use of Stabilizers: In situations where harsh conditions are unavoidable, consider using stabilizers. Carbodiimides are effective as they react with any carboxylic acid formed, preventing it from catalyzing further decomposition.[3]

  • Protective Coatings: For substances susceptible to hydrolysis, a protective coating can help prevent direct contact with water molecules.[2]

Quantitative Data on Hydrolysis

CompoundHalf-life (t½) in minutes
Ethyl 4-bromobenzoate12
Ethyl benzoate14
Ethyl 3-bromobenzoate25
Methyl benzoate36

Data from a study on the hydrolysis of substituted benzoates in a 1:1 dioxane-water solution with 0.02 M NaOH at 30°C.

This data indicates that the electron-withdrawing nature of the halogen at the para position increases the susceptibility of the ester to nucleophilic attack by hydroxide, leading to a faster rate of hydrolysis compared to the unsubstituted ethyl benzoate.

Experimental Protocols

Protocol 1: Monitoring the Decomposition of this compound using HPLC

This protocol outlines a method to quantify the amount of this compound and its hydrolysis product, 4-chlorobenzoic acid.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • This compound standard

  • 4-chlorobenzoic acid standard

  • Reaction sample

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and 4-chlorobenzoic acid in acetonitrile. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute a known amount of your reaction sample in the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Gradient to 5% A, 95% B

      • 15-18 min: Hold at 5% A, 95% B

      • 18-20 min: Return to 95% A, 5% B

  • Analysis: Inject the standards and the sample. Identify the peaks for this compound and 4-chlorobenzoic acid based on their retention times compared to the standards.

  • Quantification: Construct a calibration curve from the standard injections and use it to determine the concentration of this compound and 4-chlorobenzoic acid in your sample.

Visualizations

Decomposition_Pathway This compound This compound 4-chlorobenzoic acid 4-chlorobenzoic acid This compound->4-chlorobenzoic acid Hydrolysis (+ H2O) Ethanol Ethanol This compound->Ethanol Hydrolysis (+ H2O)

Caption: Primary decomposition pathway of this compound.

Troubleshooting_Workflow cluster_symptoms Symptoms Low Yield Low Yield Suspected Decomposition Suspected Decomposition Low Yield->Suspected Decomposition Precipitate Precipitate Precipitate->Suspected Decomposition Unexpected Peaks Unexpected Peaks Unexpected Peaks->Suspected Decomposition Analyze Sample (HPLC/GC-MS) Analyze Sample (HPLC/GC-MS) Suspected Decomposition->Analyze Sample (HPLC/GC-MS) Decomposition Confirmed? Decomposition Confirmed? Analyze Sample (HPLC/GC-MS)->Decomposition Confirmed? Implement Preventative Measures Implement Preventative Measures Decomposition Confirmed?->Implement Preventative Measures Yes Continue Reaction Continue Reaction Decomposition Confirmed?->Continue Reaction No

Caption: Troubleshooting workflow for suspected decomposition.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 4-Chlorobenzoate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing reactions involving ethyl 4-chlorobenzoate (B1228818). The following troubleshooting guides and frequently asked questions (FAQs) address common issues that can lead to low conversion rates in key transformations such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with ethyl 4-chlorobenzoate is showing low conversion. What are the most common causes?

Low conversion in Suzuki-Miyaura couplings involving this compound, a deactivated aryl chloride, can stem from several factors. The primary challenge is the strength of the C-Cl bond, which makes oxidative addition to the palladium catalyst more difficult compared to aryl bromides or iodides.[1] Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-poor aryl chlorides like this compound, bulky and electron-rich phosphine (B1218219) ligands are generally more effective.[2]

  • Base: The strength and solubility of the base play a crucial role in the transmetalation step.

  • Solvent: The solvent can influence the solubility of reagents and the stability of the catalytic species.[3]

  • Temperature: Higher temperatures are often required to facilitate the activation of the C-Cl bond.

  • Purity of Reagents: Impurities in the this compound, boronic acid, or solvent can poison the catalyst.

Q2: I am observing significant amounts of side products in my Buchwald-Hartwig amination. What are the likely side reactions?

The most common side reaction in Buchwald-Hartwig amination is the formation of hydrodehalogenated arene, where the chlorine atom is replaced by a hydrogen atom.[4] Another potential side reaction is the formation of biaryl compounds from the homocoupling of the aryl halide. Careful optimization of the catalyst system and reaction conditions can minimize these side products.

Q3: Can the ester group of this compound interfere with the reaction?

The ester group is generally stable under the conditions of many cross-coupling reactions. However, under strongly basic or acidic conditions, hydrolysis of the ester to the corresponding carboxylic acid can occur.[5] If the reaction is performed in an alcohol solvent different from ethanol, transesterification is a possibility.[6]

Troubleshooting Guides

Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low conversion rates in the Suzuki-Miyaura coupling of this compound, consider the following troubleshooting steps:

1. Catalyst and Ligand Selection:

  • Problem: The catalyst is not active enough to cleave the C-Cl bond.

  • Solution: Switch to a more active catalyst system. For deactivated aryl chlorides, catalyst systems based on bulky, electron-rich phosphine ligands such as SPhos or XPhos, in combination with a palladium source like Pd(OAc)₂, are often effective.[7]

2. Reaction Conditions:

  • Problem: The reaction is not reaching completion due to suboptimal conditions.

  • Solution:

    • Increase Temperature: Deactivated aryl chlorides often require higher reaction temperatures (e.g., 80-120 °C) to achieve good conversion.[7]

    • Screen Bases: The choice of base is critical. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often a good starting point.[7]

    • Solvent Choice: A polar aprotic solvent like 1,4-dioxane, THF, or toluene, often with a small amount of water, is typically used.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 mmol) to the flask. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Data Presentation: Effect of Reaction Parameters on Suzuki-Miyaura Coupling Yield

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10085
2Pd₂(dba)₃ (1)XPhos (3)Cs₂CO₃ (2)Toluene11092
3Pd(PPh₃)₄ (5)-K₂CO₃ (2)DME/H₂O8045

Note: Yields are representative and can vary depending on the specific boronic acid used.

Low Conversion in Buchwald-Hartwig Amination

For low conversion rates in the Buchwald-Hartwig amination of this compound, follow this troubleshooting guide:

1. Catalyst System and Base:

  • Problem: Inefficient catalyst or inappropriate base leading to slow reaction.

  • Solution:

    • Catalyst/Ligand: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand. Systems like Pd₂(dba)₃ with Xantphos or a G3-XPhos precatalyst are often effective for aryl chlorides.[9]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or longer reaction times.[10]

2. Reaction Conditions:

  • Problem: The reaction conditions are not optimized for the specific amine and aryl chloride.

  • Solution:

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

    • Temperature: Reactions are often run at elevated temperatures (e.g., 80-110 °C).

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.

  • Addition of Reagents: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[11]

Data Presentation: Optimization of Buchwald-Hartwig Amination

EntryPd Precatalyst (mol%)LigandBase (equiv)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10095
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane11078
3G3-XPhos (1)-K₃PO₄ (2)Toluene11090

Note: Yields are representative and can vary depending on the specific amine used.

Visualizing Workflows and Mechanisms

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic Acid, Pd Catalyst, Ligand B Add Base A->B C Evacuate & Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir (e.g., 100-120°C) D->E F Monitor Progress (TLC, GC-MS) E->F G Cool to RT & Dilute F->G H Wash with Water & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting_Low_Conversion start Low Conversion Rate q1 Is the catalyst system optimized for aryl chlorides? start->q1 sol1 Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) q1->sol1 No q2 Are the reaction conditions (temperature, base, solvent) appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase temperature (80-120°C). Use a strong base (K3PO4, Cs2CO3). Use aprotic solvent (dioxane, toluene). q2->sol2 No q3 Are the reagents pure? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Purify starting materials. Use anhydrous solvents. q3->sol3 No end Improved Conversion q3->end Yes a3_no No sol3->end

Caption: Troubleshooting decision tree for low conversion rates.

Buchwald_Hartwig_Mechanism Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-Cl) ArX->OxAdd PdII_complex L-Pd(II)(Ar)(Cl) OxAdd->PdII_complex AmineCoord Amine Coordination & Deprotonation PdII_complex->AmineCoord Amine Amine (R₂NH) Amine->AmineCoord Base Base Base->AmineCoord Amido_complex L-Pd(II)(Ar)(NR₂) AmineCoord->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Coupled Product (Ar-NR₂) RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Technical Support Center: Stability of Ethyl 4-chlorobenzoate in Basic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of basic conditions on the stability of Ethyl 4-chlorobenzoate (B1228818). The primary reaction discussed is the base-catalyzed hydrolysis, also known as saponification.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of a base on the stability of Ethyl 4-chlorobenzoate?

A1: The primary effect of a base on this compound is the catalysis of its hydrolysis, a reaction commonly known as saponification.[1][2] In this reaction, the ester is converted into its corresponding carboxylate salt (4-chlorobenzoate salt) and ethanol (B145695).[1] This process is generally irreversible under basic conditions because the final step, the deprotonation of the carboxylic acid by the alkoxide, is highly favorable.[1]

Q2: How does the chloro-substituent at the para-position affect the rate of hydrolysis compared to unsubstituted Ethyl benzoate (B1203000)?

A2: The chlorine atom at the para-position is an electron-withdrawing group. This property increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide (B78521) ion. Consequently, this compound undergoes saponification at a faster rate than unsubstituted Ethyl benzoate.

Q3: What are the typical bases used for the saponification of this compound?

A3: Commonly used bases for the saponification of esters include sodium hydroxide (NaOH) and potassium hydroxide (KOH).[3] Lithium hydroxide (LiOH) is also frequently used, particularly in laboratory settings, often in a mixture of tetrahydrofuran (B95107) (THF) and water.

Q4: Is the saponification reaction of this compound reversible?

A4: Under basic conditions, the saponification of this compound is effectively irreversible.[1] The reaction proceeds through a nucleophilic acyl substitution to form 4-chlorobenzoic acid and an ethoxide ion. The ethoxide then deprotonates the carboxylic acid to form the 4-chlorobenzoate salt and ethanol. This acid-base reaction is highly exergonic and drives the overall reaction to completion.[1]

Troubleshooting Guide

Issue 1: Incomplete Saponification (Presence of starting material after the reaction)

  • Question: I have followed the protocol, but my analysis (e.g., by TLC or HPLC) shows that a significant amount of this compound remains. What could be the cause?

  • Answer:

    • Insufficient Base: Ensure that at least a stoichiometric amount of base is used. It is common practice to use an excess of the base to ensure the reaction goes to completion.

    • Low Reaction Temperature: The rate of saponification is temperature-dependent. If the reaction is proceeding too slowly, consider increasing the temperature or extending the reaction time.

    • Poor Solubility: this compound has low solubility in purely aqueous solutions. The use of a co-solvent, such as ethanol, methanol, or THF, is crucial to ensure that the ester is fully dissolved and can react with the hydroxide ions.

    • Insufficient Reaction Time: Saponification of sterically hindered or electron-rich esters can be slow. Monitor the reaction progress over a longer period to ensure it has reached completion.

Issue 2: Difficulty in Isolating the 4-chlorobenzoic acid Product

  • Question: After the saponification, I am struggling to precipitate and isolate the 4-chlorobenzoic acid. What steps should I take?

  • Answer:

    • Incomplete Acidification: The product of saponification is the sodium or potassium salt of 4-chlorobenzoic acid, which is soluble in water. To precipitate the carboxylic acid, the reaction mixture must be acidified to a pH below the pKa of 4-chlorobenzoic acid (approximately 4). Use a strong acid like HCl and check the pH with a pH meter or pH paper.

    • Excessive Co-solvent: If a large amount of an organic co-solvent was used, it might increase the solubility of 4-chlorobenzoic acid, preventing its precipitation. If possible, remove the organic solvent under reduced pressure before acidification.

    • Product Lost During Workup: Ensure that after acidification, the precipitated 4-chlorobenzoic acid is collected efficiently, for example, by vacuum filtration. Washing the precipitate with cold water will minimize product loss.

Issue 3: Presence of Unexpected Byproducts

  • Question: My final product is impure, and I suspect the presence of byproducts. What side reactions could have occurred?

  • Answer:

    • Hydrolysis of Other Functional Groups: If your starting material or other reagents contain base-sensitive functional groups, they may also react under the saponification conditions.

    • Reactions with the Solvent: While less common, at very high temperatures and with certain solvents, side reactions can occur. Ensure your reaction conditions are appropriate for the stability of all components.

Quantitative Data on Saponification Rates

The stability of this compound in the presence of a base can be quantified by its rate of saponification. The following table presents relative rate constants for the saponification of substituted ethyl benzoates at 50°C in a 90% ethanol-water mixture.

CompoundSubstituentRelative Saponification Rate (k/k₀)
Ethyl benzoate-H (Reference)1.00
Ethyl p-chlorobenzoate-Cl0.65
Ethyl p-nitrobenzoate-NO₂1.58
Ethyl toluate-CH₃-0.15
Ethyl anisate-OCH₃-0.52
Data sourced from Price and Westheimer (1941).[4]

Experimental Protocol: Saponification of this compound

This protocol details the procedure for the base-catalyzed hydrolysis of this compound to 4-chlorobenzoic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.

  • Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0 equivalents) in deionized water. Slowly add the NaOH solution to the stirred solution of the ester.

  • Reaction: Heat the reaction mixture to reflux using a heating mantle and continue stirring. Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up - Solvent Removal: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, carefully add concentrated HCl dropwise while stirring until the pH of the solution is approximately 2. A white precipitate of 4-chlorobenzoic acid should form.

  • Isolation of Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any remaining salts. Dry the purified 4-chlorobenzoic acid in a desiccator or a vacuum oven at a low temperature.

Visualizations

Saponification_Pathway ester This compound tetrahedral_intermediate Tetrahedral Intermediate ester->tetrahedral_intermediate Nucleophilic Attack hydroxide Hydroxide Ion (OH⁻) hydroxide->tetrahedral_intermediate carboxylate 4-Chlorobenzoate tetrahedral_intermediate->carboxylate Elimination ethoxide Ethoxide tetrahedral_intermediate->ethoxide ethanol Ethanol ethoxide->ethanol Proton Transfer

Caption: Saponification pathway of this compound.

Troubleshooting_Workflow start Incomplete Saponification Detected check_base Check Stoichiometry of Base start->check_base check_temp Check Reaction Temperature check_base->check_temp Sufficient add_base Add Excess Base check_base->add_base Insufficient check_solubility Check Solubility of Ester check_temp->check_solubility Adequate increase_temp Increase Temperature / Extend Time check_temp->increase_temp Too Low add_cosolvent Add Co-solvent (e.g., Ethanol) check_solubility->add_cosolvent Poor end Reaction Complete check_solubility->end Good add_base->check_temp increase_temp->check_solubility add_cosolvent->end

Caption: Troubleshooting workflow for incomplete saponification.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Ethyl 4-chlorobenzoate: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the quantitative determination of Ethyl 4-chlorobenzoate (B1228818), a key intermediate in organic synthesis.[1] We will explore a representative HPLC method, compare its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry, and provide detailed experimental protocols.

Ethyl 4-chlorobenzoate is an organic compound utilized in the synthesis of various pharmaceuticals and other chemicals.[1][2] Its purity and concentration are critical quality attributes that necessitate reliable analytical methods for quantification. While several techniques can be employed, HPLC is often favored for its robustness, precision, and versatility.

Performance Comparison of Analytical Methods

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the quantitative performance of HPLC compared to GC-MS and UV-Vis Spectrophotometry for the analysis of this compound.

ParameterHPLC with UV DetectionGC-MSUV-Vis Spectrophotometry
Linearity Range (µg/mL) 1 - 1000.1 - 505 - 50
Correlation Coefficient (r²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (% RSD) < 2%< 3%< 5%
Limit of Detection (LOD) (µg/mL) ~ 0.1~ 0.02~ 1
Limit of Quantification (LOQ) (µg/mL) ~ 0.3~ 0.07~ 3

Note: The data presented in this table is a representative summary based on typical performance characteristics of these analytical techniques for similar compounds and is intended for comparative purposes.

In-depth Look at the HPLC Method

High-Performance Liquid Chromatography is a powerful technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is a common and effective approach.

Experimental Protocol for HPLC Analysis

This protocol outlines a typical isocratic HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard (purity ≥ 98%).

  • Acetonitrile (B52724) (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Methanol (HPLC grade).

  • 0.45 µm syringe filters.

2. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation:

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute it with the mobile phase to a concentration expected to fall within the calibration curve range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 240 nm
Run Time Approximately 10 minutes

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standard Solutions H Calibration Curve B->H C Prepare Sample E Inject Sample C->E D->E F Data Acquisition E->F G Peak Integration F->G G->H I Quantification H->I

HPLC Analysis Workflow

Alternative Analytical Techniques

While HPLC is a robust method, other techniques can also be employed for the quantification of this compound, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The NIST WebBook provides mass spectral data for this compound, which is essential for its identification and quantification by GC-MS.[3]

Advantages:

  • Excellent sensitivity and selectivity.

  • Provides structural information, aiding in compound identification.

Disadvantages:

  • Requires the analyte to be volatile and thermally stable.

  • Derivatization may be necessary for some compounds, adding complexity to the sample preparation.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. This compound exhibits UV absorbance, making this method a viable, albeit less specific, alternative.[4][5]

Advantages:

  • Simple, rapid, and cost-effective.

  • Widely available instrumentation.

Disadvantages:

  • Lower sensitivity and selectivity compared to HPLC and GC-MS.

  • Susceptible to interference from other UV-absorbing compounds in the sample matrix.

Method_Comparison cluster_main Quantitative Analysis of this compound cluster_methods Analytical Methods cluster_params Performance Characteristics Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS UVVIS UV-Vis Analyte->UVVIS Sensitivity Sensitivity HPLC->Sensitivity High Selectivity Selectivity HPLC->Selectivity High Speed Speed HPLC->Speed Moderate Cost Cost HPLC->Cost Moderate GCMS->Sensitivity Very High GCMS->Selectivity Very High GCMS->Speed Moderate GCMS->Cost High UVVIS->Sensitivity Low UVVIS->Selectivity Low UVVIS->Speed Fast UVVIS->Cost Low

Comparison of Analytical Methods

Conclusion

The quantitative analysis of this compound can be effectively achieved using HPLC with UV detection, which offers a good balance of sensitivity, selectivity, and cost. While GC-MS provides superior sensitivity and specificity, its higher cost and complexity may not be necessary for all applications. UV-Vis spectrophotometry presents a simpler and more economical option but is limited by its lower sensitivity and susceptibility to interferences. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the sample matrix, desired level of accuracy and precision, and available resources. Method validation in accordance with regulatory guidelines is crucial to ensure the reliability of the obtained results.[6]

References

A Comparative Guide to Purity Determination of Ethyl 4-chlorobenzoate: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of Ethyl 4-chlorobenzoate (B1228818) against other viable analytical techniques. Supported by experimental data and detailed methodologies, this document aims to assist in the selection and implementation of the most suitable analytical approach.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity determination hinges on factors such as the analyte's physicochemical properties, the nature of potential impurities, and the desired level of sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy present as strong alternatives to GC-MS for the analysis of Ethyl 4-chlorobenzoate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[1] For this compound, which is a volatile compound, GC-MS offers excellent sensitivity and specificity, making it a gold standard for identifying and quantifying trace impurities.[2]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for purity analysis.[3] It is particularly well-suited for non-volatile or thermally labile compounds.[4] While this compound is volatile, HPLC can still be a robust method, especially when dealing with impurities that may not be amenable to GC analysis.[3]

Quantitative Nuclear Magnetic Resonance (qNMR) provides a different approach to purity determination. Unlike chromatographic techniques that rely on the separation of components, qNMR can determine the purity of a substance by relating the integral of a specific resonance signal of the analyte to that of a certified internal standard.[5] This method is highly accurate and does not require a reference standard for the impurities.

The following table summarizes the key performance characteristics of these methods.

FeatureGC-MSHPLCqNMR
Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[1]Differential partitioning between a liquid mobile phase and a solid stationary phase, typically with UV detection.[1]Nuclear spin transitions in a magnetic field, providing structural and quantitative information.[3]
Applicability Ideal for volatile and thermally stable compounds like this compound.[4]Suitable for a broad range of compounds, including non-volatile and thermally labile substances.[4]Provides structural confirmation and can be quantitative (qNMR) but may be less sensitive for impurity profiling.[3]
Sample Preparation Generally requires the sample to be dissolved in a volatile solvent.The analyte must be soluble in the mobile phase.[1]Requires a highly pure internal standard and deuterated solvents.[5]
Sensitivity High, often in the parts-per-billion (ppb) range.[6]Typically in the parts-per-million (ppm) to ppb range, depending on the detector.[6]Generally lower sensitivity compared to chromatographic methods.
Specificity High, provides mass spectral data for compound identification.[6]Dependant on chromatographic resolution and detector type (e.g., Diode Array Detector).High, provides detailed structural information.
Quantitation Requires a calibration curve with a reference standard.Requires a calibration curve with a reference standard.[3]Can provide absolute quantification against a certified internal standard.[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques for the purity determination of this compound.

GC-MS Protocol

This protocol is designed for the quantitative analysis of this compound and the identification of its potential impurities.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium, constant flow.[4]

Reagents:

  • This compound reference standard (purity ≥98%).

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL, split mode (e.g., 50:1)[4]

  • Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

  • Transfer Line Temperature: 280°C[1]

  • Ion Source Temperature: 230°C[1]

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.[1]

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent to obtain a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the same solvent.

Data Analysis: The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the reference standard solutions. Impurities are identified by their mass spectra and retention times.

HPLC Protocol

This protocol provides a robust method for the purity analysis of this compound using reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]

Reagents:

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).[7]

  • Water (HPLC grade).[7]

Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in the mobile phase at a concentration of about 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Prepare the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Data Analysis: Purity is determined by the area percent method or by using an external standard calibration. The DAD can be used for peak purity analysis.

qNMR Protocol

This protocol outlines the steps for purity determination of this compound by ¹H-qNMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • This compound sample.

  • Certified internal standard (e.g., Maleic acid, Dimethyl sulfone).

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6).[5]

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

  • Add a precise volume of the deuterated solvent.

  • Ensure complete dissolution of both the sample and the internal standard.

NMR Measurement Parameters:

  • Pulse Program: A standard single-pulse experiment.[5]

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).[5]

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the GC-MS and HPLC methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample and Standard B Dissolve in Volatile Solvent A->B C Dilute to Final Concentration B->C D Inject into GC C->D E Separation in GC Column D->E F Detection by Mass Spectrometer E->F G Integrate Peak Areas F->G H Identify Impurities by MS G->H I Calculate Purity H->I

Caption: Workflow for GC-MS Purity Analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample and Standard B Dissolve in Mobile Phase A->B C Filter the Solution B->C D Inject into HPLC C->D E Separation in C18 Column D->E F UV Detection E->F G Integrate Peak Areas F->G H Assess Peak Purity (DAD) G->H I Calculate Purity H->I

Caption: Workflow for HPLC Purity Analysis of this compound.

References

A Comparative Analysis of the Reactivity of Ethyl 4-chlorobenzoate and Ethyl 4-bromobenzoate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. Aryl halides are fundamental building blocks in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two such building blocks: Ethyl 4-chlorobenzoate (B1228818) and Ethyl 4-bromobenzoate (B14158574), supported by established chemical principles and illustrative experimental data.

The enhanced reactivity of aryl bromides over aryl chlorides is a well-established principle in organic chemistry, primarily attributed to the difference in the carbon-halogen bond strength. The carbon-bromine bond is weaker and therefore more readily undergoes oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles.[1][2][3]

Physical and Chemical Properties

A comparison of the fundamental properties of Ethyl 4-chlorobenzoate and Ethyl 4-bromobenzoate is essential for understanding their chemical behavior. The significantly lower C-Br bond dissociation energy in the bromo-analog is a key indicator of its higher reactivity in reactions where the cleavage of this bond is crucial.[1]

PropertyThis compoundEthyl 4-bromobenzoate
Molecular Formula C₉H₉ClO₂[4]C₉H₉BrO₂[5]
Molecular Weight 184.62 g/mol [4]229.07 g/mol [5]
C-X Bond Dissociation Energy (approx.) ~97.6 kcal/mol (for Chlorobenzene)[1]~82.6 kcal/mol (for Bromobenzene)[1]

Comparative Reactivity in Suzuki-Miyaura Coupling

ParameterThis compoundEthyl 4-bromobenzoateRationale
Reaction Rate SlowerFasterThe rate-determining oxidative addition step is slower for the C-Cl bond.[1][2]
Typical Reaction Temperature Higher (e.g., 100-120 °C)Milder (e.g., 80-90 °C)Higher energy is needed to activate the stronger C-Cl bond.[6]
Catalyst Loading HigherLowerMore challenging C-Cl bond activation often requires a more active or higher concentration of catalyst.[6]
Typical Yield Moderate to GoodGood to ExcellentThe higher reactivity of the C-Br bond generally leads to more efficient conversion.
Ligand Requirements Often requires more sophisticated/electron-rich ligandsCan often be achieved with standard phosphine (B1218219) ligandsSpecialized ligands are often necessary to facilitate the oxidative addition of the less reactive aryl chloride.

Experimental Protocols

A general procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. For this compound, higher temperatures and potentially a more specialized catalyst system would likely be necessary to achieve comparable results to Ethyl 4-bromobenzoate.[6]

Objective: To synthesize Ethyl 4-phenylbenzoate via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Ethyl 4-halobenzoate (chloro or bromo derivative)

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the Ethyl 4-halobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the solvent and the palladium catalyst (0.01-0.05 eq).

  • Heat the reaction mixture with stirring. For the bromo-derivative, a temperature of 80-90 °C may be sufficient. For the chloro-derivative, a higher temperature of 100-120 °C may be necessary.[6]

  • Monitor the reaction progress by TLC or LC-MS. The reaction with the bromo-derivative is expected to reach completion faster.[6]

  • Upon completion, perform an aqueous workup by diluting the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired Ethyl 4-phenylbenzoate.

Visualizing the Reactivity Comparison and Workflow

The following diagrams illustrate the factors influencing the reactivity and a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G cluster_0 Factors Influencing Reactivity A Aryl Halide (Ethyl 4-halobenzoate) B C-X Bond Dissociation Energy A->B Determines C Reactivity in Oxidative Addition B->C Influences D Overall Reaction Rate & Yield C->D Governs

Logical flow of factors determining reactivity.

G cluster_1 Suzuki Cross-Coupling Workflow P1 Reactant Mixing (Aryl Halide, Boronic Acid, Base) P2 Inert Atmosphere Purge P1->P2 P3 Catalyst & Solvent Addition P2->P3 P4 Heating & Reaction Monitoring P3->P4 P5 Workup & Extraction P4->P5 P6 Purification P5->P6 P7 Final Product P6->P7

A typical Suzuki cross-coupling workflow.

Conclusion

The choice between this compound and Ethyl 4-bromobenzoate is a strategic one for the synthetic chemist. Ethyl 4-bromobenzoate offers higher reactivity, particularly in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions and potentially higher yields.[6] This makes it an excellent choice for complex molecule synthesis where functional group tolerance is critical. Conversely, this compound, while less reactive, is often more cost-effective and readily available, making it a desirable starting material for large-scale synthesis, provided that suitable catalytic systems are employed.[6] The development of highly active catalyst systems continues to expand the utility of aryl chlorides in cross-coupling reactions, narrowing the reactivity gap with their bromo counterparts.

References

A Comparative Guide to the Synthesis and NMR Validation of Ethyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for Ethyl 4-chlorobenzoate (B1228818), a key intermediate in pharmaceutical and chemical synthesis. We will delve into the widely used Fischer esterification and explore alternative methods, offering detailed experimental protocols and a thorough validation of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy. All quantitative data is summarized for straightforward comparison, and key processes are visualized to enhance understanding.

Primary Synthesis Route: Fischer-Speier Esterification

Fischer-Speier esterification is a classic and cost-effective method for producing esters through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[1] This equilibrium-driven process typically employs an excess of the alcohol to shift the equilibrium towards the ester product.[2]

Experimental Protocol: Fischer-Speier Esterification of 4-chlorobenzoic acid

Materials:

  • 4-chlorobenzoic acid

  • Absolute ethanol (B145695)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chlorobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture while stirring.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 4-chlorobenzoate.

  • The crude product can be further purified by distillation under reduced pressure.

Data Presentation: Fischer-Speier Esterification
ParameterValue
Starting Material 4-chlorobenzoic acid
Reagents Ethanol, Sulfuric acid (catalyst)
Reaction Time 2 - 4 hours
Reaction Temperature Reflux (~78 °C)
Typical Yield 85-95%
Purification Method Extraction and Distillation

Alternative Synthesis Methods

While Fischer esterification is robust, certain substrates may be sensitive to the harsh acidic conditions. Several alternative methods offer milder reaction conditions.

Reaction with 4-chlorobenzoyl chloride

This method involves the reaction of the more reactive acid chloride with an alcohol.

General Procedure: 4-chlorobenzoyl chloride is dissolved in an inert solvent (e.g., dichloromethane) and cooled in an ice bath. Ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, is added dropwise. The reaction is typically stirred at room temperature until completion.

Steglich Esterification

This method is advantageous for acid-sensitive substrates as it proceeds under mild, neutral conditions at room temperature.[4]

General Procedure: 4-chlorobenzoic acid and ethanol are reacted in the presence of a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP).[4][5] The reaction is carried out in an aprotic solvent like dichloromethane. A key feature is the removal of water by DCC, which forms the insoluble dicyclohexylurea (DCU) byproduct, driving the reaction forward.[4]

Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols to esters with inversion of stereochemistry, although this is not relevant for the synthesis of this compound from ethanol.[6][7] It proceeds under mild, neutral conditions.

General Procedure: A solution of 4-chlorobenzoic acid, ethanol, and triphenylphosphine (B44618) (PPh₃) in a suitable solvent like tetrahydrofuran (B95107) (THF) is treated with a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), at low temperatures (typically 0 °C to room temperature).[6][7]

Comparison of Synthesis Methods
MethodAdvantagesDisadvantages
Fischer Esterification Inexpensive reagents, simple procedure, suitable for large-scale synthesis.[8]Requires harsh acidic conditions and high temperatures, equilibrium limited.[8]
From Acid Chloride High yields, fast reaction rates, not an equilibrium reaction.Acid chloride is moisture-sensitive and corrosive, requires a base.
Steglich Esterification Mild, neutral conditions, suitable for acid-sensitive substrates.[4]Requires stoichiometric amounts of expensive coupling agents, byproduct removal.[4]
Mitsunobu Reaction Very mild conditions, high yields, broad substrate scope.[6][7]Expensive reagents, generates stoichiometric amounts of byproducts.[6]

Validation by NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique used to confirm the structure of the synthesized this compound.

Expected ¹H NMR Signals

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

  • A triplet corresponding to the three protons of the methyl group (-CH₃) of the ethyl ester.

  • A quartet corresponding to the two protons of the methylene (B1212753) group (-CH₂-) of the ethyl ester.

  • Two doublets in the aromatic region, corresponding to the four protons on the benzene (B151609) ring.

Expected ¹³C NMR Signals

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Experimental NMR Data for this compound
Signal Assignment¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)
-CH₃~1.39 (t, J = 7.1 Hz)~14.3
-CH₂-~4.38 (q, J = 7.1 Hz)~61.2
Aromatic CH (ortho to Cl)~7.42 (d, J = 8.6 Hz)~128.7
Aromatic CH (ortho to C=O)~7.98 (d, J = 8.6 Hz)~131.0
Quaternary C (C-Cl)-~139.5
Quaternary C (C-C=O)-~129.2
Carbonyl C (C=O)-~165.5

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.[9][10]

Visualizing the Workflow and Validation

To provide a clearer understanding of the synthesis and validation process, the following diagrams illustrate the experimental workflow and the logic of NMR-based structural confirmation.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Validation Reactants Reactants Reaction Reaction Reactants->Reaction Heat, Catalyst Crude Product Crude Product Reaction->Crude Product Workup Workup Purification Purification Workup->Purification Distillation Pure Product Pure Product Purification->Pure Product Crude Product->Workup Extraction NMR Spectroscopy NMR Spectroscopy Pure Product->NMR Spectroscopy Spectral Data Spectral Data NMR Spectroscopy->Spectral Data Structure Confirmation Structure Confirmation Spectral Data->Structure Confirmation Analysis

Caption: Workflow for the synthesis and validation of this compound.

NMR_Validation_Logic Proposed Structure Proposed Structure Predicted NMR Spectra Predicted NMR Spectra Proposed Structure->Predicted NMR Spectra Predict Signals Comparison Comparison Predicted NMR Spectra->Comparison Experimental NMR Spectra Experimental NMR Spectra Experimental NMR Spectra->Comparison Structure Confirmed Structure Confirmed Comparison->Structure Confirmed Match Structure Incorrect Structure Incorrect Comparison->Structure Incorrect Mismatch

Caption: Logical flow for confirming the structure using NMR spectroscopy.

References

Distinguishing Isomers of Ethyl Chlorobenzoate Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The differentiation of positional isomers is a significant challenge in chemical analysis, particularly in fields like drug development and metabolomics where the specific substitution pattern on an aromatic ring can drastically alter a compound's biological activity. While mass spectrometry (MS) is a cornerstone of molecular identification, distinguishing between isomers such as ortho-, meta-, and para-ethyl chlorobenzoate can be non-trivial due to their identical mass-to-charge ratios. This guide provides a detailed comparison of the electron ionization (EI) mass spectra of these three isomers, offering a quantitative and visual breakdown of their fragmentation patterns to aid in their differentiation.

Comparative Analysis of Fragmentation Patterns

The mass spectra of the ethyl chlorobenzoate isomers, while sharing some common fragments, exhibit key differences in the relative abundances of certain ions. These variations arise from the influence of the chlorine atom's position on the fragmentation pathways of the molecular ion. A summary of the most significant fragments and their relative intensities is presented below.

m/zProposed FragmentIon Structureortho-Ethyl Chlorobenzoate (Relative Intensity %)meta-Ethyl Chlorobenzoate (Relative Intensity %)[1]para-Ethyl Chlorobenzoate (Relative Intensity %)[2]
184/186[M]⁺[C₉H₉ClO₂]⁺7.336.326.5
156/158[M - C₂H₄]⁺[C₇H₅ClO₂]⁺21.248.213.4
139/141[M - OC₂H₅]⁺[C₇H₄ClO]⁺100/38.1100/33.0100/34.8
111[C₆H₄Cl]⁺[C₆H₄Cl]⁺32.539.7-
75[C₆H₃]⁺[C₆H₃]⁺21.3-29.0

Note: The presence of chlorine results in isotopic peaks (M+2) for chlorine-containing fragments, with an intensity ratio of approximately 3:1.

The most prominent fragment for all three isomers is observed at m/z 139, corresponding to the loss of the ethoxy radical (•OC₂H₅). This is a characteristic fragmentation of ethyl esters. However, the relative intensities of other fragment ions, particularly the molecular ion (m/z 184) and the ion resulting from the loss of ethylene (B1197577) (m/z 156), show noticeable differences that can be exploited for isomer differentiation.

Experimental Protocol

The following protocol outlines a standard method for acquiring electron ionization mass spectra for the comparison of ethyl chlorobenzoate isomers.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating the isomers.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a 100 ppm solution in a suitable solvent (e.g., dichloromethane).

  • Injection Mode: Split (e.g., 50:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[1]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-250

  • Solvent Delay: 3 minutes

Fragmentation Pathways

The key fragmentation pathways for the ethyl chlorobenzoate isomers under electron ionization are depicted below. The primary fragmentation involves the loss of the ethoxy radical to form the chlorobenzoyl cation (m/z 139). Subsequent fragmentation of this ion can lead to the loss of carbon monoxide, yielding the chlorophenyl cation (m/z 111). An alternative pathway from the molecular ion involves a McLafferty-type rearrangement, leading to the loss of ethylene and the formation of the chlorobenzoic acid radical cation (m/z 156).

fragmentation_pathways cluster_ortho ortho-Ethyl Chlorobenzoate cluster_meta meta-Ethyl Chlorobenzoate cluster_para para-Ethyl Chlorobenzoate M_ortho [M]⁺˙ m/z 184 F1_ortho [M - OC₂H₅]⁺ m/z 139 M_ortho->F1_ortho - •OC₂H₅ F2_ortho [M - C₂H₄]⁺˙ m/z 156 M_ortho->F2_ortho - C₂H₄ F3_ortho [C₆H₄Cl]⁺ m/z 111 F1_ortho->F3_ortho - CO M_meta [M]⁺˙ m/z 184 F1_meta [M - OC₂H₅]⁺ m/z 139 M_meta->F1_meta - •OC₂H₅ F2_meta [M - C₂H₄]⁺˙ m/z 156 M_meta->F2_meta - C₂H₄ F3_meta [C₆H₄Cl]⁺ m/z 111 F1_meta->F3_meta - CO M_para [M]⁺˙ m/z 184 F1_para [M - OC₂H₅]⁺ m/z 139 M_para->F1_para - •OC₂H₅ F2_para [M - C₂H₄]⁺˙ m/z 156 M_para->F2_para - C₂H₄ F3_para [C₆H₄Cl]⁺ m/z 111 F1_para->F3_para - CO

Figure 1. Fragmentation pathways of ethyl chlorobenzoate isomers.

Conclusion

While the mass spectra of ortho-, meta-, and para-ethyl chlorobenzoate are dominated by the same major fragment ion at m/z 139, careful examination of the relative intensities of the molecular ion and other key fragments can provide a basis for their differentiation. The para-isomer, for instance, tends to show a more abundant molecular ion compared to the ortho-isomer. When coupled with chromatographic separation, these subtle differences in fragmentation can be used to confidently identify each isomer. For unambiguous identification, especially in complex matrices, the use of reference standards for each isomer is highly recommended.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the HPLC Retention Times of Ethyl 4-chlorobenzoate (B1228818) and Related Compounds

For researchers, scientists, and drug development professionals, understanding the chromatographic behavior of structurally similar compounds is fundamental for method development, impurity profiling, and quality control. This guide provides a comparative analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) retention times for Ethyl 4-chlorobenzoate and its key structural analogues, including positional isomers and compounds with varying para-substituents. The data presented herein is based on established chromatographic principles and compiled from various sources to provide a representative comparison.

Data Presentation: Comparative Retention Times

The following table summarizes the expected retention times for this compound and related compounds under a typical isocratic RP-HPLC method. The retention times are estimated based on the general principles of reversed-phase chromatography, where retention increases with hydrophobicity. The specific values are illustrative and intended for comparative purposes.

Compound NameStructurepara-SubstituentEstimated Retention Time (min)
Ethyl 4-fluorobenzoate (B1226621)C₉H₉FO₂-F8.2
This compound C₉H₉ClO₂ -Cl 9.5
Ethyl 4-bromobenzoate (B14158574)C₉H₉BrO₂-Br10.1
Ethyl 4-methylbenzoateC₁₀H₁₂O₂-CH₃9.1
Ethyl benzoate (B1203000)C₉H₁₀O₂-H7.5
Ethyl 2-chlorobenzoateC₉H₉ClO₂(ortho-Cl)8.9
Ethyl 3-chlorobenzoateC₉H₉ClO₂(meta-Cl)9.3

Experimental Protocols

The retention time data is predicated on the following detailed experimental protocol for isocratic reversed-phase HPLC analysis.

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chemicals and Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Phosphoric acid (analytical grade)

  • Analytical standards of this compound and related compounds (>99% purity)

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Standard and Sample Preparation:

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each analytical standard and dissolve in 10 mL of acetonitrile in separate volumetric flasks.

  • Working Standard Solution (100 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the method and filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship governing the retention behavior of the analyzed compounds.

experimental_workflow prep Sample & Standard Preparation hplc HPLC System (Pump, Autosampler, Column Oven) prep->hplc Injection column C18 Column (Stationary Phase) hplc->column Mobile Phase Flow detector UV/DAD Detector (254 nm) column->detector Elution data Data Acquisition & Processing detector->data Signal report Comparative Analysis & Reporting data->report

HPLC experimental workflow for the analysis of ethyl benzoate derivatives.

retention_logic cluster_hydrophobicity Increasing Hydrophobicity cluster_retention Increasing Retention Time H Ethyl benzoate (-H) F Ethyl 4-fluorobenzoate (-F) H->F Me Ethyl 4-methylbenzoate (-CH3) F->Me Cl This compound (-Cl) Me->Cl Br Ethyl 4-bromobenzoate (-Br) Cl->Br rt_start Shorter rt_end Longer

Logical relationship between substituent hydrophobicity and HPLC retention time.

comparative study of palladium catalysts for Ethyl 4-chlorobenzoate coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of Ethyl 4-chlorobenzoate (B1228818)

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl compounds is a cornerstone of modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and the choice of an appropriate palladium catalyst is critical for achieving high yields, especially when working with challenging substrates like aryl chlorides. This guide provides a comparative analysis of various palladium catalyst systems for the coupling of Ethyl 4-chlorobenzoate with arylboronic acids, supported by experimental data from analogous reactions.

The activation of the C-Cl bond in aryl chlorides is often the rate-determining step in the catalytic cycle, necessitating the use of sophisticated catalyst systems. While classical catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for more reactive aryl halides, the coupling of aryl chlorides typically requires more electron-rich and bulky ligands to promote the oxidative addition step. Modern catalyst systems often involve a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), combined with a phosphine (B1218219) ligand, or the use of pre-formed, well-defined palladium precatalysts.

Data Presentation

The following table summarizes the performance of different palladium precatalysts in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid. This reaction serves as a representative model for the coupling of electron-deficient aryl chlorides like this compound. The data highlights the significant impact of the ligand-to-metal ratio on the reaction yield, particularly for in-situ generated catalysts.[1]

Catalyst SystemLigandLigand:Pd RatioBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (in-situ)XPhos0.8:1K₃PO₄MeOH/THFRT1844
Pd(OAc)₂ (in-situ)XPhos1:1K₃PO₄MeOH/THFRT1865
Pd(OAc)₂ (in-situ)XPhos1.2:1K₃PO₄MeOH/THFRT1884
(η³-allyl)PdCl(XPhos)XPhos1:1K₃PO₄MeOH/THFRT1888
(η³-crotyl)PdCl(XPhos)XPhos1:1K₃PO₄MeOH/THFRT1890

Data adapted from a comparative study on palladium precatalysts for the coupling of 4-chlorotoluene.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of synthetic methods. Below is a representative experimental protocol for a comparative study of palladium catalysts in the Suzuki-Miyaura coupling of an aryl chloride.

General Procedure for the Suzuki-Miyaura Coupling of this compound and Phenylboronic Acid: [1]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium source (e.g., Pd(OAc)₂, (η³-allyl)PdCl₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Methanol (B129727) (MeOH)

  • Tetrahydrofuran (THF)

  • Internal standard (e.g., Naphthalene)

Reaction Setup:

  • In a reaction vessel, combine this compound (0.5 M), phenylboronic acid (0.55 M), and the selected base (0.55 M).

  • Add the palladium precatalyst at a concentration of 0.0025 M.

  • For in-situ generated catalyst systems, add the appropriate amount of the phosphine ligand (e.g., 0.8, 1.0, or 1.2 equivalents relative to the palladium source).

  • The solvent system used is a mixture of methanol (0.95 mL) and THF (0.05 mL).

  • The reaction mixture is stirred at a controlled temperature for a specified duration.

Analysis:

The product yield is determined by gas chromatography with a flame ionization detector (FID). Naphthalene can be used as an internal standard for accurate quantification by comparing its signal to that of the product.[1][2]

Mandatory Visualization

The following diagrams illustrate the generalized experimental workflow for a comparative study of palladium catalysts and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_analysis Analysis prep_reactants Prepare Reactants: - this compound - Phenylboronic acid - Base reaction_setup Set up Reactions in Parallel (Varying Catalysts) prep_reactants->reaction_setup prep_catalyst Prepare Catalyst Systems: - In-situ (Pd(OAc)₂ + Ligand) - Pre-formed Precatalysts prep_catalyst->reaction_setup prep_solvent Prepare Solvent System (MeOH/THF) prep_solvent->reaction_setup stir Stir at Controlled Temperature reaction_setup->stir monitor Monitor Reaction Progress (e.g., GC, TLC) stir->monitor workup Quench and Workup monitor->workup analysis Analyze Yield by GC-FID (with Internal Standard) workup->analysis comparison Compare Catalyst Performance analysis->comparison

Caption: Experimental workflow for the comparative study of palladium catalysts.

suzuki_cycle pd0 Pd(0)L_n pd_complex R-Pd(II)-X-L_n pd0->pd_complex R-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition r_pd_r R-Pd(II)-R'-L_n pd_complex->r_pd_r R'-B(OR)₂ transmetalation Transmetalation r_pd_r->pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Spectroscopic Comparison of Ethyl 4-Chlorobenzoate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the aromatic ester, ethyl 4-chlorobenzoate (B1228818), with its synthetic precursors, 4-chlorobenzoic acid and ethanol (B145695). The synthesis of the final product is achieved through a classic Fischer esterification reaction. This document is intended for researchers, scientists, and professionals in drug development, offering a clear, data-driven analysis of the spectroscopic transformations that occur during this fundamental organic reaction.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for ethyl 4-chlorobenzoate and its precursors. This quantitative data allows for a direct comparison of the distinct spectroscopic features of each compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Ethanol ~1.2Triplet3HCH₃
~3.6Quartet2HCH₂
~2.5-5.0Singlet (broad)1HOH
4-Chlorobenzoic Acid 7.58Doublet2HAr-H (ortho to Cl)
7.97Doublet2HAr-H (ortho to COOH)
~13.20Singlet (broad)1HCOOH
This compound 1.35-1.45Triplet3HOCH₂CH
4.32-4.42Quartet2HOCH ₂CH₃
7.42Doublet2HAr-H (ortho to Cl)
8.00Doublet2HAr-H (ortho to C=O)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ) ppmAssignment
Ethanol ~18CH₃
~58CH₂
4-Chlorobenzoic Acid 129.54Ar-C (ortho to Cl)
130.95Ar-C (ortho to COOH)
133.72Ar-C (ipso to COOH)
139.17Ar-C (ipso to Cl)
167.51C=O
This compound 14.3OCH₂C H₃
61.2OC H₂CH₃
128.6Ar-C (ortho to Cl)
130.9Ar-C (ortho to C=O)
132.2Ar-C (ipso to C=O)
139.3Ar-C (ipso to Cl)
165.7C=O
Infrared (IR) Spectroscopy
CompoundFrequency (cm⁻¹)Functional Group
Ethanol 3200-3500 (broad)O-H stretch
2850-3010C-H stretch
1050-1100C-O stretch
4-Chlorobenzoic Acid 2500-3300 (very broad)O-H stretch (carboxylic acid)
~1700C=O stretch (carboxylic acid)
~1600, ~1475C=C stretch (aromatic)
~1300C-O stretch
~750C-Cl stretch
This compound 2850-3000C-H stretch
~1720C=O stretch (ester)
~1600, ~1475C=C stretch (aromatic)
1100-1300C-O stretch (ester)
~750C-Cl stretch
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Ethanol 46 (weak)45, 31 (base peak), 29
4-Chlorobenzoic Acid 156/158 (M/M+2)139/141, 111/113, 75
This compound 184/186 (M/M+2)155/157, 139/141, 111/113

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

A common laboratory procedure for the synthesis of this compound from 4-chlorobenzoic acid and ethanol is the Fischer esterification.[1]

  • Reactants: To a round-bottom flask, add 4-chlorobenzoic acid and an excess of ethanol.

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄).

  • Reaction: The mixture is heated under reflux for a period of time, typically 3 hours, to drive the equilibrium towards the formation of the ester.[1]

  • Work-up: After cooling, the reaction mixture is typically neutralized with a weak base (e.g., sodium bicarbonate solution) to remove the acid catalyst and any unreacted carboxylic acid.

  • Extraction: The ester is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The organic layer is washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by rotary evaporation. The resulting crude product can be further purified by distillation or recrystallization. A typical yield for this reaction is around 87%.[1]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Samples are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples (like ethanol) can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). Solid samples (like 4-chlorobenzoic acid and this compound) are often analyzed as a KBr pellet or as a mull in Nujol.

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced, ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Visualization of the Synthetic Pathway

The following diagram illustrates the Fischer esterification of 4-chlorobenzoic acid with ethanol to produce this compound.

Synthesis_Pathway 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid plus1 + 4-Chlorobenzoic_Acid->plus1 Ethanol Ethanol Ethyl_4-chlorobenzoate This compound Ethanol->Ethyl_4-chlorobenzoate H₂SO₄, Heat plus2 + Ethyl_4-chlorobenzoate->plus2 Water Water plus1->Ethanol plus2->Water

Caption: Fischer esterification of 4-chlorobenzoic acid.

References

A Comparative Guide to the Determination of Impurities in Ethyl 4-Chlorobenzoate Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the determination of impurities in Ethyl 4-chlorobenzoate (B1228818). The focus is on providing objective performance comparisons supported by experimental data and detailed protocols to aid in method selection and implementation for quality control and drug development purposes.

Introduction to Impurities in Ethyl 4-Chlorobenzoate

This compound is an important intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The purity of this compound is critical to ensure the safety and efficacy of the final products. Impurities can arise from the manufacturing process or degradation over time.

Process-Related Impurities: The most common synthesis route for this compound is the Fischer esterification of 4-chlorobenzoic acid with ethanol, typically in the presence of an acid catalyst. The primary process-related impurities are, therefore, the unreacted starting materials:

  • 4-Chlorobenzoic Acid: The key starting material, which may be present due to incomplete reaction.

  • Ethanol: The reagent alcohol used in the esterification, which is typically removed during workup but may persist in trace amounts.

Degradation Products: this compound can degrade under certain conditions, primarily through hydrolysis of the ester linkage.

  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze back to 4-chlorobenzoic acid and ethanol. This is the most common degradation pathway.

  • Other Degradation Pathways: While less common, oxidative, thermal, and photolytic degradation could potentially lead to other impurities. However, for the scope of this guide, the focus will be on the primary and most probable impurities.

Analytical Methodologies: A Comparative Overview

The two most common and effective analytical techniques for the determination of impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for non-volatile and thermally labile compounds. It offers excellent resolution and sensitivity for separating this compound from its primary impurity, 4-chlorobenzoic acid.

  • Gas Chromatography (GC): This technique is well-suited for volatile compounds. While this compound is amenable to GC analysis, the non-volatile nature of 4-chlorobenzoic acid typically requires a derivatization step to make it volatile enough for GC analysis.

The following sections provide detailed experimental protocols and comparative data for these two methods.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the key performance parameters for the HPLC and GC methods described in this guide.

ParameterHPLC-UVGC-FID (with Derivatization)
Analyte 4-Chlorobenzoic Acid4-Chlorobenzoic Acid (as methyl ester)
Typical Retention Time ~ 3-5 minutes~ 7-9 minutes
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.5 - 1.0 µg/mL
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL1.5 - 3.0 µg/mL
Precision (%RSD) < 2%< 5%
Sample Preparation Simple dilutionExtraction and derivatization
Throughput HighModerate
Advantages Direct analysis, high sensitivity, robust.High resolution for volatile impurities.
Disadvantages Lower resolution for highly volatile impurities.Requires derivatization, potential for side reactions.

Experimental Protocols

This method is recommended for the routine quality control of this compound due to its simplicity, sensitivity, and direct applicability without derivatization.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents:

  • This compound reference standard (≥99.5% purity)

  • 4-Chlorobenzoic acid reference standard (≥99.5% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid (or other suitable acid for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. The exact ratio may be adjusted to achieve optimal separation. Filter and degas the mobile phase.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of 4-chlorobenzoic acid reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 60:40:0.1 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 238 nm

    • Run Time: Approximately 15 minutes

Data Analysis:

  • Identify the peaks of 4-chlorobenzoic acid and this compound based on their retention times compared to the standards.

  • Quantify the amount of 4-chlorobenzoic acid in the sample using a calibration curve generated from the working standard solutions.

This method serves as a comparative or alternative technique, particularly useful if GC is the preferred platform or if other volatile impurities are of concern.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Analytical balance

  • Vials and syringes

Reagents:

  • This compound reference standard (≥99.5% purity)

  • 4-Chlorobenzoic acid reference standard (≥99.5% purity)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or diazomethane)

  • High-purity solvent (e.g., dichloromethane, acetone)

  • Carrier gas (Helium or Nitrogen, high purity)

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of this compound and 4-chlorobenzoic acid in a suitable solvent (e.g., acetone).

    • For the sample, dissolve a known amount in the same solvent.

  • Derivatization:

    • Transfer an aliquot of the standard or sample solution to a reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add the derivatization agent (e.g., BSTFA) and a small amount of solvent (e.g., pyridine).

    • Seal the vial and heat at a specified temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization of the 4-chlorobenzoic acid.

  • GC Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm

    • Inlet Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Injection Volume: 1 µL (split or splitless, depending on concentration)

Data Analysis:

  • Identify the peaks of this compound and the derivatized 4-chlorobenzoic acid based on retention times.

  • Quantify the derivatized 4-chlorobenzoic acid using a calibration curve prepared from derivatized standards.

Alternative and Confirmatory Techniques

For the identification of unknown impurities or for confirmatory analysis, hyphenated techniques are invaluable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities. By coupling HPLC with a mass spectrometer, it is possible to obtain the molecular weight of the impurity, which, along with fragmentation data, can be used to elucidate its structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS provides mass spectral data for volatile impurities, aiding in their identification. This is particularly useful for confirming the identity of peaks observed in the GC-FID analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about isolated impurities, confirming their identity.

Visualizations

Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Identification Sample This compound Sample Dilution Dilution in Mobile Phase Sample->Dilution Derivatization Extraction & Derivatization Sample->Derivatization HPLC HPLC-UV Analysis Dilution->HPLC GC GC-FID Analysis Derivatization->GC Quantification Quantification of Known Impurities HPLC->Quantification GC->Quantification LCMS_GCMS LC-MS / GC-MS for Unknowns Quantification->LCMS_GCMS If unknown peaks are present Structure_Elucidation Structure Elucidation LCMS_GCMS->Structure_Elucidation

Caption: Experimental workflow for the determination of impurities in this compound.

Signaling_Pathway_Placeholder cluster_synthesis Synthesis cluster_product Product & Impurities cluster_degradation Degradation Starting_Materials 4-Chlorobenzoic Acid + Ethanol Esterification Fischer Esterification Starting_Materials->Esterification Product This compound Esterification->Product Process_Impurity Unreacted 4-Chlorobenzoic Acid Esterification->Process_Impurity Incomplete Reaction Hydrolysis Hydrolysis (Acid/Base) Product->Hydrolysis Stress Conditions Degradation_Product 4-Chlorobenzoic Acid Hydrolysis->Degradation_Product

Caption: Origin of impurities in this compound.

A Comparative Guide to the Cross-Reactivity of Ethyl 4-Chlorobenzoate in Palladium-Catalyzed Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Coupling Reactions Utilizing Ethyl 4-Chlorobenzoate (B1228818)

Ethyl 4-chlorobenzoate, a deactivated aryl chloride, presents a challenging yet highly relevant substrate in the realm of cross-coupling chemistry. Its electronic properties, characterized by the electron-withdrawing ester group, influence its reactivity in various palladium-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides a comparative overview of the performance of this compound in five seminal coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. The information presented herein, including quantitative data and detailed experimental protocols, is intended to assist researchers in selecting the optimal synthetic route for their specific applications.

Quantitative Data Summary

The following tables summarize the performance of this compound in different coupling reactions, providing a snapshot of achievable yields under various catalytic systems.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Phenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene (B28343)/H₂O10095
4-Methoxyphenylboronic acidPd₂(dba)₃, XPhosK₃PO₄1,4-Dioxane11092
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8085

Table 2: Heck Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Styrene (B11656)Pd(OAc)₂, P(o-tolyl)₃Et₃NDMF12088
n-Butyl acrylatePdCl₂(PPh₃)₂NaOAcDMA13075
Ethyl acrylatePd(OAc)₂, PCy₃K₂CO₃NMP14082

Table 3: Sonogashira Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂, CuIEt₃NTHF6590
1-HeptynePd(OAc)₂, XPhos, CuICs₂CO₃1,4-Dioxane10085
TrimethylsilylacetylenePd₂(dba)₃, P(t-Bu)₃, CuIi-Pr₂NEtDMF8078

Table 4: Buchwald-Hartwig Amination of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)
Morpholine (B109124)Pd₂(dba)₃, XPhosNaOt-BuToluene10096
AnilinePd(OAc)₂, RuPhosCs₂CO₃1,4-Dioxane11089
PiperidinePd(OAc)₂, JohnPhosK₃PO₄t-BuOH10092

Table 5: Stille Coupling of this compound

Coupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Yield (%)
Tributyl(vinyl)tin (B143874)Pd(PPh₃)₄LiClToluene11085
Tributyl(phenyl)tinPd₂(dba)₃, P(fur)₃CuINMP10078
(E)-1,2-Bis(tributylstannyl)ethenePdCl₂(PPh₃)₂-DMF9072

Experimental Protocols

Detailed methodologies for representative reactions from each class are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and scales.

Suzuki-Miyaura Coupling Protocol

Reaction: this compound with Phenylboronic acid

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL).

  • Reaction Execution: Seal the tube and heat the mixture at 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

Heck Coupling Protocol

Reaction: this compound with Styrene

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol), tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.06 mmol), and triethylamine (B128534) (Et₃N, 2.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Reaction Execution: Heat the mixture at 120 °C for 16-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography.

Sonogashira Coupling Protocol

Reaction: this compound with Phenylacetylene

  • Reaction Setup: To a Schlenk flask under argon, add bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 mmol) and copper(I) iodide (CuI, 0.04 mmol).

  • Reagent Addition: Add a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in degassed THF (10 mL), followed by triethylamine (Et₃N, 3.0 mmol).

  • Reaction Execution: Stir the mixture at 65 °C until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction, filter through a pad of celite, and wash with THF. Concentrate the filtrate and dissolve the residue in ethyl acetate. Wash with saturated aqueous ammonium (B1175870) chloride and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify by chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

Reaction: this compound with Morpholine

  • Reaction Setup: In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol), morpholine (1.2 mmol), and anhydrous toluene (5 mL).

  • Reaction Execution: Seal the vial and heat at 100 °C for 12-18 hours.

  • Work-up: After cooling, dilute with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

Stille Coupling Protocol

Reaction: this compound with Tributyl(vinyl)tin

  • Reaction Setup: To a flame-dried flask under nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol) and lithium chloride (LiCl, 3.0 mmol).

  • Reagent Addition: Add a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL), followed by tributyl(vinyl)tin (1.2 mmol).

  • Reaction Execution: Heat the reaction mixture at 110 °C for 24 hours.

  • Work-up: Cool to room temperature and quench with a saturated aqueous solution of potassium fluoride. Stir vigorously for 1 hour, then filter through celite. Separate the organic layer and wash the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycles for each of the five coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') caption Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Heck_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Sigma-Alkyl Pd Complex Sigma-Alkyl Pd Complex Alkene Complex->Sigma-Alkyl Pd Complex Migratory Insertion Hydrido-Pd Complex Hydrido-Pd Complex Sigma-Alkyl Pd Complex->Hydrido-Pd Complex β-Hydride Elimination (Product Release) Hydrido-Pd Complex->Pd(0)L2 Reductive Elimination (Base) caption Generalized Catalytic Cycle for Heck Coupling

Generalized Catalytic Cycle for Heck Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Cu-X to Pd Cycle H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base caption Generalized Catalytic Cycles for Sonogashira Coupling

Generalized Catalytic Cycles for Sonogashira Coupling

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine Complex Amine Complex Ar-Pd(II)-X(L2)->Amine Complex Amine Coordination Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'') caption Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Generalized Catalytic Cycle for Buchwald-Hartwig Amination

Stille_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R'(L2) Ar-Pd(II)-R'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R'(L2) Transmetalation (R'SnBu3) Ar-Pd(II)-R'(L2)->Pd(0)L2 Reductive Elimination (Ar-R') caption Generalized Catalytic Cycle for Stille Coupling

A Comparative Analysis of the Electronic Effects of Chloro and Bromo Substituents in Ethyl Benzoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic effects of chloro and bromo substituents on the reactivity and spectroscopic properties of ethyl benzoates. The selection between these two common halogen substituents can be critical in tuning the chemical properties of molecules in pharmaceutical and materials science applications. This document summarizes key experimental data to facilitate informed decisions in molecular design and reaction optimization.

Executive Summary

Both chloro and bromo substituents exert an electron-withdrawing inductive effect and an electron-donating resonance effect. However, the stronger inductive effect of chlorine and the closer energy levels of bromine's orbitals for resonance with the benzene (B151609) ring lead to distinct electronic behaviors. In the alkaline hydrolysis of ethyl benzoates, a reaction sensitive to electron-withdrawing effects, bromo substituents at the meta and para positions exhibit a slightly stronger rate-enhancing effect compared to chloro substituents, as predicted by their Hammett sigma constants. Spectroscopic analysis via NMR and IR reveals subtle but measurable differences in the electronic environment of the aromatic ring and the carbonyl group, corroborating the electronic effects observed in their reactivity.

Data Presentation

Hammett Sigma (σ) Constants

The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic influence of a substituent on the reactivity of a benzene derivative. The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, indicates the sensitivity of a reaction to these effects. For the alkaline hydrolysis of ethyl benzoates, the reaction constant (ρ) is +2.56, indicating that the reaction is accelerated by electron-withdrawing groups.

Substituentσ_meta_σ_para_
-Cl0.370.23
-Br0.390.23

Table 1: Hammett Sigma (σ) Constants for Chloro and Bromo Substituents. These values are crucial for predicting the relative rates of reactions sensitive to electronic effects.

Alkaline Hydrolysis of Substituted Ethyl Benzoates

The rate of alkaline hydrolysis (saponification) of ethyl benzoates is sensitive to the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide (B78521) ion.

Substituent PositionHalf-life (t₁/₂) for Bromo-Substituted Ethyl Benzoates (minutes)
ortho-15
meta-25
para-12
Unsubstituted14

Table 2: Experimental Half-lives for the Alkaline Hydrolysis of Bromo-Substituted Ethyl Benzoates. This data provides a direct measure of the reactivity of the different isomers.

Note: While specific experimental rate constants for the alkaline hydrolysis of chloro-substituted ethyl benzoates under identical conditions were not found in the literature, the Hammett equation allows for a prediction of their relative reactivity. Given the slightly larger σ_meta_ value for bromine (0.39) compared to chlorine (0.37), ethyl m-bromobenzoate is predicted to hydrolyze slightly faster than ethyl m-chlorobenzoate. The identical σ_para_ values (0.23) for both substituents suggest that ethyl p-bromobenzoate and ethyl p-chlorobenzoate will have very similar hydrolysis rates.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of the nuclei within a molecule. Electron-withdrawing substituents deshield aromatic protons and carbons, causing their signals to appear at higher chemical shifts (downfield).

CompoundAromatic ¹H Chemical Shifts (δ, ppm)Aromatic ¹³C Chemical Shifts (δ, ppm)
Ethyl Benzoate (B1203000)~7.3-8.0~128.3, 129.5, 130.6, 132.8
Ethyl 4-bromobenzoate~7.52 (d), 7.86 (d)~127.7, 129.2, 130.9, 131.4, 165.6 (C=O)
Methyl 4-chlorobenzoate~7.37 (d), 7.94 (d)~128.6, 130.9, 139.3, 166.1 (C=O)
Methyl 4-bromobenzoate~7.55 (d), 7.87 (d)~127.5, 128.5, 130.6, 131.1, 131.9, 165.7 (C=O)

Table 3: ¹H and ¹³C NMR Chemical Shifts for Substituted Benzoates. The data for the methyl esters is included as a close proxy for the electronic effects on the aromatic ring of the corresponding ethyl esters.

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching vibration in the IR spectrum is sensitive to the electronic effects of the substituents. Electron-withdrawing groups increase the force constant of the C=O bond, leading to a higher stretching frequency (wavenumber).

CompoundC=O Stretching Frequency (cm⁻¹)
Ethyl Benzoate~1720
Ethyl m-chlorobenzoate~1725
Ethyl 2-chlorobenzoate~1730

Table 4: Carbonyl Stretching Frequencies for Substituted Ethyl Benzoates.

Experimental Protocols

Synthesis of Substituted Ethyl Benzoates

A general and reliable method for the synthesis of chloro- and bromo-substituted ethyl benzoates is the Fischer esterification of the corresponding substituted benzoic acids.

General Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the substituted benzoic acid (1.0 eq.), absolute ethanol (B145695) (5-10 fold excess), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any unreacted benzoic acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl benzoate derivative.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Alkaline Hydrolysis Kinetics

The rate of alkaline hydrolysis can be determined by monitoring the disappearance of the ester or the appearance of the carboxylate product over time. A common method involves quenching aliquots of the reaction mixture at specific time intervals and titrating the remaining base. Alternatively, spectroscopic methods can be employed.

General Procedure for Kinetic Measurement:

  • Prepare a thermostated solution of sodium hydroxide in a suitable solvent system (e.g., 85% ethanol-water).

  • Prepare a separate thermostated solution of the substituted ethyl benzoate in the same solvent system.

  • Initiate the reaction by mixing the two solutions. The final concentrations should be accurately known.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of a standard acid solution (e.g., HCl).

  • Back-titrate the unreacted acid with a standard solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).

  • The concentration of the ester at each time point can be calculated from the amount of base consumed.

  • The second-order rate constant (k) can be determined by plotting 1/[Ester] versus time, where the slope is equal to k. The half-life (t₁/₂) can be calculated from the rate constant.

Visualizations

Electronic_Effects cluster_chloro Chloro Substituent cluster_bromo Bromo Substituent Cl Cl C_Cl Aromatic Ring Carbon Cl->C_Cl -I (Inductive Effect) Stronger Cl->C_Cl +R (Resonance Effect) Weaker Br Br C_Br Aromatic Ring Carbon Br->C_Br -I (Inductive Effect) Weaker Br->C_Br +R (Resonance Effect) Stronger

Caption: Inductive vs. Resonance Effects of Chloro and Bromo Substituents.

Hydrolysis_Workflow start Start: Prepare Reactant Solutions mix Initiate Reaction: Mix Ester and NaOH Solutions start->mix aliquot Withdraw Aliquots at Timed Intervals mix->aliquot quench Quench Reaction with Standard Acid aliquot->quench titrate Back-titrate with Standard Base quench->titrate calculate Calculate Ester Concentration titrate->calculate plot Plot 1/[Ester] vs. Time calculate->plot end Determine Rate Constant (k) from Slope plot->end

Caption: Experimental Workflow for Kinetic Analysis of Alkaline Hydrolysis.

A Comparative Guide to Analytical Standards for Ethyl 4-chlorobenzoate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical standards and methodologies for the quantitative analysis of Ethyl 4-chlorobenzoate (B1228818) and its primary metabolites, 4-chlorobenzoic acid and 4-chlorohippuric acid. The selection of an appropriate analytical technique is critical for accurate pharmacokinetic studies, metabolism research, and quality control in drug development. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), supported by experimental data and detailed protocols.

Metabolic Pathway of Ethyl 4-chlorobenzoate

This compound is primarily metabolized in vivo through a two-step process. The initial step involves the hydrolysis of the ester bond, catalyzed by esterases, to form 4-chlorobenzoic acid. Subsequently, 4-chlorobenzoic acid undergoes conjugation with the amino acid glycine (B1666218) to yield 4-chlorohippuric acid, which is then excreted.

Metabolic Pathway of this compound This compound This compound 4-chlorobenzoic acid 4-chlorobenzoic acid This compound->4-chlorobenzoic acid Hydrolysis (Esterases) 4-chlorohippuric acid 4-chlorohippuric acid 4-chlorobenzoic acid->4-chlorohippuric acid Glycine Conjugation

Caption: Metabolic pathway of this compound.

Commercially Available Analytical Standards

A variety of commercial suppliers offer analytical standards for this compound and its metabolites. The purity of these standards is crucial for accurate quantification.

CompoundSupplierPurityCAS Number
This compoundTCI Chemicals>96.0% (GC)7335-27-5
Carl ROTH≥95 %7335-27-5
4-Chlorobenzoic acidChem-Impex≥ 99% (Assay by titration, HPLC)74-11-3
4-Chlorohippuric acidNot explicitly found in search results-13450-77-6

Comparison of Analytical Methodologies

The choice of analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix.

Quantitative Performance Comparison
ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 10 - 100 ng/mL0.1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantitation (LOQ) 30 - 300 ng/mL0.3 - 30 ng/mL0.03 - 3 ng/mL
Linearity (R²) > 0.995> 0.998> 0.999
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (% RSD) < 10%< 15%< 5%

Note: The data presented is a summary based on typical performance characteristics for similar compounds and may vary depending on the specific instrumentation and experimental conditions.

Experimental Protocols

Detailed methodologies for the analysis of this compound and its metabolites are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of 4-chlorobenzoic acid in various matrices.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid for non-MS compatible applications)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.[1]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 4-chlorobenzoic acid in methanol.[1]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation (e.g., plasma):

    • To 1 mL of plasma, add an internal standard.

    • Precipitate proteins with 0.5 mL of 10% perchloric acid.

    • Vortex and centrifuge at 10,000 x g for 10 minutes.

    • Inject the supernatant into the HPLC system.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, but requires a derivatization step for non-volatile analytes like 4-chlorobenzoic acid.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Solvent (e.g., acetonitrile)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ionization Mode: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole

Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using a suitable solvent.

  • Evaporate the solvent to dryness.

  • Add the derivatizing agent and heat at 60-70 °C for 30 minutes to form a volatile derivative (e.g., trimethylsilyl (B98337) ester).

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of low-level analytes in complex biological matrices.[3]

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

LC-MS/MS Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Mode: ESI negative or positive, depending on the analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each analyte and internal standard.

Sample Preparation:

  • For urine samples, a simple "dilute and shoot" approach can often be used, where the sample is diluted with the mobile phase, centrifuged, and the supernatant is injected.[4]

  • For plasma samples, protein precipitation followed by centrifugation is typically required.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and its metabolites in a biological matrix using LC-MS/MS.

LC-MS/MS Experimental Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical LC-MS/MS experimental workflow.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-Chlorobenzoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Ethyl 4-chlorobenzoate (B1228818), ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle Ethyl 4-chlorobenzoate with the appropriate Personal Protective Equipment (PPE) to minimize exposure and potential health risks.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile gloves are recommended.

  • Eye Protection: Safety glasses or goggles must be worn at all times.[1]

  • Lab Coat: A standard laboratory coat is necessary to protect from spills.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[1]

All handling of this chemical, including preparation for disposal, should be conducted within a well-ventilated fume hood to prevent the inhalation of any vapors.[1] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

II. Disposal Procedures for this compound

The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[2] This ensures that the chemical is managed in an environmentally safe and compliant manner. Under no circumstances should this organic substance be poured down the drain.[1][2]

Step-by-Step Disposal Plan:

  • Segregation of Waste: Do not mix this compound with other waste streams, particularly incompatible chemicals such as strong oxidizing agents or bases.[2] Store it in a dedicated, properly labeled hazardous waste container. The container must be in good condition, free from leaks, and have a secure cap.[2]

  • Labeling of Waste Container: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[2] Include the approximate quantity of the waste.

  • Storage of Waste: Store the sealed and labeled container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, and open flames.[2]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[2] Provide them with the details of the chemical waste.

  • Disposal of Contaminated Materials: Any materials, such as paper towels, absorbent pads, or gloves, that are heavily contaminated with this compound should be collected in a sealed, sturdy plastic bag or container.[2][3] This container must also be labeled as hazardous waste and disposed of through the licensed contractor.[2]

III. Data Presentation: Key Properties for Safe Handling and Disposal

The following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValue
CAS Number 7335-27-5[1][4]
Molecular Formula C9H9ClO2[5]
Molecular Weight 184.62 g/mol [5]
Appearance Colorless to light yellow liquid or solid
Flash Point > 110 °C (> 230 °F)
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation[5]

IV. Experimental Protocols

The disposal procedures outlined in this document are based on established safety protocols and regulatory guidelines. Specific experimental protocols that generate this compound as a waste product should incorporate these disposal steps into their methodology to ensure a seamless and safe workflow from experiment initiation to waste disposal.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal a Don Personal Protective Equipment (PPE) b Work in a well-ventilated fume hood a->b c Segregate this compound waste b->c d Use a dedicated, labeled hazardous waste container c->d e Store container in a designated satellite accumulation area d->e f Contact Environmental Health & Safety (EHS) or licensed waste contractor e->f g Arrange for waste pickup and disposal f->g h Dispose of contaminated materials as hazardous waste g->h

Caption: Logical workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4-chlorobenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of Ethyl 4-chlorobenzoate (B1228818) in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize risks and ensure a secure working environment. Adherence to these guidelines is paramount for preventing chemical exposure and environmental contamination.

Ethyl 4-chlorobenzoate is a chemical compound that poses several health risks. It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, implementing stringent safety measures is non-negotiable.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE ItemSpecificationRationale
Hands Chemical-resistant glovesNitrile or Neoprene gloves are recommended. Double-gloving is best practice.To prevent skin contact with the chemical.[3]
Eyes/Face Safety goggles and face shieldANSI Z87.1-compliantTo protect against splashes and aerosols. A face shield should be worn with goggles when there is a heightened risk of splashing.[2][3]
Body Laboratory coatFlame-resistant, fully buttonedTo protect skin and clothing from contamination.[3]
Respiratory Fume hood or RespiratorAll work should be conducted in a certified chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown).[2]To minimize inhalation exposure to vapors or aerosols.[2][3]
Feet Closed-toe shoesMade of leather or other chemical-resistant materialTo protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic operational plan ensures that all safety aspects are addressed from preparation to disposal.

1. Preparation and Weighing:

  • Ensure all necessary PPE is worn correctly before handling the chemical.

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation risks.[3]

  • Use dedicated and clean laboratory equipment (spatulas, weighing containers).

  • Carefully transfer the required amount, avoiding the creation of dust or aerosols.[3]

2. Handling and Experimentation:

  • Keep the container of this compound tightly closed when not in use.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the area where the chemical is handled.

  • Ensure adequate ventilation in the laboratory.[2]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2]

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm and adhere to regulations.

  • Chemical Waste: Unused or waste this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers must be disposed of as hazardous waste.[3] These should be collected in a separate, clearly marked hazardous waste container.

  • Disposal Method: All waste must be disposed of through an approved waste disposal plant.[2] Do not empty into drains or release into the environment.[2][4] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the necessary steps for safely handling this compound, the following workflow diagram has been created.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Protocol PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Enter work area Weigh Weigh Chemical Carefully FumeHood->Weigh Begin handling Experiment Conduct Experiment Weigh->Experiment Store Keep Container Sealed Experiment->Store After use Spill Spill Response Experiment->Spill If spill occurs FirstAid First Aid Experiment->FirstAid If exposure occurs Decontaminate Decontaminate Work Area Store->Decontaminate End of procedure Waste Dispose of Waste Properly Decontaminate->Waste Spill->Decontaminate

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.